Norapomorphine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(6aR)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-13-5-4-10-8-12-14-9(6-7-17-12)2-1-3-11(14)15(10)16(13)19/h1-5,12,17-19H,6-8H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPQCGZBAVXCGA-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20382-69-8 (hydrochloride) | |
| Record name | Norapomorphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40197286 | |
| Record name | Norapomorphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478-76-2 | |
| Record name | Norapomorphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norapomorphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Norapomorphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norapomorphine, the N-demethylated analog of the potent dopamine agonist apomorphine, serves as a crucial scaffold in the development of novel dopaminergic ligands. Its synthesis and detailed characterization are fundamental for advancing research into dopamine receptor pharmacology and the development of therapeutics for conditions such as Parkinson's disease. This guide provides a comprehensive overview of the synthesis of this compound, its detailed characterization through modern analytical techniques, and its mechanism of action at the dopamine D2 receptor.
Synthesis of this compound
The most common and direct laboratory-scale synthesis of this compound involves the N-demethylation of apomorphine. While several methods exist for N-demethylation of alkaloids, the use of chloroformates or the von Braun reaction are well-established procedures.[1] A general two-step procedure starting from apomorphine is outlined below.
Experimental Protocol: N-Demethylation of Apomorphine
This protocol is a generalized representation and may require optimization based on specific laboratory conditions and available starting materials.
Step 1: Formation of the Carbamate Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve apomorphine hydrochloride in a suitable aprotic solvent such as dichloromethane (DCM) or chloroform.
-
Addition of Base: Add a suitable base, for example, potassium carbonate or a tertiary amine like triethylamine, to neutralize the hydrochloride and free the apomorphine base.
-
Addition of Demethylating Agent: Cool the reaction mixture in an ice bath (0-5 °C). Slowly add a chloroformate reagent, such as methyl chloroformate or ethyl chloroformate, dropwise to the stirred solution.[2] The chloroformate reacts with the tertiary amine of apomorphine to form a carbamate intermediate.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (apomorphine) is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude carbamate intermediate. This intermediate can be purified by column chromatography on silica gel.
Step 2: Hydrolysis of the Carbamate to this compound
-
Reaction Setup: Dissolve the purified carbamate intermediate in a suitable solvent, such as ethanol or a mixture of dioxane and water.
-
Hydrolysis: Add a strong base, like potassium hydroxide or sodium hydroxide, to the solution. Heat the mixture to reflux. The basic conditions will hydrolyze the carbamate to yield this compound.
-
Reaction Monitoring: Monitor the hydrolysis by TLC until the carbamate intermediate is no longer present.
-
Work-up and Purification: After cooling, neutralize the reaction mixture with an acid (e.g., hydrochloric acid) and extract the aqueous layer with an organic solvent to remove any non-polar impurities. Adjust the pH of the aqueous layer to be slightly basic to precipitate this compound. The crude this compound can then be collected by filtration and purified by recrystallization or column chromatography.
The following diagram illustrates the general workflow for the synthesis of this compound from apomorphine.
Characterization of this compound
The structural integrity and purity of synthesized this compound must be confirmed using a combination of spectroscopic and chromatographic techniques.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅NO₂ | [3] |
| Molecular Weight | 253.29 g/mol | [3] |
| Monoisotopic Mass | 253.1103 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in methanol, ethanol, DMSO |
Spectroscopic and Chromatographic Data
Detailed analytical data is essential for the unambiguous identification of this compound. The following tables summarize the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Table 2.2.1: ¹H and ¹³C NMR Spectral Data for this compound
Note: The following are predicted chemical shifts and may vary slightly based on the solvent and experimental conditions.
| ¹H NMR (Proton) | Chemical Shift (δ, ppm) | ¹³C NMR (Carbon) | Chemical Shift (δ, ppm) |
| Aromatic Protons | 6.5 - 7.2 | Quaternary Carbons | 140 - 150 |
| Aliphatic Protons | 2.5 - 3.5 | Aromatic CH | 110 - 130 |
| Hydroxyl Protons | 8.0 - 9.5 (broad) | Aliphatic CH & CH₂ | 25 - 60 |
| Amine Proton | Variable (broad) |
Table 2.2.2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | m/z of Major Fragments |
| ESI-MS | Positive | 254.1 [M+H]⁺, 236.1 [M+H-H₂O]⁺, 225.1 |
Table 2.2.3: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 273 nm |
| Retention Time | Typically 3-5 minutes (method dependent) |
The following diagram outlines a typical experimental workflow for the characterization of synthesized this compound.
Mechanism of Action: Dopamine D2 Receptor Signaling
This compound and its N-substituted analogs exert their pharmacological effects primarily through agonism at dopamine D2 receptors.[4] D2 receptors are G-protein coupled receptors (GPCRs) that are coupled to inhibitory G-proteins (Gαi/o).[5][6]
Upon binding of an agonist like this compound, the D2 receptor undergoes a conformational change, leading to the activation of the associated G-protein. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase.[5] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[7][8] The reduction in cAMP levels results in decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream effector proteins, including ion channels and transcription factors.[7] This signaling cascade ultimately leads to the physiological and behavioral effects associated with D2 receptor activation.
The following diagram illustrates the key components of the dopamine D2 receptor signaling pathway.
Conclusion
The synthesis of this compound via N-demethylation of apomorphine provides a versatile platform for the development of novel dopaminergic ligands. Rigorous characterization using a suite of analytical techniques is paramount to ensure the identity and purity of the compound for subsequent pharmacological evaluation. A thorough understanding of its mechanism of action at the dopamine D2 receptor is fundamental for the rational design of new therapeutics targeting the dopaminergic system. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound and its derivatives.
References
- 1. soc.chim.it [soc.chim.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C16H15NO2 | CID 30133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 7. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide on the Mechanism of Action of Norapomorphine on Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Norapomorphine, a potent dopamine receptor agonist, exhibits a distinct pharmacological profile characterized by a high affinity and functional activity, primarily at the D2-like family of dopamine receptors (D2, D3, and D4). As an active metabolite of the well-known anti-Parkinson's agent apomorphine, understanding its specific interactions with dopamine receptor subtypes is crucial for the development of novel therapeutics targeting dopaminergic pathways. This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. While comprehensive data for this compound across all dopamine receptor subtypes remains somewhat limited in publicly accessible literature, this guide synthesizes the most relevant findings, often drawing upon data from its closely related analogue, N-propyl-norapomorphine (NPA), to provide a thorough overview.
Core Mechanism of Action at Dopamine Receptors
This compound functions as a direct agonist at dopamine receptors, mimicking the action of the endogenous neurotransmitter, dopamine. Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). These G protein-coupled receptors (GPCRs) mediate diverse physiological processes, and their differential activation by ligands like this compound is key to their therapeutic and side-effect profiles.
-
D1-like Receptors (D1 and D5): These receptors are typically coupled to Gαs/olf proteins. Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Studies on a series of N-substituted this compound analogues have indicated that these compounds, including by extension this compound, possess a relatively low affinity for D1 receptors[1].
-
D2-like Receptors (D2, D3, and D4): This receptor family is coupled to Gαi/o proteins. Agonist activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This compound and its analogues demonstrate a significantly higher affinity and functional potency at D2-like receptors, making them D2-preferring agonists[1]. The N-propyl substitution on this compound (NPA) has been shown to enhance D2 receptor affinity and selectivity over the D1 receptor[2].
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its close analogue, N-propyl-norapomorphine (NPA), at various dopamine receptor subtypes. It is important to note that NPA is often used as a high-affinity radioligand for studying D2-like receptors and its data provides valuable insight into the potential profile of this compound.
Table 1: Binding Affinities (Ki) of N-propyl-norapomorphine (NPA) at Dopamine Receptor Subtypes
| Compound | Receptor Subtype | Ki (nM) | Species | Tissue/Cell Line | Radioligand | Reference |
| N-propyl-norapomorphine (NPA) | D1 | Low Affinity | Rat | Striatum | Not Specified | [1] |
| N-propyl-norapomorphine (NPA) | D2 (High Affinity) | 0.07 - 0.4 | Not Specified | Not Specified | Not Specified | [3] |
| N-propyl-norapomorphine (NPA) | D2 (Low Affinity) | 20 - 200 | Not Specified | Not Specified | Not Specified | [3] |
| N-propyl-norapomorphine (NPA) | D3 | 0.3 | Not Specified | Not Specified | Not Specified | [3] |
Table 2: Functional Potencies (EC50) of Apomorphine Analogues at Dopamine D2 Receptors
| Compound | EC50 (nM) | Cell Line | Assay | Reference |
| Apomorphine | 35.1 | CHO | Dopamine Agonist Activity | [4] |
| Analogue D3 | 10.4 | CHO | Dopamine Agonist Activity | [4] |
| Analogue D5 | 206 | CHO | Dopamine Agonist Activity | [4] |
| Analogue D7 | 809 | CHO | Dopamine Agonist Activity | [4] |
Signaling Pathways
This compound's interaction with dopamine receptors triggers intracellular signaling cascades that ultimately mediate its physiological effects. The primary pathways involve the modulation of cAMP levels and the recruitment of β-arrestin.
G Protein-Dependent Signaling (cAMP Pathway)
As a dopamine agonist, this compound's effect on the cAMP pathway is receptor-subtype dependent.
-
D1-like Receptor Activation: Although this compound has low affinity for D1-like receptors, binding would theoretically lead to Gαs activation, adenylyl cyclase stimulation, and an increase in intracellular cAMP.
-
D2-like Receptor Activation: this compound's primary mechanism involves the activation of D2-like receptors, leading to Gαi activation, inhibition of adenylyl cyclase, and a subsequent decrease in intracellular cAMP levels.
β-Arrestin Signaling
Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades. While specific data on this compound-induced β-arrestin recruitment is limited, studies on its parent compound, apomorphine, have shown that it recruits β-arrestin at all dopamine receptors, albeit with lower maximal effects at D1, D4, and D5 receptors compared to dopamine[5].
Experimental Protocols
The characterization of this compound's interaction with dopamine receptors involves a variety of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of this compound for different dopamine receptor subtypes.
Objective: To determine the inhibitory constant (Ki) of this compound at human dopamine D1, D2, D3, D4, and D5 receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing individual human dopamine receptor subtypes.
-
Radioligands:
-
D1 and D5: [³H]-SCH23390
-
D2, D3, and D4: [³H]-Spiperone or [³H]-Raclopride
-
-
This compound hydrochloride
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM Haloperidol or Butaclamol
-
96-well microplates
-
Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Reaction Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control (for non-specific binding) or 50 µL of this compound dilution.
-
50 µL of the appropriate radioligand at a concentration close to its Kd.
-
100 µL of cell membrane preparation (protein concentration to be optimized for each receptor subtype, typically 5-20 µ g/well ).
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Functional Assay
This assay measures the functional potency (EC50) and efficacy (Emax) of this compound in modulating cAMP production.
Objective: To determine the EC50 and Emax of this compound for the inhibition (D2-like) or stimulation (D1-like) of adenylyl cyclase.
Materials:
-
HEK293 or CHO cells stably expressing individual human dopamine receptor subtypes.
-
Assay Medium: Serum-free DMEM or HBSS with 20 mM HEPES.
-
This compound hydrochloride.
-
Forskolin (for D2-like receptor assays).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates.
-
Plate reader compatible with the chosen detection technology.
Procedure for D2-like Receptors (Inhibition of cAMP):
-
Cell Plating: Seed the cells into a 384-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Stimulation: Add a fixed concentration of forskolin (typically the EC80) to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the cAMP detection kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration (or signal) against the log concentration of this compound.
-
Determine the EC50 value (the concentration of this compound that produces 50% of its maximal effect) and the Emax (the maximal effect, often expressed as a percentage of the effect of a reference agonist like dopamine) using non-linear regression.
-
Procedure for D1-like Receptors (Stimulation of cAMP):
-
The procedure is similar to the D2-like receptor assay, but forskolin is not used. The ability of this compound to directly stimulate cAMP production is measured.
Conclusion and Future Directions
This compound is a potent dopamine receptor agonist with a clear preference for the D2-like receptor family. Its mechanism of action is primarily mediated through the inhibition of adenylyl cyclase via Gαi protein coupling. While quantitative data for this compound itself is not as abundant as for its N-propylated analogue, the available information strongly supports its D2-like selectivity.
Future research should focus on obtaining a complete pharmacological profile of this compound, including:
-
Comprehensive binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) data across all five human dopamine receptor subtypes.
-
Detailed investigation into its β-arrestin recruitment profile and the downstream consequences of this signaling pathway.
-
In vivo studies to correlate its receptor activity with its physiological and behavioral effects.
A more complete understanding of this compound's mechanism of action will be invaluable for the rational design of next-generation therapeutics for dopamine-related neurological and psychiatric disorders.
References
- 1. Synthesis and structural requirements of N-substituted norapomorphines for affinity and activity at dopamine D-1, D-2, and agonist receptor sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-2-[11C]Methoxy-N-n-propylthis compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Norapomorphine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure-activity relationships (SAR) of norapomorphine derivatives, focusing on their interaction with dopamine receptors. It includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways and experimental workflows.
Introduction to this compound and its Derivatives
This compound, a derivative of the potent dopamine agonist apomorphine, serves as a crucial scaffold in the development of ligands targeting dopamine receptors. Its rigid structure provides a well-defined orientation of key pharmacophoric elements, making it an ideal template for systematic modifications to explore and modulate activity at dopamine D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. The core of SAR studies on this compound derivatives lies in understanding how chemical modifications to the nitrogen atom (N-substituents) and the aromatic rings influence receptor affinity, selectivity, and functional efficacy. These derivatives are of significant interest for their potential therapeutic applications in neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[1][2][3]
Core Structure-Activity Relationships
The pharmacological profile of this compound derivatives is primarily dictated by the nature of the substituent on the nitrogen atom and the functional groups on the catechol ring.
N-Substituent Modifications
The substituent on the nitrogen atom of the this compound core plays a pivotal role in determining the affinity and selectivity for D2-like versus D1-like dopamine receptors.
-
Impact on D2 Receptor Affinity: The electronic, steric, and lipophilic properties of the N-alkyl side chain are directly related to D2 receptor affinity and selectivity.[4] Optimal D2 and agonist-site affinity, as well as agonist activity, are generally observed with N-propyl, N-ethyl, N-allyl, and N-cyclopropylmethyl substitutions.[4] For instance, (R)-(-)-2-methoxy-N-n-propylthis compound demonstrates high potency at D2 receptors.[5] (-)-N-n-propylthis compound (NPA) is significantly more active than apomorphine in producing stereotypy in animal models.[6] In contrast, branching on the N-alkyl side chain, as seen in N-isopropyl and N-isobutyl derivatives, markedly reduces D2 affinity and activity, likely due to steric hindrance.[4] Furthermore, introducing highly electronegative fluorine atoms on the N-alkyl substituent, as in N-trifluoroethyl and N-pentafluoropropyl derivatives, leads to low affinity for all dopamine receptor sites and a loss of agonistic activity.[4] This is attributed to a decrease in the basicity of the nitrogen atom, which hinders its ability to exist in a cationic state at physiological pH, a proposed requirement for high-affinity binding.[4]
-
Influence on D1 vs. D2 Selectivity: N-alkyl substituents are a major determinant of D1 versus D2 receptor selectivity.[5] For example, in the 2-methoxy-11-monohydroxy-substituted aporphine series, the N-n-propyl derivative shows high D2 selectivity, whereas the N-methyl analog exhibits higher affinity for D1 receptors.[5][7] This highlights the profound impact of the N-substituent in directing the ligand's preference for a specific dopamine receptor subtype.
Catechol Moiety and Aromatic Ring Modifications
The catechol group (the two hydroxyl groups on the A-ring) is a critical feature for the dopaminergic activity of apomorphine and its derivatives, stemming from its resemblance to the catechol ring of dopamine itself.
-
Role of the Catechol Group: The 10,11-dihydroxy arrangement is known to be crucial for agonist activity at both D1 and D2 receptors.[8] Modifications to this group can significantly alter the pharmacological profile. Protecting the catechol hydroxyls, for instance as diacetates, can enhance chemical stability.[9]
-
Substitutions on the Aromatic Rings: Adding substituents to the aromatic rings can modulate receptor affinity and functional selectivity. For example, introducing halogen or alkyl groups on the catechol ring can lead to a general reduction in agonist activity for both G-protein and β-arrestin 2 signaling pathways at both D1 and D2 receptors.[8] Specifically, increasing the steric bulk of substituents at the C-9 position results in a significant loss of β-arrestin 2 recruitment at both D1 and D2 receptors.[8]
Quantitative Data on this compound Derivatives
The following tables summarize the binding affinities (Ki) and functional activities (EC50, Emax) of various this compound derivatives at dopamine D1 and D2 receptors. This data allows for a direct comparison of the effects of different structural modifications.
Table 1: Dopamine D1 and D2 Receptor Binding Affinities (Ki) of N-Substituted this compound Derivatives.
| Compound | N-Substituent | D1 Ki (nM) | D2 Ki (nM) | D2/D1 Selectivity Ratio | Reference |
| (R)-(-)-Norapomorphine | H | - | - | - | [4] |
| 3 | Ethyl | - | - | - | [4] |
| 4 | n-Propyl | - | - | - | [4] |
| 5 | Isopropyl | - | - | - | [4] |
| 6 | Isobutyl | - | - | - | [4] |
| 7 | Cyclopropylmethyl | - | - | - | [4] |
| 8 | Allyl | - | - | - | [4] |
| (R)-(-)-2-methoxy-N-n-propylthis compound | n-Propyl (with 2-methoxy) | 6450 | 1.3 | 4961 | [5] |
| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | n-Propyl (with 2-methoxy, 11-hydroxy) | 1690 | 44 | 38.4 | [5] |
| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | Methyl (with 2-methoxy, 11-hydroxy) | 46 | 235 | 0.2 | [5][7] |
Note: '-' indicates data not explicitly provided in the cited sources in a comparable format.
Table 2: Functional Activity of Selected Apomorphine Analogs at D1 and D2 Receptors.
| Compound | Receptor | Pathway | Potency (EC50, nM) | Efficacy (Emax, % of Dopamine) | Reference |
| Apomorphine | D2 | - | 35.1 | - | [10] |
| D3 (Apomorphine analog) | D2 | - | 10.4 | - | [10] |
| D4 (Apomorphine analog) | D2 | - | 582 | - | [10] |
| D5 (Apomorphine analog) | D2 | - | 206 | - | [10] |
| D7 (Apomorphine analog) | D2 | - | 809 | - | [10] |
Note: This table presents a selection of available functional data. Comprehensive functional data for a wide range of this compound derivatives is less consistently reported in single sources.
Dopamine Receptor Signaling Pathways
This compound derivatives exert their effects by modulating the signaling cascades downstream of dopamine receptors. These are G-protein coupled receptors (GPCRs) that primarily signal through G-protein-dependent and β-arrestin-dependent pathways.[5][8]
G-Protein-Dependent Signaling
-
D1-like Receptors (D1 and D5): These receptors are coupled to Gαs/olf proteins.[6][11] Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[12][13] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa (DARPP-32).
-
D2-like Receptors (D2, D3, and D4): These receptors are coupled to Gαi/o proteins.[6][14] Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[13] This reduction in cAMP decreases PKA activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in vivo distribution in the rat of a dopamine agonist: N-([11C]methyl)this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and structural requirements of N-substituted norapomorphines for affinity and activity at dopamine D-1, D-2, and agonist receptor sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.utoronto.ca [sites.utoronto.ca]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]
- 12. innoprot.com [innoprot.com]
- 13. innoprot.com [innoprot.com]
- 14. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Norapomorphine's Interaction with Dopamine D1 and D2 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of norapomorphine and its analogues for dopamine D1 and D2 receptors. It includes a comprehensive overview of the experimental protocols used to determine these binding affinities and visual representations of the associated signaling pathways and experimental workflows.
Core Findings: Binding Affinity of this compound Analogues
| Compound | Receptor | Ki (nM) | Species | Tissue/System | Reference |
| (R)-2-Methoxy-N-n-propylthis compound (MNPA) | D1 | 1780 | Rat | Striatum Membranes | [2] |
| D2 | 0.17 | Rat | Striatum Membranes | [2] | |
| (-)-N-Propyl-norapomorphine (NPA) | D2 (high affinity state, Khigh) | 0.07 - 0.4 | - | - | [2] |
| D2 (low affinity state, Klow) | 20 - 200 | - | - | [2] | |
| D2L | 94 ± 52 | - | HEK293T cells | [3] | |
| D3 | 0.3 | - | - | [2] | |
| (R)-(-)-2-methoxy-N-n-propylthis compound | D1 | 6450 | Rat | Forebrain tissue | [4] |
| D2 | 1.3 | Rat | Forebrain tissue | [4] |
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities (Ki values) for compounds like this compound is typically achieved through competitive radioligand binding assays. This technique measures the ability of a test compound (unlabeled ligand) to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine D1 or D2 receptor.
Materials:
-
Receptor Source: Crude membrane fractions from cells (e.g., HEK293) or tissues (e.g., rat striatum) expressing the dopamine D1 or D2 receptor.
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [³H]-SCH23390 for D1-like receptors, [³H]-Spiperone or [³H]-N-methylspiperone for D2-like receptors).
-
Test Compound: Unlabeled this compound or its analogue.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known unlabeled ligand (e.g., haloperidol for D2 receptors) to determine non-specific binding.
-
Equipment: Dounce homogenizer or polytron, high-speed refrigerated centrifuge, 96-well plates, cell harvester with glass fiber filters, liquid scintillation counter, and scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Harvest cells or dissect tissue and place in ice-cold homogenization buffer.
-
Homogenize the tissue/cells using a Dounce homogenizer or polytron.
-
Centrifuge the homogenate at a low speed to remove large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate buffer, determine the protein concentration, and store at -80°C until use.
-
-
Competitive Binding Assay:
-
Prepare serial dilutions of the unlabeled test compound in the assay buffer.
-
In a 96-well plate, add the receptor membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
For total binding wells, add only the membrane and radioligand.
-
For non-specific binding wells, add the membrane, radioligand, and a saturating concentration of a non-radiolabeled competitor.
-
Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow
Dopamine Receptor Signaling Pathways
Dopamine receptors are G protein-coupled receptors (GPCRs) that are divided into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). These two families are coupled to different G proteins and thus initiate distinct intracellular signaling cascades.
-
D1 Receptor Signaling: D1 receptors are primarily coupled to the Gs family of G proteins (Gs/olf). Activation of D1 receptors by an agonist leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
D2 Receptor Signaling: D2 receptors are coupled to the Gi family of G proteins (Gi/o). Agonist binding to D2 receptors inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
References
- 1. Synthesis and structural requirements of N-substituted norapomorphines for affinity and activity at dopamine D-1, D-2, and agonist receptor sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-2-[11C]Methoxy-N-n-propylthis compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of 2-methoxy-N-propylthis compound's (MNPA) interactions with D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lipophilic Landscape of Norapomorphine Analogues: A Technical Guide for Drug Development Professionals
An in-depth exploration of the physicochemical properties, experimental determination, and signaling pathways of norapomorphine analogues, providing a crucial resource for researchers in neuroscience and medicinal chemistry.
This technical guide delves into the critical role of lipophilicity in the development of this compound analogues as potent dopamine receptor ligands. For researchers, scientists, and drug development professionals, understanding the relationship between a molecule's lipophilic character and its pharmacological activity is paramount. This document provides a comprehensive overview of this relationship, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Core Concept: Lipophilicity and Its Impact on Drug Action
Lipophilicity, the ability of a chemical compound to dissolve in fats, oils, lipids, and non-polar solvents, is a key determinant of a drug's pharmacokinetic and pharmacodynamic properties. For this compound analogues, which target dopamine receptors primarily within the central nervous system (CNS), their ability to cross the blood-brain barrier is intrinsically linked to their lipophilicity. This property is quantified by the partition coefficient (logP) and the distribution coefficient (logD), which describe the compound's distribution between an oily (n-octanol) and a watery (aqueous buffer) phase. A higher logP/logD value generally indicates greater lipophilicity and, consequently, enhanced CNS penetration.
Quantitative Analysis of Lipophilic Properties
The N-substituent on the this compound scaffold plays a pivotal role in modulating its lipophilicity and, consequently, its affinity for dopamine receptors. The following table summarizes the calculated lipophilicity (XLogP3-AA) for a series of N-substituted this compound analogues. These values provide a quantitative basis for understanding the structure-lipophilicity relationships within this class of compounds.
| Compound Name | N-Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP (XLogP3-AA) |
| This compound | -H | C₁₆H₁₅NO₂ | 253.29 | 1.8[1] |
| Apomorphine | -CH₃ | C₁₇H₁₇NO₂ | 267.32 | 2.3[2] |
| N-Ethyl-norapomorphine | -CH₂CH₃ | C₁₈H₁₉NO₂ | 281.35 | 2.8 |
| N-Propyl-norapomorphine (NPA) | -CH₂CH₂CH₃ | C₁₉H₂₁NO₂ | 295.38 | 3.2[3] |
| N-Butyl-norapomorphine | -CH₂(CH₂)₂CH₃ | C₂₀H₂₃NO₂ | 309.40 | 3.7 |
Note: Calculated logP values are estimations and may differ from experimentally determined values. XLogP3-AA is a well-established computational method for predicting logP.
Experimental Determination of Lipophilicity
Accurate determination of lipophilicity is crucial for drug development. The two most common experimental methods are the shake-flask method and high-performance liquid chromatography (HPLC).
Shake-Flask Method for logD Determination
The shake-flask method is considered the "gold standard" for its direct measurement of the partition coefficient.[4][5]
Principle: A compound is dissolved in a biphasic system of n-octanol and a buffered aqueous solution (typically at pH 7.4 to mimic physiological conditions). After vigorous mixing to reach equilibrium, the two phases are separated, and the concentration of the compound in each phase is determined. The ratio of the concentrations is used to calculate the distribution coefficient (logD).
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing them overnight and then separating the layers. This ensures that the two phases are in equilibrium before the experiment.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
-
Partitioning:
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and PBS buffer in a vial.
-
Vigorously shake the vial for a predetermined period (e.g., 1-3 hours) to ensure the compound reaches equilibrium between the two phases.[6]
-
-
Phase Separation:
-
Centrifuge the vial to achieve a clear separation of the n-octanol and aqueous layers.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
-
Calculation:
-
The logD is calculated using the following formula: logD = log₁₀ ([Compound]octanol / [Compound]aqueous)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for logP Determination
RP-HPLC offers a faster and more automated alternative to the shake-flask method for estimating lipophilicity.[7][8]
Principle: The retention time of a compound on a non-polar stationary phase (like C18) in a reversed-phase HPLC system is correlated with its lipophilicity. Compounds with higher lipophilicity will have a stronger affinity for the stationary phase and thus a longer retention time.
Detailed Protocol:
-
System Setup:
-
Use a reversed-phase HPLC column (e.g., C18).
-
The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
-
Calibration:
-
Inject a series of standard compounds with known logP values onto the HPLC system.
-
Record the retention time (t_R) for each standard.
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t₀) / t₀, where t₀ is the dead time (retention time of an unretained compound).
-
Create a calibration curve by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards.
-
-
Sample Analysis:
-
Inject the this compound analogue of interest onto the same HPLC system under identical conditions.
-
Determine its retention time and calculate its log k'.
-
-
logP Determination:
-
Using the calibration curve, determine the logP value of the test compound corresponding to its measured log k'.
-
Signaling Pathways of Dopamine Receptors
This compound analogues exert their effects by interacting with dopamine receptors, primarily the D1 and D2 subtypes. These receptors are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades.
Dopamine D1 Receptor Signaling Pathway
Activation of the D1 receptor, which is coupled to a stimulatory G-protein (Gαs/olf), leads to the activation of adenylyl cyclase.[9][10] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased levels of cAMP activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.[7][11]
Dopamine D2 Receptor Signaling Pathway
In contrast to the D1 receptor, the D2 receptor is coupled to an inhibitory G-protein (Gαi/o).[12] Upon activation by a this compound analogue, the D2 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[13][14] This reduction in cAMP leads to decreased PKA activity and a subsequent decrease in the phosphorylation of its target proteins.
Experimental Workflow for Lipophilicity Determination
The process of determining the lipophilicity of a novel this compound analogue involves a series of well-defined steps, from initial computational estimation to rigorous experimental validation.
Conclusion
The lipophilic properties of this compound analogues are a critical consideration in their design and development as therapeutic agents. This guide has provided a framework for understanding and evaluating these properties, from computational prediction to experimental determination. By carefully modulating the N-substituent and understanding the resulting changes in lipophilicity, researchers can optimize the pharmacokinetic and pharmacodynamic profiles of these compounds, ultimately leading to the development of more effective treatments for neurological and psychiatric disorders. The provided data, protocols, and pathway diagrams serve as a valuable resource for scientists and developers working in this important area of medicinal chemistry.
References
- 1. Blood-brain barrier permeability of novel [D-arg2]dermorphin (1-4) analogs: transport property is related to the slow onset of antinociceptive activity in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Log D7.4 and plasma protein binding of synthetic cannabinoid receptor agonists and a comparison of experimental and predicted lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uptake Transporters at the Blood–Brain Barrier and Their Role in Brain Drug Disposition | MDPI [mdpi.com]
- 4. Shake Flask LogD | Domainex [domainex.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. admeshop.com [admeshop.com]
- 7. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - ProQuest [proquest.com]
- 10. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 11. Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
Norapomorphine as a Dopamine Agonist for PET Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive quantification of physiological processes. In the realm of neuroscience, PET imaging of dopamine receptors has provided invaluable insights into the pathophysiology of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. While antagonist radioligands have traditionally been used to measure the total density of dopamine receptors, agonist radioligands offer the unique advantage of selectively binding to the high-affinity state of the receptor, which is the functionally active state coupled to G-proteins. This technical guide provides an in-depth overview of norapomorphine and its derivatives as dopamine agonists for PET imaging, with a focus on their application in studying the high-affinity state of D2/D3 receptors.
This compound is a potent dopamine receptor agonist that serves as a scaffold for the development of several PET radiotracers. The most extensively studied of these are [¹¹C]-(–)-N-propyl-norapomorphine ([¹¹C]NPA) and [¹¹C]-(R)-2-methoxy-N-n-propylthis compound ([¹¹C]MNPA). These tracers have demonstrated utility in quantifying the high-affinity state of dopamine D2/D3 receptors in both preclinical and human studies.[1][2] This guide will detail the quantitative data associated with these radiotracers, provide comprehensive experimental protocols for their use, and illustrate the underlying signaling pathways and experimental workflows.
Quantitative Data
The following tables summarize key quantitative data for this compound-based PET radioligands, facilitating a comparative analysis of their properties.
Table 1: In Vitro Binding Affinities (Ki) of this compound Derivatives
| Compound | Receptor Subtype | Ki (nM) | Notes |
| (-)-N-Propyl-norapomorphine (NPA) | D2 (High Affinity) | 0.07 - 0.4 | Provides >50-fold selectivity for the high-affinity over the low-affinity state.[3] |
| D2 (Low Affinity) | 20 - 200 | ||
| D3 | 0.3 | Good affinity for D3 receptors.[3] | |
| (R)-2-Methoxy-N-n-propylthis compound (MNPA) | D2-like | 0.17 | Selective D2-like receptor agonist with high affinity.[2][4] |
Table 2: In Vivo PET Imaging Parameters for [¹¹C]NPA
| Parameter | Species | Value | Region | Notes |
| Striatum/Cerebellum Ratio | Baboon | 2.86 ± 0.15 (at 45 min) | Striatum | Demonstrates specific binding to D2 receptors.[5] |
| Baboon (with Haloperidol) | 1.29 (at 45 min) | Striatum | Pretreatment with a D2 antagonist reduces specific binding.[5] | |
| Rodent | 4.4 (at 60 min) | Striatum | ||
| Binding Potential (BP) | Baboon | 4.0 ± 1.1 mL/g | Striatum | |
| Bmax | Baboon | 21.6 ± 2.8 nM | Represents 79% of the Bmax of [¹¹C]raclopride, suggesting that about 79% of D2 receptors are in the high-affinity state in vivo.[3] | |
| Plasma Free Fraction (f1) | Baboon | 5% ± 1% | ||
| Metabolism | Baboon | 31% ± 5% parent compound at 40 min | Arterial Plasma | Exhibits moderately fast metabolism.[6] |
Table 3: In Vivo PET Imaging Parameters for [¹¹C]MNPA
| Parameter | Species | Value | Region | Notes |
| Striatum/Cerebellum Ratio | Cynomolgus Monkey | 2.23 ± 0.21 (at 78 min) | Striatum | High uptake in D2 receptor-rich regions.[2][4] |
| Cynomolgus Monkey (with Raclopride) | 1.26 (at 78 min) | Striatum | Pretreatment with a D2 antagonist demonstrates high specific binding.[2][4] | |
| Thalamus/Cerebellum Ratio | Cynomolgus Monkey | 1.37 ± 0.06 (at 72 min) | Thalamus |
Experimental Protocols
Radiosynthesis of [¹¹C]NPA
The radiosynthesis of [¹¹C]NPA is a multi-step process that requires specialized equipment and expertise in radiochemistry. The following is a generalized protocol based on published methods.[5]
-
Production of [¹¹C]CO₂: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
-
Synthesis of [¹¹C]Propionyl Chloride:
-
[¹¹C]CO₂ is reacted with ethylmagnesium bromide.
-
The resulting product is then reacted with phthaloyl chloride to yield [¹¹C]propionyl chloride.
-
-
Reaction with this compound: this compound is reacted with [¹¹C]propionyl chloride.
-
Reduction: The intermediate product is reduced using lithium aluminum hydride to yield [¹¹C]NPA.
-
Purification: The final product is purified using high-performance liquid chromatography (HPLC).
-
Quality Control: The radiochemical purity, chemical purity, and specific activity of the final product are determined. A typical radiochemical yield for [¹¹C]NPA is around 2.5% at the end of synthesis, with a synthesis time of approximately 60 minutes.[5]
Human PET Imaging Protocol with [¹¹C]NPA
This protocol outlines the key steps for conducting a human PET imaging study with [¹¹C]NPA.[1]
-
Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
An arterial catheter is inserted into the radial artery for blood sampling to measure the arterial input function.
-
A venous catheter is inserted into a forearm vein for radiotracer injection.
-
-
Image Acquisition:
-
PET imaging is performed using a high-resolution scanner.
-
A transmission scan (e.g., 10 minutes) is acquired prior to radiotracer injection for attenuation correction.
-
[¹¹C]NPA is injected intravenously as a bolus over approximately 45 seconds.
-
Emission data are collected in 3D mode for a duration of at least 60-90 minutes. The data is typically framed into successive images of increasing duration (e.g., 4 x 15s, 3 x 1min, 3 x 2min, 2 x 5min, 7 x 10min).[1]
-
-
Arterial Blood Sampling:
-
Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer in plasma over time.
-
Samples are analyzed to separate the parent radiotracer from its radioactive metabolites.
-
-
Anatomical Imaging:
-
A high-resolution magnetic resonance imaging (MRI) scan is obtained for each subject to provide an anatomical framework for the PET data analysis.
-
-
Data Analysis:
-
PET data are reconstructed using appropriate algorithms (e.g., filtered back-projection).
-
Regions of interest (ROIs) are drawn on the co-registered MRI images for brain regions such as the striatum (caudate, putamen), and cerebellum (as a reference region).
-
Time-activity curves (TACs) are generated for each ROI.
-
Kinetic modeling (e.g., two-tissue compartment model or simplified reference tissue model) is applied to the TACs to derive quantitative parameters such as the volume of distribution (VT) and binding potential (BPND).[1]
-
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Agonist Signaling Pathway
This compound and its derivatives act as agonists at D2-like dopamine receptors (D2, D3, and D4). These receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gαi/o family of G proteins.[] Activation of these receptors by an agonist like this compound initiates a signaling cascade that ultimately leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways.
Caption: D2 receptor agonist signaling pathway.
Experimental Workflow for a [¹¹C]NPA PET Imaging Study
The following diagram illustrates the typical workflow for a human PET imaging study utilizing [¹¹C]NPA.
Caption: Experimental workflow for a [¹¹C]NPA PET study.
Conclusion
This compound-based dopamine agonist radiotracers, particularly [¹¹C]NPA and [¹¹C]MNPA, are valuable tools for the in vivo investigation of the high-affinity state of D2/D3 dopamine receptors using PET. Their ability to selectively probe the functionally active receptor population provides a unique window into the dynamic regulation of the dopaminergic system in health and disease. The detailed quantitative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working in this exciting field. The careful application of these methods will undoubtedly continue to advance our understanding of the role of dopamine in brain function and contribute to the development of novel therapeutics for a range of neuropsychiatric disorders.
References
- 1. PET Imaging of D2/3 agonist binding in healthy human subjects with the radiotracer [11C]-N-propyl-nor-apomorphine (NPA): preliminary evaluation and reproducibility studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A preliminary PET evaluation of the new dopamine D2 receptor agonist [11C]MNPA in cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)-N-[11C]Propyl-norapomorphine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (-)-N-[(11)C]propyl-norapomorphine: a positron-labeled dopamine agonist for PET imaging of D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of (-)-N-(11)C-propyl-norapomorphine in vivo binding in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Administering Norapomorphine to Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norapomorphine is a key chemical compound in neuroscientific research, serving as the parent molecule for a class of potent dopamine receptor agonists, including the well-studied N-propyl-norapomorphine (NPA) and the clinically used apomorphine.[1] While this compound itself has activity, its primary utility in research lies in its role as a versatile structural scaffold for developing analogues to probe the structure-activity relationships at dopamine receptors.[1] These analogues are crucial tools for investigating the dopaminergic system, which is implicated in movement, cognition, emotion, and the pathophysiology of neuropsychiatric diseases like Parkinson's disease and schizophrenia.[2]
This compound and its N-substituted derivatives primarily act as agonists at dopamine D2-like (D2, D3, D4) receptors.[3][4] A key aspect of their mechanism is the interaction with the two interconvertible affinity states of the D2 receptor: a high-affinity state (D2High) coupled to G-proteins and a low-affinity state (D2Low) that is uncoupled.[2][5][6] Agonists like (-)-N-propyl-norapomorphine (NPA) show preferential binding to the functionally active D2High state, making them valuable for studying the physiological and pathological roles of this specific receptor population.[2][5][6] In rodent models, administration of these compounds elicits various behavioral responses, including changes in motor activity and stereotyped behaviors (e.g., sniffing, licking, gnawing), which are used to assess their dopaminergic activity.[3][7][8]
Data Presentation
Receptor Binding Affinity
The affinity of this compound analogues for dopamine receptors is highly dependent on the N-alkyl side chain. The following table summarizes the binding affinities for D1 and D2 receptors in rat striatal tissue.
| Compound | N-Substituent | D1 Affinity (Ki, nM) | D2 Affinity (Ki, nM) | D2 Selectivity (D1/D2) | Reference |
| This compound | -H | ~1000 | ~50 | 20 | [3] |
| N-Ethyl-norapomorphine | -CH₂CH₃ | >1000 | 1.5 | >667 | [3] |
| N-Propyl-norapomorphine (NPA) | -CH₂CH₂CH₃ | >1000 | 0.9 | >1111 | [3] |
| (-)-NPA | -CH₂CH₂CH₃ | - | Khigh: 0.07-0.4 nM | >50-fold (High vs Low) | [2] |
| Klow: 20-200 nM | [2] | ||||
| N-Allyl-norapomorphine | -CH₂CH=CH₂ | >1000 | 1.0 | >1000 | [3] |
| N-Cyclopropylmethyl-norapomorphine | -CH₂-c-C₃H₅ | >1000 | 0.8 | >1250 | [3] |
Khigh and Klow refer to the dissociation constants for the high- and low-affinity states of the D2 receptor, respectively.
Effective Doses in Rodents
The following table presents effective doses of N-n-propyl-norapomorphine (NPA) and the related compound apomorphine for inducing specific behavioral or physiological effects in rodents.
| Compound | Species | Route | Dose Range | Observed Effect | Reference |
| N-n-propyl-norapomorphine (NPA) | Rat | SC | 1.25 µg/kg | Threshold dose for inhibition of motor activity | [9] |
| N-n-propyl-norapomorphine (NPA) | Rat | IV | ED₅₀: 0.36 µg/kg | Inhibition of dopaminergic cell firing | [9] |
| N-n-propyl-norapomorphine (NPA) | Rat (male) | IP | Not specified | Influences copulatory behavior, reduces ejaculation latency | [10] |
| Apomorphine | Rat | SC | 1 mg/kg (chronic) | Induces yawning (low doses) | [7] |
| Apomorphine | Rat | IP | 5 mg/kg | Induces oral stereotyped behaviors (sniffing, licking, biting) | [7] |
| Apomorphine | Rat | SC | 0.5 mg/kg | Induces stereotyped behavior (gnawing, licking, sniffing) | [8] |
| Apomorphine | Rat | IP | 0.25 - 1.0 mg/kg | Increased time spent in open arms of elevated plus-maze | [11] |
| Apomorphine | Mouse | Not specified | 0.5 - 8 µM/kg | Dose-dependent depression of locomotor activity | [12] |
| Apomorphine | Mouse | Not specified | 40 mg/kg | Pre-treatment dose for inducing context-dependent sensitization of stereotypy | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Analogue Solution for Injection
Apomorphine and its analogues are highly susceptible to oxidation, which is visually indicated by the solution turning green or brown.[14] Therefore, proper preparation and handling are critical. This protocol is based on standard practices for stabilizing similar catecholamine compounds.
Materials:
-
This compound analogue (e.g., N-n-propyl-norapomorphine HCl)
-
Sterile 0.9% Sodium Chloride (Saline) solution
-
Ascorbic acid or Sodium metabisulfite (as an antioxidant)
-
Sterile water for injection
-
0.1N Hydrochloric acid (HCl) and 0.1N Sodium Hydroxide (NaOH) for pH adjustment
-
Sterile 0.22 µm syringe filters
-
Sterile vials
Procedure:
-
Prepare the Vehicle: In a sterile container, prepare the saline vehicle containing an antioxidant. A common concentration is 0.1% w/v ascorbic acid or 0.05% w/v sodium metabisulfite.[15] For example, to make 10 mL of vehicle, dissolve 10 mg of ascorbic acid in 10 mL of sterile saline.
-
Weigh the Compound: Accurately weigh the desired amount of the this compound analogue powder. Perform this step quickly to minimize exposure to air and light.
-
Dissolution: Add the powder to the prepared antioxidant-containing vehicle. Vortex or sonicate briefly until fully dissolved. Protect the solution from light by wrapping the container in aluminum foil.
-
pH Adjustment: Apomorphine solutions are most stable at an acidic pH, typically between 3.0 and 4.0.[15][16] Check the pH of the solution and, if necessary, adjust by adding 0.1N HCl dropwise.
-
Sterile Filtration: Draw the final solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and push the solution through the filter into a sterile, light-protected vial.
-
Storage: Store the final solution at 2-8°C and protected from light. It is recommended to prepare fresh solutions daily or as close to the time of administration as possible to ensure potency and prevent degradation.
Protocol 2: Routes of Administration in Rodents
The choice of administration route depends on the desired speed of onset and duration of action. Common parenteral routes are described below.[17][18] Always adhere to institution-approved animal handling and injection procedures.
A. Subcutaneous (SC) Injection
-
Description: Injection into the tissue layer between the skin and muscle, allowing for slow, sustained absorption.[18]
-
Procedure:
-
Restrain the mouse or rat manually.
-
Lift the loose skin over the back, between the shoulder blades (scruff), to form a tent.
-
Insert a 23-25 gauge needle into the base of the skin tent, parallel to the spine.
-
Aspirate slightly to ensure a blood vessel has not been entered, then inject the solution.
-
-
Max Volume (Rat): 5-10 mL/kg[19]
-
Max Volume (Mouse): 10 mL/kg[19]
B. Intraperitoneal (IP) Injection
-
Description: Injection into the peritoneal cavity, resulting in faster absorption than SC.[17]
-
Procedure:
-
Securely restrain the rodent, tilting it head-down to move organs away from the injection site.
-
Using a 23-25 gauge needle, insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Penetrate only the abdominal wall. Aspirate to check for urine or blood before injecting.
-
-
Max Volume (Rat): 10 mL/kg[19]
-
Max Volume (Mouse): 10 mL/kg[19]
C. Intravenous (IV) Injection
-
Description: Injection directly into a vein for immediate systemic circulation.[18] The lateral tail vein is most common in rodents.[17]
-
Procedure:
-
Place the rodent in a suitable restrainer to expose the tail. Warming the tail with a heat lamp or warm water can help dilate the veins.
-
Using a 27-30 gauge needle, enter one of the lateral tail veins at a shallow angle.
-
Successful entry is often confirmed by seeing a small flash of blood in the needle hub.
-
Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.
-
Protocol 3: Assessment of Apomorphine-Induced Stereotyped Behavior
This protocol describes a method for quantifying stereotyped behaviors induced by dopamine agonists in rats.
Materials:
-
Transparent observation cages (e.g., standard polycarbonate rodent cages with a clear lid).
-
Video recording equipment (optional, for later scoring).
-
Timer.
Procedure:
-
Acclimatization: Place individual rats into the observation cages and allow them to acclimate for at least 30-60 minutes before drug administration.
-
Baseline Observation: Observe the animals for a brief period (5-10 minutes) before injection to note baseline activity levels.
-
Drug Administration: Administer the prepared this compound analogue solution via the chosen route (e.g., 0.5 mg/kg apomorphine, SC).[8] Administer vehicle to a control group.
-
Observation Period: Immediately after injection, begin observing the animals. Observations are typically conducted for 60-90 minutes, scoring at regular intervals (e.g., every 5 or 10 minutes).
-
Scoring: Use a standardized rating scale to score the intensity of stereotyped behaviors. A common scale is as follows:
-
0: Asleep or stationary, no stereotyped behavior.
-
1: Active, but no stereotyped behaviors present.
-
2: Stereotyped sniffing, rearing, or head movements.
-
3: Continuous sniffing, licking, or gnawing of the cage floor or walls.
-
4: Intense, focused licking or biting of a specific area.
-
-
Data Analysis: For each animal, calculate the total stereotypy score over the observation period. Compare the scores between treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).
Visualizations
Signaling Pathway
The following diagram illustrates the signaling pathway activated by a this compound analogue acting as a D2 receptor agonist.
Caption: Dopamine D2 receptor agonism by a this compound analogue.
Experimental Workflow
The diagram below outlines a typical workflow for a rodent behavioral study using this compound.
Caption: General workflow for a rodent behavioral pharmacology study.
References
- 1. This compound HCl [benchchem.com]
- 2. (-)-N-[11C]Propyl-norapomorphine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis and structural requirements of N-substituted norapomorphines for affinity and activity at dopamine D-1, D-2, and agonist receptor sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity States of Striatal Dopamine D2 Receptors in Antipsychotic-Free Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Behavioral effects of chronic apomorphine, and D-1/D-2 dopamine receptor activities in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-n-propyl-norapomorphine: an extremely potent stimulant of dopamine autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation with (+/-)N-n-propyl-nor-apomorphine (NPA) of the male rat copulatory behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of apomorphine on rat behavior in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apomorphine effects on behavioral response to ethanol in mice selectively bred for differential sensitivity to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apomorphine | C17H17NO2 | CID 6005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. GB2343376A - Stable apomorphine solution formulations - Google Patents [patents.google.com]
- 16. WO2017055337A1 - Aqueous composition of apomorphine for subcutaneous administration - Google Patents [patents.google.com]
- 17. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 18. rjptsimlab.com [rjptsimlab.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
Preparing Stable Norapomorphine Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stable norapomorphine solutions intended for experimental use. Due to its catecholamine structure, this compound is susceptible to oxidation, which can compromise the integrity of experimental results. These guidelines, based on established methods for the stabilization of the closely related compound apomorphine, are designed to ensure the potency and purity of this compound solutions.
Chemical Properties and Stability of this compound
This compound, like other catecholamines, is prone to oxidation, particularly in aqueous solutions. This degradation process is accelerated by factors such as exposure to light, oxygen, and elevated pH. The primary degradation pathway involves the oxidation of the catechol moiety, leading to the formation of colored byproducts and a loss of pharmacological activity.
Key Factors Influencing this compound Solution Stability
Several factors must be controlled to maintain the stability of this compound solutions:
-
pH: Maintaining a slightly acidic pH, around 4.0, is crucial for minimizing oxidation.
-
Antioxidants: The addition of antioxidants is essential to prevent oxidative degradation. A combination of ascorbic acid and sodium metabisulfite has been shown to be particularly effective for stabilizing apomorphine solutions.[1][2][3][4]
-
Chelating Agents: Trace metal ions can catalyze oxidation. The inclusion of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and enhance stability.
-
Oxygen Exclusion: Removing dissolved oxygen from the solvent and minimizing headspace oxygen can significantly improve stability. This can be achieved by purging the solvent with an inert gas, such as nitrogen.[2]
-
Temperature: Storing solutions at low temperatures (e.g., 4°C) slows down the rate of degradation.[1][2][5]
-
Light: this compound solutions should be protected from light to prevent photo-oxidation. The use of amber vials or wrapping containers in foil is recommended.[5][6]
-
Concentration: Higher concentrations of the active compound tend to be more stable than lower, more dilute solutions.[1][2][5]
Quantitative Data on Apomorphine Stability (as a proxy for this compound)
The following tables summarize the stability of apomorphine hydrochloride (HCl) solutions under various conditions. This data provides a strong basis for developing stable this compound formulations.
Table 1: Stability of 50 µg/mL Apomorphine HCl with Different Antioxidants at 25°C and 37°C over 14 days
| Antioxidant(s) (0.1%) | Mean Residual Concentration at 25°C (%) | Mean Residual Concentration at 37°C (%) | Color of Solution at 14 days (25°C) |
| None | < 1% | < 1% | Dark Green |
| L-Ascorbic Acid (AA) | ~50% | ~40% | Light Green |
| Sodium Metabisulfite (SMB) | 0.53% | 0.06% | Dark Green |
| EDTA | 99.20% | ~90% | Light Blue |
| AA + SMB | 99.7% | 95.9% | Colorless |
| AA + EDTA | ~95% | ~85% | Colorless |
| SMB + EDTA | ~90% | ~80% | Light Green |
Data adapted from a study on apomorphine stability.[1][4]
Table 2: Effect of Concentration and Storage on Apomorphine HCl Stability with 0.125% Sodium Metabisulfite at 4°C, Protected from Light
| Concentration | Storage Duration | Stability |
| 1 mg/mL | Up to 6 months | Stable |
| 0.1 mg/mL | 3 weeks | Decomposed |
Data adapted from a study on apomorphine stability.[5]
Experimental Protocols
Materials and Reagents
-
This compound (hydrochloride salt preferred for solubility)
-
L-Ascorbic Acid (reagent grade)
-
Sodium Metabisulfite (reagent grade)
-
Ethylenediaminetetraacetic acid (EDTA), disodium salt
-
Hydrochloric Acid (HCl) solution (0.1 M)
-
Sodium Hydroxide (NaOH) solution (0.1 M)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Inert gas (e.g., nitrogen or argon)
-
Amber glass vials with airtight caps
-
Standard laboratory glassware and equipment (pipettes, volumetric flasks, pH meter, etc.)
Protocol for Preparing a Stable this compound Stock Solution (e.g., 1 mg/mL)
This protocol is designed to prepare a stable stock solution that can be diluted for final experimental concentrations.
-
Prepare the Solvent System:
-
To a clean glass container, add the desired volume of high-purity water.
-
Bubble inert gas (nitrogen or argon) through the water for at least 30 minutes to remove dissolved oxygen.
-
While continuing to purge with inert gas, add L-ascorbic acid to a final concentration of 0.1% (w/v) and sodium metabisulfite to a final concentration of 0.1% (w/v).
-
If desired, add EDTA to a final concentration of 0.1% (w/v).
-
Adjust the pH of the solvent to approximately 4.0 using 0.1 M HCl or 0.1 M NaOH.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound HCl powder.
-
In a separate amber volumetric flask, add a small amount of the prepared solvent system to dissolve the this compound powder completely.
-
Once dissolved, bring the solution to the final volume with the deoxygenated solvent system.
-
-
Storage:
-
Aliquot the stock solution into amber glass vials, minimizing the headspace.
-
Flush the headspace of each vial with inert gas before sealing tightly.
-
Store the vials at 4°C, protected from light.
-
Protocol for Preparing Dilute this compound Solutions for Immediate Use
For experiments requiring lower concentrations, it is recommended to dilute the stock solution immediately before use.
-
Prepare the Diluent: Use the same deoxygenated solvent system (containing antioxidants and adjusted to pH 4.0) as used for the stock solution.
-
Dilution: Dilute the stable stock solution to the desired final concentration using the prepared diluent.
-
Use Promptly: Use the diluted solution as soon as possible after preparation to minimize any potential degradation, even with the presence of stabilizers.
Visualizations
Experimental Workflow for Preparing Stable this compound Solutions
Caption: Workflow for preparing stable this compound solutions.
Simplified this compound Degradation Pathway
Caption: Simplified this compound degradation pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Stability of apomorphine in solutions containing selected antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of apomorphine in solutions containing selected antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of apomorphine hydrochloride in aqueous sodium bisulphite solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols: Norapomorphine in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of norapomorphine and its derivatives, particularly N-n-propylthis compound (NPA), as research tools in preclinical models of Parkinson's disease (PD). This document includes summaries of receptor binding affinity and behavioral data, detailed experimental protocols for key assays, and a schematic of the relevant signaling pathway.
Introduction
This compound is a potent dopamine receptor agonist, serving as a crucial scaffold for the development of dopaminergic compounds. Its N-substituted analogs, such as N-n-propylthis compound (NPA), exhibit high affinity and selectivity for the dopamine D2 receptor, making them valuable tools for investigating the role of D2 receptor agonism in alleviating motor symptoms associated with Parkinson's disease. The primary preclinical model utilized for this purpose is the 6-hydroxydopamine (6-OHDA) lesioned rodent, which mimics the dopamine depletion characteristic of PD.
Data Presentation
The following tables summarize the quantitative data regarding the receptor binding affinities of this compound analogs and the behavioral effects of dopamine agonists in the 6-OHDA rat model of Parkinson's disease.
Table 1: Dopamine Receptor Binding Affinities of this compound Analogs
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D2/D1 Selectivity Ratio |
| N-n-propylthis compound (NPA) | ~1780 | ~0.17 | ~10,500 |
| (R)-2-Methoxy-N-n-propylthis compound (MNPA) | 1780 | 0.17 | 10,500[1] |
| (R)-(-)-2-fluoro-N-n-propylthis compound (2-F-NPA) | 690 | 0.012 | 57,500 |
Note: Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
Table 2: Apomorphine-Induced Rotational Behavior in 6-OHDA Lesioned Rats
| Treatment | Dose (mg/kg, s.c.) | Observation Period (min) | Contralateral Rotations (mean ± SEM) |
| Apomorphine | 0.05 | 90 | Peak within the first 6 minutes, stable for 30 minutes |
| Apomorphine | 0.5 | 50 | >400 turns in 50 minutes |
| Apomorphine | 0.8 | Daily for 7 days | ~25% reduction in total rotations over time |
| Apomorphine | 3.2 | Daily for 7 days | ~25% reduction in total rotations over time |
Note: Data for this compound or N-n-propylthis compound induced rotations was not available in the reviewed literature. The data for apomorphine, a structurally related non-selective dopamine agonist, is presented as a representative example of how rotational behavior is quantified. The number of contralateral rotations is a key indicator of the efficacy of a dopaminergic agonist in this model.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions.
Protocol 1: Unilateral 6-Hydroxydopamine (6-OHDA) Lesioning in Rats
This protocol describes the creation of a hemiparkinsonian rat model through the stereotaxic injection of the neurotoxin 6-OHDA into the medial forebrain bundle (MFB).
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical tools (scalpel, sutures, etc.)
-
Betadine and 70% ethanol
Procedure:
-
Animal Preparation: Anesthetize the rat and securely mount it in the stereotaxic frame. Shave the scalp and sterilize the area with Betadine and 70% ethanol.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull.
-
Bregma Identification: Identify and level the bregma and lambda landmarks on the skull.
-
Coordinate Targeting: Based on a rat brain atlas, determine the stereotaxic coordinates for the medial forebrain bundle (a common coordinate is AP: -4.4 mm, ML: -1.2 mm from bregma; DV: -7.8 mm from the dural surface).
-
Craniotomy: Drill a small burr hole through the skull at the target coordinates.
-
Neurotoxin Preparation: Prepare a fresh solution of 6-OHDA (e.g., 8 µg in 4 µL of sterile saline containing 0.02% ascorbic acid to prevent oxidation). Protect the solution from light.
-
Injection: Slowly lower the Hamilton syringe needle to the target DV coordinate. Infuse the 6-OHDA solution at a rate of 1 µL/min.
-
Post-Injection: Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow. Slowly retract the needle.
-
Closure: Suture the scalp incision.
-
Post-Operative Care: Administer analgesics and monitor the animal's recovery, providing softened food and water on the cage floor. Allow 2-3 weeks for the lesion to fully develop before behavioral testing.
Protocol 2: this compound-Induced Rotational Behavior
This protocol details the assessment of motor asymmetry in 6-OHDA lesioned rats following the administration of a dopamine agonist like this compound.
Materials:
-
6-OHDA lesioned rats
-
This compound or its analog (e.g., N-n-propylthis compound)
-
Vehicle (e.g., sterile saline with 0.1% ascorbic acid)
-
Rotational behavior monitoring system (e.g., automated rotometer bowls or video tracking software)
-
Cylindrical testing chambers
Procedure:
-
Habituation: Place the rat in the testing chamber for at least 30 minutes to acclimate.
-
Drug Administration: Administer the desired dose of this compound (or vehicle for control animals) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Data Recording: Immediately place the animal back into the chamber and start recording the rotational behavior. Automated systems will count full 360° turns in both the contralateral (away from the lesion) and ipsilateral (towards the lesion) directions.
-
Observation Period: Record rotations for a defined period, typically 60-90 minutes.
-
Data Analysis: Express the data as net contralateral rotations per minute or total net contralateral rotations over the observation period. A significant increase in contralateral rotations is indicative of a successful lesion and the efficacy of the dopamine agonist.
Protocol 3: Competitive Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor using a competitive binding assay with a radiolabeled antagonist like [³H]spiperone.
Materials:
-
Rat striatal membrane preparation (or cells expressing D2 receptors)
-
[³H]spiperone (radioligand)
-
This compound (unlabeled competitor)
-
(+)-Butaclamol or another suitable antagonist for determining non-specific binding
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
Filtration apparatus (cell harvester)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound.
-
Reagent Addition:
-
Total Binding: Add assay buffer, membrane preparation, and [³H]spiperone.
-
Non-specific Binding: Add assay buffer, membrane preparation, a high concentration of an unlabeled antagonist (e.g., 10 µM (+)-butaclamol), and [³H]spiperone.
-
Competition: Add assay buffer, membrane preparation, serial dilutions of this compound, and [³H]spiperone.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway activated by this compound and a typical experimental workflow for its evaluation in a Parkinson's disease model.
References
Application Notes and Protocols for Inducing Rotational Behavior in Rats with Norapomorphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The induction of rotational (circling) behavior in rats with a unilateral lesion of the nigrostriatal dopamine pathway is a cornerstone preclinical model for assessing the efficacy of dopaminergic drugs, particularly those with potential for treating Parkinson's disease. Unilateral lesioning, most commonly achieved with the neurotoxin 6-hydroxydopamine (6-OHDA), leads to a profound depletion of dopamine in one hemisphere of the brain. This results in a supersensitivity of dopamine receptors on the lesioned side. Systemic administration of dopamine receptor agonists, such as norapomorphine and its analogs, stimulates these supersensitive postsynaptic receptors, leading to a motor imbalance that manifests as quantifiable contralateral rotations (turning away from the lesioned side).
This compound, a potent dopamine agonist with affinity for both D1 and D2-like dopamine receptors, and its N-substituted analogs like N-n-propylthis compound (NPA), are valuable tools in this model. These compounds allow for the investigation of dopamine receptor function and the screening of novel therapeutic agents. This document provides detailed protocols for the 6-OHDA lesioning procedure, the subsequent induction and quantification of rotational behavior using this compound analogs, and an overview of the underlying signaling pathways.
I. Experimental Protocols
A. Protocol for Unilateral 6-OHDA Lesioning of the Medial Forebrain Bundle (MFB)
This protocol describes the creation of a hemiparkinsonian rat model, which is essential for observing dopamine agonist-induced rotational behavior.
1. Materials:
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetics: Isoflurane or a ketamine/xylazine cocktail
-
Stereotaxic Apparatus: For precise injection into the brain
-
Microinjection Pump and Syringe: e.g., a 10 µL Hamilton syringe
-
Neurotoxin: 6-hydroxydopamine (6-OHDA) hydrochloride
-
Vehicle: Sterile saline (0.9% NaCl) with 0.02% ascorbic acid (to prevent 6-OHDA oxidation)
-
Surgical Tools: Scalpel, sutures or wound clips, dental drill, etc.
-
Pre-medication (optional but recommended): Desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.
2. Procedure:
-
Animal Preparation: Anesthetize the rat and securely position it in the stereotaxic frame. Shave the scalp and clean the surgical area with an antiseptic solution.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull.
-
Identification of Bregma: Identify the bregma (the intersection of the sagittal and coronal sutures). All stereotaxic coordinates are relative to this point.
-
Drilling: Drill a small burr hole in the skull over the target injection site.
-
Stereotaxic Coordinates for the Medial Forebrain Bundle (MFB):
-
Anteroposterior (AP): -2.2 mm from bregma
-
Mediolateral (ML): +1.5 mm from bregma (for the right hemisphere)
-
Dorsoventral (DV): -8.0 mm from the dura mater
-
-
Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA in the vehicle at a concentration of 2-4 mg/mL. Protect the solution from light.
-
Injection: Slowly lower the injection needle to the target DV coordinate. Infuse 2-4 µL of the 6-OHDA solution at a rate of 1 µL/min. Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Closure: Slowly retract the needle. Suture or clip the scalp incision.
-
Post-operative Care: Administer analgesics and provide supportive care (e.g., soft food on the cage floor) as the animal recovers. Allow at least 2-3 weeks for the lesion to fully develop before behavioral testing.
B. Protocol for Induction and Quantification of Rotational Behavior
1. Materials:
-
Animals: 6-OHDA lesioned rats (2-3 weeks post-surgery)
-
Test Compound: this compound or N-n-propylthis compound (NPA)
-
Vehicle: Sterile saline (0.9% NaCl)
-
Rotational Behavior Monitoring System: An automated system with circular test arenas and video tracking software is recommended. Manual scoring is also possible.
-
Administration Supplies: Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
2. Procedure:
-
Habituation: Place the rat in the testing arena for a habituation period of at least 10-15 minutes before drug administration.
-
Drug Preparation: Dissolve the this compound analog in sterile saline to the desired concentration.
-
Drug Administration: Inject the animal with the test compound (e.g., subcutaneously).
-
Data Collection: Immediately after injection, place the rat back into the arena and start the recording. Record the number of full 360° turns in both the contralateral (away from the lesion) and ipsilateral (towards the lesion) directions for a period of 60-90 minutes.
-
Data Analysis: The primary measure is the net number of contralateral rotations (contralateral turns - ipsilateral turns). Data is often expressed as rotations per minute or total rotations over the recording period.
II. Data Presentation
Quantitative Data Summary
The following tables summarize typical dose-response relationships for apomorphine and N-n-propylthis compound (NPA) in 6-OHDA lesioned rats. Note that NPA is a potent N-substituted analog of this compound and serves as a strong reference.
Table 1: Dose-Response of Apomorphine-Induced Rotational Behavior [1][2][3]
| Dose (mg/kg, s.c.) | Approximate Net Contralateral Rotations / 60 min | Notes |
| 0.05 | 100 - 300 | Often used as a threshold dose for confirming a successful lesion. |
| 0.1 | 300 - 600 | A commonly used dose for robust rotational behavior. |
| 0.25 - 0.5 | 500 - 800+ | Higher doses that typically elicit a maximal rotational response. |
| > 0.8 | Plateau or decrease | High doses may lead to confounding stereotyped behaviors that interfere with rotation. Tolerance may also develop with repeated high doses.[2] |
Table 2: Dose-Response of N-n-propylthis compound (NPA)-Induced Rotational Behavior [4]
| Dose (mg/kg) | Approximate Net Contralateral Rotations / 60 min | Notes |
| 0.01 | ~150 | NPA is significantly more potent than apomorphine. |
| 0.03 | ~400 | A robust response is observed at lower doses compared to apomorphine. |
| 0.1 | ~600 | Approaches a maximal rotational response. |
| 0.3 | ~700 | Further increases in dose may not significantly increase the peak rotational rate. |
III. Mechanism of Action and Signaling Pathways
This compound and its analogs exert their effects by directly stimulating dopamine receptors in the brain. In the 6-OHDA lesioned rat, the profound loss of presynaptic dopamine terminals in the striatum leads to an upregulation and supersensitivity of postsynaptic D1 and D2 receptors. The rotational behavior is primarily driven by the asymmetric stimulation of these supersensitive receptors in the lesioned hemisphere.
-
D1 Receptor Signaling: D1 receptors are coupled to the Gs alpha subunit of G-proteins. Activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa), ultimately modulating neuronal excitability and gene expression.
-
D2 Receptor Signaling: D2 receptors are coupled to the Gi alpha subunit of G-proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. D2 receptor activation can also modulate ion channels and other signaling pathways, such as the Akt/GSK3β pathway.
The synergistic activation of both D1 and D2 receptors is thought to be crucial for a robust motor response.
IV. Visualizations
References
- 1. Heterogeneous rotational responsiveness in 6-hydroxydopamine-denervated rats: pharmacological and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose- and duration-dependent tolerance to rotational effects of apomorphine in a rat model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditioned rotational behavior in rats with unilateral 6-hydroxydopamine lesions of the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of dopamine agonists on rotational behavior in non-tolerant and caffeine-tolerant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of In Vivo Norapomorphine Binding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norapomorphine, a potent dopamine receptor agonist, and its derivatives are pivotal tools in neuroscience research and drug development, particularly for studying dopaminergic neurotransmission and related neurological disorders. This document provides a comprehensive guide to the quantitative in vivo analysis of this compound binding, focusing on key experimental techniques. These protocols and data are intended to assist researchers in designing and executing robust in vivo binding studies.
This compound exhibits high affinity for dopamine D2-like receptors, and its radiolabeled analogues, such as [¹¹C]N-propyl-norapomorphine ([¹¹C]NPA), are widely used as tracers in Positron Emission Tomography (PET) imaging to investigate receptor occupancy and affinity in the living brain.[1][2] Understanding the in vivo binding characteristics of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents targeting the dopaminergic system.
Data Presentation: Quantitative In Vivo Binding and Pharmacokinetic Parameters
The following tables summarize key quantitative data from in vivo studies of this compound and its analogue, [¹¹C]N-propyl-norapomorphine ([¹¹C]NPA).
Table 1: In Vitro and In Vivo Receptor Binding Affinity of this compound and Analogues
| Compound | Receptor Subtype | Preparation | Kd (nM) | Ki (nM) | Bmax (fmol/mg tissue) | Reference |
| [³H]N-propyl-norapomorphine ([³H]NPA) | D₂ | Human caudate-putamen sections | 0.27-0.35 | - | - | [1] |
| (-)-N-propyl-norapomorphine (NPA) | D₂ high affinity | Baboon brain | - | 0.27 | - | [2] |
| (-)-N-propyl-norapomorphine (NPA) | D₂ low affinity | Baboon brain | - | 26 | - | [2] |
| N-ethyl-norapomorphine | D₂ | Rat striatum | - | - | - | [3] |
| N-propyl-norapomorphine | D₂ | Rat striatum | - | - | - | [3] |
| N-allyl-norapomorphine | D₂ | Rat striatum | - | - | - | [3] |
| N-cyclopropylmethyl-norapomorphine | D₂ | Rat striatum | - | - | - | [3] |
| [³H]N-n-propylthis compound ([³H]NPA) | Dopamine D₂ | Rat striatum | - | - | 26.9 ± 1.6 | [4] |
Table 2: In Vivo Binding and Pharmacokinetic Parameters of [¹¹C]NPA from PET Studies in Non-Human Primates (Baboons)
| Parameter | Striatum | Cerebellum | Unit | Reference |
| Distribution Volume (Vₜ) | 7.5 ± 2 | 3.4 ± 0.4 | mL/g | [5] |
| Binding Potential (BP) | 4.0 ± 1.1 | - | mL/g | [5] |
| Plasma Clearance | - | - | 29 ± 1 L/h | [5] |
| Plasma Free Fraction (f₁) | - | - | 5% ± 1% | [5] |
| Parent Compound at 40 min | - | - | 31% ± 5% | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the quantitative in vivo analysis of this compound binding.
Protocol 1: In Vivo [¹¹C]NPA PET Imaging in Non-Human Primates
This protocol is adapted from studies quantifying D₂-like receptor binding using [¹¹C]NPA in baboons.[5]
1. Radiotracer Synthesis:
-
[¹¹C]NPA is synthesized by the N-alkylation of this compound with [¹¹C]propyl iodide.
-
The final product should be purified by HPLC and formulated in sterile saline for injection.
-
Radiochemical purity and specific activity should be determined prior to injection.
2. Animal Preparation:
-
Fast the non-human primate (e.g., baboon) for at least 12 hours prior to the scan.
-
Anesthetize the animal with a suitable anesthetic agent (e.g., ketamine, isoflurane) and maintain anesthesia throughout the imaging session.
-
Insert intravenous catheters for radiotracer injection and arterial blood sampling.
-
Monitor vital signs (heart rate, respiration, temperature) continuously.
3. PET Image Acquisition:
-
Position the animal in the PET scanner with the head centered in the field of view.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of [¹¹C]NPA (typically 185-370 MBq) intravenously.
-
Acquire dynamic PET data for 90-120 minutes.
4. Arterial Blood Sampling and Analysis:
-
Collect arterial blood samples frequently during the initial phase of the scan (e.g., every 15 seconds for the first 2 minutes) and then at increasing intervals for the remainder of the scan.
-
Measure the radioactivity in whole blood and plasma.
-
Analyze plasma samples using HPLC to determine the fraction of unmetabolized parent radiotracer ([¹¹C]NPA) over time.
5. Data Analysis:
-
Reconstruct the dynamic PET images.
-
Delineate regions of interest (ROIs) on the images, including the striatum (target region) and cerebellum (reference region).
-
Generate time-activity curves (TACs) for each ROI.
-
Correct the arterial plasma TAC for metabolism to obtain the input function.
-
Apply a suitable kinetic model, such as the one-tissue compartment model (1TCM), to the TACs and the arterial input function to estimate the distribution volume (Vₜ) and binding potential (BP).[5]
-
Alternatively, a simplified reference tissue model (SRTM) can be used, which does not require arterial blood sampling.
Protocol 2: In Vivo Microdialysis for Measuring this compound-Induced Dopamine Release
This protocol is a general procedure for in vivo microdialysis to measure dopamine release, adapted for the study of this compound's effects.[6][7][8][9]
1. Surgical Implantation of Guide Cannula:
-
Anesthetize the rodent (e.g., rat) and place it in a stereotaxic frame.
-
Surgically expose the skull and drill a small hole over the target brain region (e.g., striatum or nucleus accumbens).
-
Implant a guide cannula to the desired coordinates and secure it with dental cement.
-
Allow the animal to recover for several days.
2. Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the brain.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of dopamine.
3. Sample Collection and Drug Administration:
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound systemically (e.g., subcutaneous injection) or locally through the microdialysis probe (reverse dialysis).
-
Continue collecting dialysate samples for a defined period after drug administration.
4. Sample Analysis:
-
Analyze the collected dialysate samples for dopamine concentration using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Quantify dopamine levels by comparing the sample peak heights or areas to a standard curve.
5. Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain.
-
Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.
Protocol 3: Quantitative Autoradiography of Dopamine D₂ Receptors using [³H]N-propyl-norapomorphine
This protocol is based on methods for quantitative autoradiography of D₂ receptors using [³H]NPA in brain tissue sections.[1][10][11]
1. Tissue Preparation:
-
Euthanize the animal and rapidly remove the brain.
-
Freeze the brain in isopentane cooled with dry ice.
-
Section the frozen brain into thin slices (e.g., 20 µm) using a cryostat.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
2. Receptor Binding Assay:
-
Pre-incubate the slides in buffer to remove endogenous dopamine.
-
Incubate the slides with a solution containing [³H]NPA at a concentration near its Kd.
-
For determination of non-specific binding, incubate a parallel set of slides in the presence of a high concentration of a competing D₂ antagonist (e.g., sulpiride).
-
Wash the slides in cold buffer to remove unbound radioligand.
-
Dry the slides rapidly.
3. Autoradiographic Imaging:
-
Appose the dried slides to a tritium-sensitive film or a phosphor imaging plate along with calibrated radioactive standards.
-
Expose for an appropriate duration depending on the radioactivity.
4. Data Analysis:
-
Develop the film or scan the imaging plate.
-
Digitize the autoradiograms and use image analysis software to measure the optical density in different brain regions.
-
Convert the optical density values to fmol/mg tissue using the calibration curve generated from the radioactive standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
Visualizations: Signaling Pathways and Experimental Workflows
Dopamine D₂ Receptor Signaling Pathway
Dopamine D₂ receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gαi/o subunit.[12][13][14] Upon agonist binding, such as this compound, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[12][15][16]
Experimental Workflow for In Vivo PET Imaging
The workflow for a typical in vivo PET imaging study involves several key stages, from the preparation of the radiotracer to the final analysis of the imaging data.
Logical Relationship in Quantitative Autoradiography
Quantitative autoradiography relies on the principle of specific binding of a radioligand to its target receptor, which can be quantified by measuring the radioactivity in different brain regions.
References
- 1. Autoradiographic localization and quantification of dopamine D2 receptors in normal human brain with [3H]N-n-propylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Synthesis and structural requirements of N-substituted norapomorphines for affinity and activity at dopamine D-1, D-2, and agonist receptor sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative analysis of (-)-N-(11)C-propyl-norapomorphine in vivo binding in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of apomorphine on in vivo release of dopamine and its metabolites in the prefrontal cortex and the striatum, studied by a microdialysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 10. Quantitative autoradiography of dopamine receptors in the brains of micro-opioid receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 14. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Norapomorphine with Carbon-11
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the radiolabeling of norapomorphine with Carbon-11, focusing on the synthesis of (-)-N-[¹¹C]propyl-norapomorphine ([¹¹C]NPA), a key radiotracer for Positron Emission Tomography (PET) imaging of D₂ dopamine receptors.
Introduction
This compound and its derivatives, when labeled with the positron-emitting radionuclide Carbon-11 (¹¹C, t½ = 20.4 min), serve as valuable tools in neuroscience research and drug development. [¹¹C]this compound-based radiotracers allow for the in vivo visualization and quantification of dopamine receptors, particularly the D₂ receptor, which is implicated in various neuropsychiatric disorders such as Parkinson's disease and schizophrenia. The short half-life of Carbon-11 necessitates rapid and efficient radiosynthesis protocols to ensure high radiochemical yield and specific activity, crucial for successful PET imaging studies. This document outlines the established methods for the preparation of these important research agents.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of (-)-N-[¹¹C]propyl-norapomorphine ([¹¹C]NPA), providing a clear comparison of expected outcomes.
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | 2.5% (based on [¹¹C]CO₂) | [1] |
| Radiochemical Yield (one-pot synthesis) | 16% (based on [¹¹C]CO₂) | [2] |
| Specific Activity | 1700 ± 1900 mCi/µmol (63 GBq/µmol) | [1][2] |
| Radiochemical Purity | >99% | [2] |
| Total Synthesis Time | 60 min | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of (-)-N-[¹¹C]propyl-norapomorphine ([¹¹C]NPA)
This protocol details a one-pot synthesis method for [¹¹C]NPA, which has been reported to provide a higher radiochemical yield.[2]
Materials:
-
This compound
-
[¹¹C]Carbon Dioxide ([¹¹C]CO₂) produced from a cyclotron
-
Ethylmagnesium bromide
-
Phthaloyl chloride
-
Lithium aluminum hydride (LiAlH₄)
-
C-18 Sep-Pak cartridge
-
HPLC system with a C18 column
-
Solvents for reaction and HPLC purification (e.g., anhydrous THF, diethyl ether)
Procedure:
-
Production of [¹¹C]Propionyl Chloride:
-
[¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
-
The [¹¹C]CO₂ is trapped in a solution of ethylmagnesium bromide in anhydrous THF.
-
This reaction forms [¹¹C]propionic acid.
-
Phthaloyl chloride is then added to the reaction mixture to convert the [¹¹C]propionic acid into [¹¹C]propionyl chloride.[1][2]
-
-
Reaction with this compound:
-
The freshly prepared [¹¹C]propionyl chloride is reacted with this compound in an appropriate solvent.
-
-
Reduction:
-
Purification:
-
The crude product is first passed through a C-18 Sep-Pak cartridge to remove unreacted precursors and polar impurities.
-
Final purification is achieved using high-performance liquid chromatography (HPLC) with a C18 column to isolate the pure [¹¹C]NPA.[2]
-
-
Quality Control:
-
The radiochemical purity of the final product is determined by analytical HPLC.
-
The specific activity is calculated based on the amount of radioactivity and the mass of the product.
-
Protocol 2: N-methylation of this compound with [¹¹C]Methyl Iodide
While the primary focus is on [¹¹C]NPA, a more general method for labeling this compound at the nitrogen position involves the use of [¹¹C]methyl iodide ([¹¹C]CH₃I). This would produce [¹¹C]apomorphine.
Materials:
-
This compound hydrobromide
-
[¹¹C]Methyl Iodide ([¹¹C]CH₃I)
-
Base (e.g., NaOH)
-
Solvent (e.g., DMSO)
-
HPLC system for purification
Procedure:
-
Production of [¹¹C]Methyl Iodide:
-
[¹¹C]CO₂ from the cyclotron is converted to [¹¹C]methane ([¹¹C]CH₄).
-
[¹¹C]CH₄ is then reacted with iodine in the gas phase to produce [¹¹C]CH₃I.[3]
-
-
N-methylation Reaction:
-
[¹¹C]CH₃I is bubbled through a solution of this compound hydrobromide in a suitable solvent (e.g., DMSO) in the presence of a base.[4]
-
-
Purification:
-
The reaction mixture is purified by HPLC to isolate the [¹¹C]apomorphine.[3]
-
Visualizations
Caption: Synthesis pathway for (-)-N-[¹¹C]propyl-norapomorphine ([¹¹C]NPA).
Caption: Experimental workflow for the synthesis and purification of [¹¹C]NPA.
References
- 1. (-)-N-[(11)C]propyl-norapomorphine: a positron-labeled dopamine agonist for PET imaging of D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)-N-[11C]Propyl-norapomorphine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Automated radiosynthesis of [11C]morphine for clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vivo distribution in the rat of a dopamine agonist: N-([11C]methyl)this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Studying Norapomorphine's Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norapomorphine and its N-substituted analogs are potent dopamine receptor agonists that serve as critical tools in neuroscience research and drug development for dopamine-related disorders such as Parkinson's disease.[1] This document provides detailed application notes and experimental protocols for the comprehensive in vitro and in vivo characterization of this compound's pharmacological effects. The focus is on its interaction with dopamine receptors, subsequent cellular signaling, and behavioral outcomes.
This compound acts primarily as a dopamine D2-like receptor agonist, with a notable selectivity for the high-affinity state (D2high) of the receptor, which is the functionally active, G protein-coupled state.[2][3][4] Its analogs, particularly N-propyl-norapomorphine (NPA), have been shown to be extremely potent stimulants of dopamine autoreceptors.[5] Understanding the binding affinity, functional potency, and in vivo efficacy of this compound and its derivatives is crucial for elucidating their therapeutic potential and mechanism of action.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity of N-Propyl-Norapomorphine (NPA)
| Receptor Subtype | Radioligand | Preparation | Khigh (nM) | Klow (nM) | Ki (nM) | Kd (nM) | Bmax (pmol/g tissue) | Reference |
| Dopamine D2 | [3H]Spiroperidol | Porcine Anterior Pituitary Membranes | 0.27 ± 0.04 | 26 ± 2.6 | - | - | - | [2] |
| Dopamine D2 | [3H]NPA | Porcine Anterior Pituitary Membranes | - | - | - | 0.26 ± 0.01 | 2.3 ± 0.1 | [2] |
| Dopamine D2 | - | - | 0.07-0.4 | 20-200 | - | - | - | [3] |
| Dopamine D3 | - | - | - | - | 0.3 | - | - | [3] |
Table 2: In Vivo Receptor Occupancy and Binding Potential of [11C]NPA in Non-Human Primates
| Parameter | Brain Region | Value | Method | Reference |
| Kd | Striatum | 0.16 ± 0.01 nM | PET | [2] |
| Bmax | Striatum | 21.6 ± 2.8 nM | PET | [2] |
| Binding Potential (BP) | Striatum | 4.0 ± 1.1 mL/g | PET with kinetic analysis | [4][6] |
| Plasma Free Fraction (f1) | - | 5% ± 1% | - | [4][6] |
| Plasma Clearance | - | 29 ± 1 L/h | - | [4][6] |
Table 3: In Vivo Behavioral Effects of N-Propyl-Norapomorphine (NPA) in Rats
| Behavioral Model | Effect | Dose | Route of Administration | Reference |
| Locomotor Activity | Inhibition | ID50 = 3.0 mg/kg | - | [7] |
| Apomorphine-Induced Locomotion | Antagonism | ID50 = 0.2 mg/kg | - | [7] |
| Dopamine Synthesis Inhibition | Significant Inhibition | Threshold Dose = 1.25 µg/kg | Subcutaneous | [5] |
| Dopaminergic Firing Rate | Inhibition | ED50 = 0.36 µg/kg | Intravenous | [5] |
Experimental Protocols
In Vitro Assays
Objective: To determine the binding affinity (Ki or Kd) and receptor density (Bmax) of this compound at dopamine receptor subtypes.
Protocol:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat striatum) or cells expressing the dopamine receptor subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Saturation Binding Assay (to determine Kd and Bmax of a radiolabeled this compound analog):
-
In a 96-well plate, add increasing concentrations of the radiolabeled this compound analog to wells containing the membrane preparation.
-
For non-specific binding determination, add a high concentration of a non-labeled competing ligand (e.g., haloperidol) to a parallel set of wells.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax.[8]
-
-
Competition Binding Assay (to determine Ki of unlabeled this compound):
-
Incubate the membrane preparation with a fixed concentration of a selective radioligand for the dopamine receptor subtype of interest.
-
Add increasing concentrations of unlabeled this compound.
-
Follow the incubation, filtration, and counting steps as in the saturation binding assay.
-
Analyze the data using non-linear regression to determine the IC50 (concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at D1-like (Gs-coupled) and D2-like (Gi-coupled) dopamine receptors.
Protocol:
-
Cell Culture:
-
Use a cell line stably expressing the dopamine receptor subtype of interest (e.g., HEK293 or CHO cells).
-
-
Assay Procedure (for D2-like, Gi-coupled receptors):
-
Seed the cells in a 96- or 384-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Add increasing concentrations of this compound to the wells.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.
-
Fit the data using a sigmoidal dose-response model to determine the EC50 (concentration producing 50% of the maximal inhibition) and Emax (maximal inhibition).[9][10]
-
Objective: To measure G protein-independent signaling of this compound through the β-arrestin pathway.
Protocol:
-
Cell Culture and Transfection:
-
Use a cell line such as HEK293.
-
Co-transfect the cells with plasmids encoding the dopamine receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., Venus or YFP).
-
-
Assay Procedure:
-
Seed the transfected cells into a 96-well white, clear-bottom plate.
-
Wash the cells with assay buffer.
-
Add the luciferase substrate (e.g., coelenterazine h).
-
Add increasing concentrations of this compound.
-
Measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-capable plate reader.
-
-
Data Analysis:
In Vivo Assays
Objective: To assess the in vivo effects of this compound on spontaneous motor activity.
Protocol:
-
Animals:
-
Use adult male rats (e.g., Sprague-Dawley or Wistar strains).
-
Acclimate the animals to the housing facility and handling procedures.
-
-
Apparatus:
-
Use open-field arenas equipped with infrared photobeam detectors to automatically record locomotor activity.
-
-
Procedure:
-
Habituate the rats to the testing room and the open-field arenas.
-
Administer this compound or vehicle via the desired route (e.g., subcutaneous or intraperitoneal).
-
Immediately place the rat in the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.
-
Generate a dose-response curve by plotting the total locomotor activity against the dose of this compound.
-
Determine the ED50 or ID50 for the effect on locomotor activity.[7][13][14]
-
Objective: To determine the pharmacokinetic profile (e.g., half-life, clearance, volume of distribution) and tissue distribution of this compound.
Protocol:
-
Animal Preparation:
-
Implant catheters in the jugular vein (for blood sampling) and/or carotid artery (for administration) of rats.
-
-
Drug Administration and Sampling:
-
Administer a single intravenous bolus of this compound.
-
Collect blood samples at multiple time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) after administration.
-
At the end of the study, euthanize the animals and collect major organs (brain, liver, kidneys, heart, lungs, etc.).
-
-
Sample Analysis:
-
Separate plasma from the blood samples.
-
Homogenize the collected tissues.
-
Extract this compound from plasma and tissue homogenates.
-
Quantify the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time to generate a pharmacokinetic profile.
-
Use pharmacokinetic modeling software to calculate parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
Determine the concentration of this compound in different tissues to assess its biodistribution.[15][16][17][18]
-
Mandatory Visualizations
Caption: Dopamine D2 receptor signaling pathway activated by this compound.
Caption: Experimental workflow for in vitro characterization.
Caption: Workflow for in vivo behavioral and pharmacokinetic assessment.
References
- 1. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (-)-N-[11C]Propyl-norapomorphine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. (-)- N-[11C]Propyl-norapomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of (−)-N-11C-Propyl-Norapomorphine In Vivo Binding in Nonhuman Primates | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. N-n-propyl-norapomorphine: an extremely potent stimulant of dopamine autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of (-)-N-(11)C-propyl-norapomorphine in vivo binding in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral effects of apomorphine isomers in the rat: selective locomotor-inhibitory effects of S(+)N-n-propylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 9. researchgate.net [researchgate.net]
- 10. xenotech.com [xenotech.com]
- 11. biorxiv.org [biorxiv.org]
- 12. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Locomotor activity and stereotypy in rats following repeated apomorphine treatments at 1-, 3-, or 7-day intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Time course of rat motility response to apomorphine: a simple model for studying preferential blockade of brain dopamine receptors mediating sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Altered pharmacokinetics and dynamics of apomorphine in the malnourished rat: modeling of the composed relationship between concentration and heart-rate response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
- 17. Using cocaine and apomorphine self-administration in rats to measure the pharmacokinetics of competitive dopamine receptor antagonists administered by different routes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic study of apomorphine-induced stereotypy in food deprived rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Norapomorphine Dosage in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norapomorphine, an aporphine alkaloid and a metabolite of apomorphine, is a potent dopamine receptor agonist. It is a valuable tool in neuroscience and cancer research for studying dopaminergic signaling pathways and their roles in various physiological and pathological processes. Accurate and reproducible dosage calculations are critical for obtaining meaningful results in in vitro cell culture experiments. These application notes provide a comprehensive guide to determining the optimal dosage of this compound for cell culture studies, including protocols for solution preparation, cell viability assays, and an overview of its signaling mechanism.
Data Presentation
The following table summarizes the quantitative data for this compound and its parent compound, apomorphine, to provide a starting point for dosage determination in cell culture experiments. Due to the limited availability of published in vitro data specifically for this compound, data for apomorphine is included as a relevant reference.
| Compound | Cell Line | Assay Type | Concentration/Effect | Treatment Duration | Reference |
| (R)-(-)-Norapomorphine | Rat Striatal Tissue | Receptor Binding (D2) | Ki = 0.9 nM | Not Applicable | [1] |
| (-)-N-Propyl-norapomorphine | Porcine Anterior Pituitary Membranes | Receptor Binding (D2) | Kd = 0.26 nM | Not Applicable | [2] |
| Apomorphine | CHO-K1 | Apoptosis Induction | 10-50 µM | 72 hours | [3] |
| Apomorphine | Rat Glioma C6 Cells | Cytotoxicity (ED50) | ~200 µM | 48 hours | [4] |
| Apomorphine | Primary Rat Neurons | Cytotoxicity | Concentration-dependent | Not Specified | [4] |
| S[+]-Apomorphine | NSC34 (motor neuron-like) | Nrf2-ARE Activation | ≥ 1 µM | Not Specified | [5] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Note: this compound, like apomorphine, is susceptible to oxidation, which can be identified by a greenish discoloration of the solution.[6][7][8] The use of antioxidants and protection from light is recommended to ensure the stability of the compound in solution.
Materials:
-
This compound hydrobromide/hydrochloride
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute, cell culture grade
-
Sterile, light-protected microcentrifuge tubes or vials
-
Sterile, filtered pipette tips
-
Complete cell culture medium
Protocol for 10 mM Stock Solution:
-
Solvent Selection: Due to its lipophilic nature, this compound is sparingly soluble in aqueous solutions. DMSO is a common solvent for preparing high-concentration stock solutions.[10] However, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[11] Ethanol can also be used as a solvent.
-
Calculation:
-
Molecular Weight of this compound (free base): ~267.32 g/mol . Check the exact molecular weight of the salt form you are using (e.g., hydrobromide, hydrochloride) and adjust calculations accordingly.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound salt in the chosen solvent. For example, for this compound hydrobromide (MW ≈ 348.23 g/mol ), weigh out 3.48 mg and dissolve in 1 mL of DMSO.
-
-
Dissolution:
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO or ethanol.
-
Vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
-
Sterilization and Storage:
-
The high concentration of DMSO or ethanol in the stock solution is typically self-sterilizing.
-
Store the stock solution in small aliquots in light-protected tubes at -20°C or -80°C to minimize freeze-thaw cycles and degradation.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To prevent precipitation, add the stock solution to the culture medium and mix immediately and thoroughly.
-
For experiments sensitive to oxidation, consider adding L-ascorbic acid to the final culture medium at a low concentration (e.g., 100 µM). However, be aware that ascorbic acid itself can have effects on cells.
-
Determining Optimal Dosage using a Cell Viability Assay (MTT Assay)
This protocol describes a general method to determine the cytotoxic or cytostatic effects of this compound on a specific cell line, allowing for the determination of an IC50 (half-maximal inhibitory concentration) value.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental Workflow for Dosage Determination.
Caption: Dopamine D2 Receptor Signaling Pathway.
References
- 1. Synthesis and structural requirements of N-substituted norapomorphines for affinity and activity at dopamine D-1, D-2, and agonist receptor sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)-N-[11C]Propyl-norapomorphine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dose-dependent induction of apoptosis by R-apomorphine in CHO-K1 cell line in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxic effects of apomorphine on rat cultured neurons and glial C6 cells, and protection with antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S[+] Apomorphine is a CNS penetrating activator of the Nrf2-ARE pathway with activity in mouse and patient fibroblast models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of apomorphine hydrochloride in aqueous sodium bisulphite solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of apomorphine in solutions containing selected antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of apomorphine in solutions containing ascorbic acid and bisulfite and effects of antioxidants on apomorphine-induced cage climbing and hypothermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emulatebio.com [emulatebio.com]
- 11. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance [mdpi.com]
Techniques for Measuring Norapomorphine in Brain Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norapomorphine, a metabolite of the dopamine agonist apomorphine, is a compound of significant interest in neuroscience and pharmacology. Its activity at dopamine receptors suggests a potential role in the therapeutic effects and side-effect profile of its parent compound. Accurate quantification of this compound in brain tissue is crucial for understanding its pharmacokinetics, pharmacodynamics, and overall contribution to the neurochemical environment. This document provides detailed application notes and protocols for the measurement of this compound in brain tissue, utilizing various analytical techniques.
Core Analytical Techniques
The primary methods for the quantification of this compound and related compounds in brain tissue include High-Performance Liquid Chromatography (HPLC) coupled with various detectors, and Mass Spectrometry (MS). Microdialysis is a powerful in-vivo sampling technique that can be coupled with these analytical methods to measure extracellular concentrations in real-time. Electrochemical methods also offer high sensitivity for the detection of electroactive compounds like this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for separating and quantifying neurotransmitters and drugs from complex biological matrices.[1][2][3]
Protocol: HPLC with UV Detection for this compound Measurement
This protocol is adapted from methods developed for similar monoamine neurotransmitters.[1]
1. Brain Tissue Homogenization:
- Excise brain tissue of interest on ice.
- Weigh the tissue sample (typically 100-200 mg).
- Homogenize the tissue in 10 volumes of ice-cold 0.1 M perchloric acid (PCA) containing an internal standard (e.g., isoproterenol).
- Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.[4]
- Collect the supernatant for analysis.
2. HPLC-UV Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A mixture of methanol and aqueous buffer (e.g., 10-20% methanol in 0.05 M sodium phosphate buffer with 0.1 mM EDTA and 0.5 mM sodium 1-octanesulfonate, pH 3.5).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- UV Detection: Wavelength set at the absorbance maximum for this compound (to be determined empirically, but likely near that of apomorphine, ~273 nm).
- Quantification: Create a standard curve using known concentrations of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for quantifying low-abundance analytes in complex matrices.[5][6][7][8][9]
Protocol: LC-MS/MS for this compound Quantification
This protocol is based on established methods for apomorphine and other neurotransmitters in biological samples.[6][9]
1. Sample Preparation (Protein Precipitation): [9]
- Homogenize brain tissue (50-100 mg) in 4 volumes of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., this compound-d3).
- Vortex for 2 minutes.
- Centrifuge at 16,000 x g for 10 minutes at 4°C.
- Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
- LC System: A UHPLC system is recommended for better resolution and faster analysis times.[9]
- Column: A C18 or HILIC column suitable for polar compounds.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A gradient from 5% to 95% Mobile Phase B over several minutes.
- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined. For this compound (unlabeled), a potential transition could be derived from its molecular weight (m/z 254.3 for the free base). For example, a hypothetical transition might be m/z 254.3 → 237.3, similar to the fragmentation of apomorphine (m/z 268 → 237).[6]
In-Vivo Microdialysis
Microdialysis is a minimally invasive technique for sampling the extracellular fluid of the brain in awake, freely moving animals, providing real-time information on neurotransmitter and drug levels.[10][11][12][13]
Protocol: Microdialysis Coupled with LC-MS/MS
1. Probe Implantation:
- Anesthetize the animal and place it in a stereotaxic frame.
- Implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex).
- Allow the animal to recover for at least 24-48 hours.
2. Microdialysis Sampling:
- Insert a microdialysis probe (e.g., 2-4 mm membrane length) into the guide cannula.
- Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2.0 µL/min).[10]
- Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into collection vials.
- Samples can be analyzed directly or stored at -80°C.
3. Sample Analysis:
- Due to the low concentrations of analytes in microdialysates, a highly sensitive analytical method such as LC-MS/MS is required for quantification.[14] The protocol described above for LC-MS/MS can be adapted for microdialysate samples, often with minimal sample preparation (e.g., direct injection or simple filtration).
Data Presentation
Quantitative data for the analysis of this compound and related compounds are summarized in the tables below. Note that some data are for the parent compound, apomorphine, or other neurotransmitters, but provide a useful reference for expected performance.
Table 1: LC-MS/MS Method Parameters for Apomorphine and Metabolites in Human Plasma [6]
| Analyte | Curve Range (ng/mL) | Extraction Recovery (%) |
| Apomorphine | 0.02 - 20 | 73.4 |
| Apomorphine Sulfate | 10 - 1000 | 81.1 |
| This compound | 0.5 - 20 | 58.6 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Neurotransmitters using HPLC-MS/MS [5]
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Acetylcholine (ACH) | 0.26 | 0.88 |
| Dopamine (DA) | 3.77 | 12.58 |
| γ-Aminobutyric acid (GABA) | 0.54 | 1.81 |
| Glutamic acid (Glu) | 0.89 | 2.97 |
| L-glutamine (GLN) | 0.45 | 1.51 |
Visualizations
Diagram 1: Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound quantification in brain tissue using LC-MS/MS.
Diagram 2: In-Vivo Microdialysis Workflow
Caption: Workflow for in-vivo microdialysis sampling and subsequent analysis.
Conclusion
The choice of technique for measuring this compound in brain tissue depends on the specific research question, required sensitivity, and available instrumentation. LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for quantifying the low concentrations typically found in brain tissue and microdialysates. HPLC with UV or electrochemical detection provides a more accessible but less sensitive alternative. In-vivo microdialysis is indispensable for studying the real-time dynamics of this compound in the extracellular space of the brain. The protocols and data presented here provide a comprehensive guide for researchers to establish robust and reliable methods for the quantification of this compound in neuroscience research.
References
- 1. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from Rat Brain Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS simultaneous quantification of apomorphine and its major metabolites in human plasma: Application to clinical comparative bioavailability evaluation for the apomorphine sublingual film and a subcutaneous product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of neurotransmitters in rat brain tissue exposed to 4'-fluoro-α-PHP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validated methods for determination of neurotransmitters and metabolites in rodent brain tissue and extracellular fluid by reversed phase UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [helda.helsinki.fi]
Application Notes and Protocols: Norapomorphine as a PET Tracer for D2-like Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of norapomorphine, specifically its radiolabeled analogue (-)-N-[¹¹C]propyl-norapomorphine ([¹¹C]NPA), as a positron emission tomography (PET) tracer for imaging D2-like dopamine receptors. This document is intended to guide researchers in the synthesis, characterization, and application of this valuable tool for studying the dopaminergic system in both preclinical and clinical settings.
Introduction
Dopamine D2-like receptors (D2, D3, and D4) are critical components of the central nervous system, playing a pivotal role in motor control, cognition, and emotion.[1] Dysregulation of these receptors is implicated in numerous neuropsychiatric and neurological disorders, including Parkinson's disease, schizophrenia, and addiction.[2] D2-like receptors can exist in two affinity states for agonists: a high-affinity state, which is coupled to G-proteins and considered the functional form, and a low-affinity state.[1][3]
Agonist PET tracers, such as [¹¹C]NPA, are invaluable tools as they preferentially bind to the high-affinity state of D2-like receptors, providing insights into the functional status of the dopaminergic system.[4][5] (-)-N-propyl-norapomorphine (NPA) is a full dopamine D2/3 receptor agonist.[5][6] Its carbon-11 labeled version, [¹¹C]NPA, has demonstrated suitability for in vivo PET imaging of D2/3 receptors in their high-affinity state.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for [¹¹C]NPA, facilitating comparison across different studies and species.
Table 1: Radiosynthesis and Tracer Properties of [¹¹C]NPA
| Parameter | Value | Reference |
| Radiochemical Yield | 2.5% (at end of synthesis) | [4] |
| Synthesis Time | 60 minutes | [4] |
| Specific Activity | 1700 ± 1900 mCi/µmol (range: 110-5200 mCi/µmol) | [4] |
| Chemical Purity | 98.5% ± 2.5% | [6] |
| Radiochemical Purity | 95.9% ± 2.5% | [6] |
Table 2: In Vitro and In Vivo Binding Characteristics of NPA and [¹¹C]NPA
| Parameter | Species/Tissue | Value | Reference |
| NPA Khigh (D2) | - | 0.07-0.4 nM | [1] |
| NPA Klow (D2) | - | 20-200 nM | [1] |
| NPA Ki (D3) | - | 0.3 nM | [1] |
| [³H]NPA Kd | Porcine anterior pituitary | 0.26 ± 0.01 nM | [2] |
| [³H]NPA Bmax | Porcine anterior pituitary | 2.3 ± 0.1 pmol/g tissue | [2] |
| [¹¹C]NPA In Vivo Kd | Baboon | 0.16 ± 0.01 nM | [2] |
| [¹¹C]NPA In Vivo Bmax | Baboon | 21.6 ± 2.8 nM | [2] |
| [¹¹C]raclopride In Vivo Bmax | Baboon | 27.3 ± 3.9 nM | [2] |
Table 3: In Vivo [¹¹C]NPA Imaging Outcomes
| Parameter | Species | Condition | Value | Reference |
| Striatum/Cerebellum Ratio | Rodent | 5 min post-injection | 1.7 | [4] |
| 30 min post-injection | 3.4 | [4] | ||
| 60 min post-injection | 4.4 | [4] | ||
| 30 min post-injection + Haloperidol (1 mg/kg) | 1.3 | [4] | ||
| Striatum/Cerebellum Ratio | Baboon | 45 min post-injection (control) | 2.86 ± 0.15 | [4] |
| 45 min post-injection + Haloperidol (0.2 mg/kg IV) | 1.29 | [4] | ||
| [¹¹C]NPA V3" Reduction | Baboon | + Amphetamine (0.3 mg/kg) | 32 ± 2% | [5] |
| + Amphetamine (0.5 mg/kg) | 45 ± 3% | [5] | ||
| + Amphetamine (1.0 mg/kg) | 53 ± 9% | [5] | ||
| [¹¹C]raclopride V3" Reduction | Baboon | + Amphetamine (0.3 mg/kg) | 24 ± 10% | [5] |
| + Amphetamine (0.5 mg/kg) | 32 ± 6% | [5] | ||
| + Amphetamine (1.0 mg/kg) | 44 ± 9% | [5] | ||
| [¹¹C]NPA BPND Reduction (Ventral Striatum) | Human | + Amphetamine (0.5 mg/kg oral) | 16.0 ± 7.0% | [2] |
| [¹¹C]raclopride BPND Reduction (Ventral Striatum) | Human | + Amphetamine (0.5 mg/kg oral) | 9.7 ± 4.4% | [2] |
Experimental Protocols
Radiosynthesis of (-)-N-[¹¹C]propyl-norapomorphine ([¹¹C]NPA)
This protocol is based on the method described by Hwang et al. (2000).[4]
1. Production of [¹¹C]CO₂:
-
[¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
2. Synthesis of [¹¹C]Propionyl Chloride:
-
React the produced [¹¹C]CO₂ with ethylmagnesium bromide.
-
The resulting carboxylate is then reacted with phthaloyl chloride to yield [¹¹C]propionyl chloride.
3. N-acylation of this compound:
-
React this compound with the synthesized [¹¹C]propionyl chloride.
4. Reduction to [¹¹C]NPA:
-
Reduce the resulting amide using lithium aluminum hydride (LiAlH₄) to yield (-)-N-[¹¹C]propyl-norapomorphine.
5. Purification:
-
Purify the final product using High-Performance Liquid Chromatography (HPLC).
6. Formulation:
-
Formulate the purified [¹¹C]NPA in a sterile, injectable solution for in vivo studies.
In Vivo PET Imaging Protocol (Human)
This protocol is a generalized procedure based on studies involving [¹¹C]NPA PET imaging in humans.[6]
1. Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
An arterial catheter is inserted into the radial artery for blood sampling to measure the arterial input function.
-
A venous catheter is inserted into a forearm vein for radiotracer injection.
2. PET Scan Acquisition:
-
A transmission scan (e.g., 10 minutes) is performed prior to tracer injection for attenuation correction.
-
[¹¹C]NPA is injected intravenously as a bolus over approximately 45 seconds.
-
Dynamic emission scanning is initiated at the time of injection and continues for a duration of up to 90 minutes.
3. Arterial Blood Sampling:
-
Automated and/or manual arterial blood samples are collected throughout the scan to measure whole blood and plasma radioactivity concentrations.
-
Samples are analyzed to determine the fraction of unmetabolized parent tracer over time.
4. Image Reconstruction and Analysis:
-
PET images are reconstructed using standard algorithms, with corrections for attenuation, scatter, and decay.
-
Time-activity curves (TACs) are generated for various brain regions of interest (e.g., striatum, cerebellum).
-
Kinetic modeling (e.g., one-tissue or two-tissue compartment models) or graphical analysis with the arterial input function is used to derive quantitative parameters such as the binding potential (BPND) or the volume of distribution (VT). Simplified reference tissue models (SRTM) using the cerebellum as a reference region can also be employed.[6][7]
Visualizations
Dopamine D2-like Receptor Signaling Pathway
Caption: D2-like receptor agonist signaling pathway.
Experimental Workflow for [¹¹C]NPA PET Imaging
Caption: Workflow for a typical [¹¹C]NPA PET study.
References
- 1. (-)- N-[11C]Propyl-norapomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)-N-[11C]Propyl-norapomorphine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (-)-N-[(11)C]propyl-norapomorphine: a positron-labeled dopamine agonist for PET imaging of D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo vulnerability to competition by endogenous dopamine: comparison of the D2 receptor agonist radiotracer (-)-N-[11C]propyl-norapomorphine ([11C]NPA) with the D2 receptor antagonist radiotracer [11C]-raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PET Imaging of D2/3 agonist binding in healthy human subjects with the radiotracer [11C]-N-propyl-nor-apomorphine (NPA): preliminary evaluation and reproducibility studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of (-)-N-(11)C-propyl-norapomorphine in vivo binding in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Norapomorphine Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with norapomorphine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is the N-demethylated active metabolite of apomorphine, a potent dopamine agonist.[1] It is a member of the aporphine class of alkaloids.[2] Key chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₅NO₂ | [3] |
| Molecular Weight | 253.29 g/mol | [3] |
| CAS Number | 478-76-2 | [3] |
| pKa | ~6.3 (tertiary amine) | [4] |
Q2: I am having trouble dissolving my sample of this compound. What are the common reasons for this?
Solubility issues with this compound can arise from several factors:
-
pH of the solution: this compound is a weakly basic compound, and its solubility is highly dependent on the pH of the solvent. It is generally more soluble in acidic conditions.
-
Choice of solvent: While soluble in some organic solvents, achieving high concentrations in aqueous buffers can be challenging.
-
Compound form: The salt form (e.g., hydrochloride) is typically more water-soluble than the free base.[5]
-
Temperature: Solubility of solids generally increases with temperature.
-
Purity of the compound: Impurities can affect the dissolution of the compound.
-
Oxidation: this compound, like its parent compound apomorphine, is susceptible to oxidation, which can lead to the formation of less soluble degradation products. This is often indicated by a color change in the solution to green or black.
Q3: What solvents are recommended for dissolving this compound?
Due to the limited availability of specific quantitative solubility data for this compound, data for the structurally similar compound apomorphine is often used as a reference.
| Solvent | Solubility of Apomorphine HCl | Reference |
| Water | ~10 mg/mL (acidic pH) | [6][7] |
| DMSO | ~15 mg/mL | [8] |
| Ethanol | ~1 mg/mL | [8] |
| Dimethylformamide (DMF) | ~20 mg/mL | [8] |
Important Note: This data is for apomorphine hydrochloride. It is strongly recommended to experimentally determine the solubility of your specific batch of this compound in your chosen solvent system.
Q4: How can I improve the aqueous solubility of this compound?
-
Adjust the pH: Lowering the pH of the aqueous solution with a suitable acid (e.g., HCl) will increase the solubility of this compound. A pH between 3 and 4 is often used for apomorphine solutions to improve both solubility and stability.[7]
-
Use the hydrochloride salt: If you are using the free base, consider using this compound hydrochloride (HCl), which is expected to have higher aqueous solubility.[5]
-
Co-solvents: The addition of a small amount of an organic co-solvent such as DMSO or ethanol to an aqueous buffer can enhance solubility. However, be mindful of the potential effects of the co-solvent on your experimental system.
-
Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.
-
Warming: Gently warming the solution can increase the rate of dissolution and the solubility limit. Always check the compound's stability at elevated temperatures.
Q5: My this compound solution has turned green. What does this mean and what should I do?
A green or dark coloration indicates oxidation of the compound. Oxidized this compound may have different biological activity and lower solubility. To prevent oxidation:
-
Use deoxygenated solvents: Prepare solutions using buffers that have been purged with an inert gas like nitrogen or argon.
-
Add antioxidants: Ascorbic acid or sodium metabisulfite can be added to the solution to inhibit oxidation.[7]
-
Protect from light: Store solutions in amber vials or protected from light to minimize light-induced degradation.
-
Prepare fresh solutions: It is best practice to prepare this compound solutions fresh for each experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound does not dissolve completely | - Insufficient solvent volume- Inappropriate solvent- pH of the aqueous buffer is too high- Compound is the free base form | - Increase the solvent volume.- Try a different solvent (e.g., DMSO, DMF) or a co-solvent system.- Lower the pH of the aqueous buffer to the 3-4 range.- Use the hydrochloride salt form of this compound. |
| Precipitate forms after initial dissolution | - Supersaturated solution- Change in temperature- Change in pH- Solvent evaporation | - Do not exceed the determined solubility limit.- Maintain a constant temperature.- Ensure the pH of the solution remains stable.- Keep vials tightly sealed. |
| Solution appears cloudy or has particulates | - Incomplete dissolution- Presence of insoluble impurities- Oxidation and precipitation of degradation products | - Gently sonicate the solution.- Filter the solution through a 0.22 µm syringe filter.- Prepare fresh solution using deoxygenated solvents and consider adding an antioxidant. |
| Inconsistent results between experiments | - Variability in solution preparation- Degradation of stock solutions- Inaccurate concentration determination | - Standardize the solution preparation protocol.- Prepare fresh stock solutions for each experiment.- Verify the concentration of your stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). |
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method
This protocol determines the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium.
Materials:
-
This compound (solid)
-
Solvent of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
0.22 µm syringe filters
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the chosen solvent to the vial.
-
Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vial for 24-48 hours to ensure equilibrium is reached. Periodically check to ensure excess solid is still present.
-
After the incubation period, let the vial stand to allow the undissolved solid to settle.
-
Carefully remove an aliquot of the supernatant without disturbing the solid.
-
To ensure all solid particles are removed, either centrifuge the aliquot at high speed (e.g., 10,000 x g for 10 minutes) or filter it through a 0.22 µm syringe filter.
-
Dilute the clear supernatant to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-established calibration curve.
-
Calculate the solubility of this compound in the chosen solvent.
Caption: Workflow for Thermodynamic Solubility Determination.
Signaling Pathway
This compound is an agonist at dopamine receptors, primarily D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[1][2] The signaling pathways are complex and can lead to various cellular responses. The diagram below illustrates a simplified overview of the canonical signaling pathways activated by dopamine receptor agonists like this compound. Activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP), while D2-like receptor activation generally inhibits adenylyl cyclase, leading to a decrease in cAMP.[9][10]
References
- 1. This compound HCl [benchchem.com]
- 2. Synthesis and structural requirements of N-substituted norapomorphines for affinity and activity at dopamine D-1, D-2, and agonist receptor sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C16H15NO2 | CID 30133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aporphines. 50. Kinetics of solvolysis of N-(2-chloroethyl)this compound, an irreversible dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | C16H16ClNO2 | CID 30132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. WO2017055337A1 - Aqueous composition of apomorphine for subcutaneous administration - Google Patents [patents.google.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Structural insights into the human D1 and D2 dopamine receptor signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Norapomorphine: A Technical Guide to Dosage Optimization
Technical Support Center
This guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of norapomorphine. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help optimize dosage while minimizing common side effects.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during in vivo experiments with this compound and its analogs, such as N-propyl-norapomorphine (NPA).
Q1: We are observing significant emesis (nausea and vomiting) in our animal models at what we believe is a therapeutic dose. What steps can we take?
A1: Emesis is a common side effect of potent dopamine D2 receptor agonists. Consider the following troubleshooting steps:
-
Dose Titration: Start with a very low dose of this compound and gradually escalate to find the therapeutic window with acceptable emetic effects. For N-propyl-norapomorphine, emesis in dogs has been observed at doses as low as 0.0005 mg/kg.
-
Pre-treatment with a Peripheral D2 Antagonist: Administer a peripherally restricted D2 antagonist, such as domperidone, prior to this compound. This can mitigate nausea and vomiting without interfering with the central therapeutic effects.
-
Alternative Route of Administration: The route of administration can influence the pharmacokinetic profile and side effects. Subcutaneous or intravenous injections may lead to rapid peak concentrations, potentially exacerbating nausea. Consider continuous infusion or alternative formulations if available.
-
Acclimatization: Some studies suggest that tolerance to the emetic effects of dopamine agonists can develop over time. A gradual dose-escalation schedule may help with acclimatization.
Q2: Our animals are exhibiting excessive stereotyped behaviors (e.g., compulsive gnawing, sniffing) that interfere with the assessment of therapeutic effects. How can we manage this?
A2: Stereotypy is a classic behavioral response to high doses of dopamine agonists.
-
Dose-Response Characterization: It is crucial to perform a thorough dose-response study to identify the threshold for inducing stereotypy. N-propyl-norapomorphine has been shown to be more potent than apomorphine in inducing stereotypy.
-
Behavioral Scoring: Utilize a detailed stereotypy rating scale to quantify the intensity of the behavior at different dosages. This will help in selecting a dose that provides the desired therapeutic effect with minimal interference from stereotyped behaviors.
-
Therapeutic Endpoint Selection: If possible, choose therapeutic endpoints that are less likely to be confounded by stereotypy. For example, in models of Parkinson's disease, measures of akinesia or rotational behavior at lower doses may be more informative than general locomotor activity at higher doses.
Q3: We are seeing inconsistent behavioral responses to this compound across our study animals. What could be the cause of this variability?
A3: Inconsistent responses can stem from several factors:
-
Animal-Specific Factors: Age, sex, and genetic strain of the animals can influence their sensitivity to dopamine agonists. Ensure that your study groups are well-matched for these variables.
-
Drug Preparation and Administration: this compound and its analogs can be unstable in solution. Prepare fresh solutions for each experiment and protect them from light and oxidation. Ensure consistent and accurate administration of the drug. For example, the site of subcutaneous injection can influence the behavioral response to apomorphine.
-
Environmental Factors: The testing environment can significantly impact behavioral outcomes. Ensure consistent lighting, noise levels, and handling procedures for all animals. Habituate the animals to the testing apparatus before drug administration to reduce stress-induced variability.
Q4: How should we prepare and store this compound solutions for our experiments?
A4: Apomorphine, a related compound, is known to be unstable and susceptible to oxidation, which is indicated by a green discoloration.
-
Vehicle: this compound hydrochloride is typically dissolved in sterile saline or water for injection. The use of an antioxidant, such as ascorbic acid or sodium metabisulfite, is often recommended to improve stability.
-
Preparation: Prepare solutions fresh on the day of the experiment. To aid dissolution, gentle warming or sonication may be used, but avoid excessive heat.
-
Storage: If short-term storage is necessary, store the solution at 4°C and protected from light. Long-term storage of solutions is generally not recommended due to the risk of degradation.
Data Presentation: Dose-Response Relationships
The following tables summarize dose-response data for this compound analogs and apomorphine from preclinical studies. This information can serve as a starting point for designing your own dose-finding experiments.
Table 1: Emetic and Behavioral Effects of N-substituted Norapomorphines
| Compound | Animal Model | Route | Minimum Effective Dose (Emesis) | Minimum Effective Dose (Behavioral Effects) | Observed Side Effects |
| N-ethyl-norapomorphine | Dog | IV, SC, IM | 0.00025 mg/kg | 0.013 mg/kg (mouse) | Emesis, stereotypy |
| N-propyl-norapomorphine | Dog | IV, SC, IM | 0.0005 mg/kg | 0.0024 mg/kg (mouse) | Emesis, stereotypy |
Table 2: Dose-Response of Apomorphine in Rodent Models of Parkinson's Disease and Side Effects
| Animal Model | Therapeutic Endpoint | Effective Dose Range (s.c.) | Side Effect | Dose Threshold for Side Effect (s.c.) |
| 6-OHDA-lesioned rat | Contralateral Rotations | 0.05 - 1.0 mg/kg | Stereotypy | > 1.0 mg/kg |
| MPTP-lesioned mouse | Reversal of Akinesia | 0.1 - 0.2 mg/kg | Hypomotility (initial) | 0.1 - 0.2 mg/kg |
| Normal rat | Pica (Nausea Model) | 0.1 - 1.0 mg/kg | N/A | N/A |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the therapeutic effects and side effects of this compound.
Protocol 1: Assessment of Therapeutic Efficacy in a 6-OHDA Rat Model of Parkinson's Disease
Objective: To evaluate the ability of this compound to reverse motor deficits in a unilateral 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease by measuring drug-induced rotational behavior.
Materials:
-
6-OHDA-lesioned rats
-
This compound hydrochloride
-
Sterile saline (vehicle)
-
Rotometry chambers
-
Standard animal handling equipment
Procedure:
-
Animal Habituation: Acclimate the 6-OHDA-lesioned rats to the rotometry chambers for at least 30 minutes for 2-3 days prior to the experiment.
-
Drug Preparation: Prepare fresh solutions of this compound in sterile saline on the day of testing. Protect the solution from light.
-
Baseline Recording: Place the rats in the rotometry chambers and record baseline rotational behavior for 10-15 minutes.
-
Drug Administration: Administer this compound or vehicle via subcutaneous (s.c.) injection. A dose range of 0.01 - 1.0 mg/kg is a suggested starting point for dose-finding studies.
-
Data Collection: Immediately after injection, place the animals back into the rotometry chambers and record rotational behavior (full 360° turns) for at least 60-90 minutes. Record both contralateral (away from the lesion) and ipsilateral (towards the lesion) rotations.
-
Data Analysis: Express the data as net contralateral rotations per minute (contralateral rotations - ipsilateral rotations). Analyze the dose-response relationship to determine the minimal effective dose and the dose that produces the maximal therapeutic effect.
Protocol 2: Assessment of Nausea-like Behavior using the Pica Model in Rats
Objective: To quantify the nausea-inducing properties of this compound by measuring pica (the consumption of non-nutritive substances like kaolin) in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
This compound hydrochloride
-
Sterile saline (vehicle)
-
Kaolin pellets
-
Standard rat chow
-
Cages with separate food and kaolin hoppers
Procedure:
-
Acclimatization: House rats individually and provide them with free access to both standard chow and kaolin pellets for several days to acclimatize them to the kaolin.
-
Baseline Measurement: For 2-3 days prior to the experiment, measure the 24-hour consumption of both chow and kaolin to establish a baseline.
-
Drug Administration: On the test day, administer this compound or vehicle (s.c.). A starting dose range could be 0.05 - 1.0 mg/kg.
-
Data Collection: Immediately after injection, return the rats to their home cages. Measure the consumption of both kaolin and chow over the next 24 hours.
-
Data Analysis: Calculate the amount of kaolin consumed in grams. A significant increase in kaolin consumption in the this compound-treated group compared to the vehicle group is indicative of pica and nausea-like behavior. Analyze the dose-response relationship for kaolin consumption.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of this compound at the Dopamine D2 receptor.
Experimental Workflow for Dosage Optimization
Caption: A logical workflow for optimizing this compound dosage in preclinical studies.
Troubleshooting Logic for Unexpected Results
Caption: A decision tree for troubleshooting common issues in this compound experiments.
Technical Support Center: Norapomorphine Storage and Stability
For researchers, scientists, and drug development professionals utilizing norapomorphine, ensuring its stability during storage is paramount for reliable and reproducible experimental outcomes. This guide provides in-depth information on the prevention of this compound degradation, troubleshooting common stability issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to degradation primarily through oxidation of its catechol group.[1] This process is accelerated by several factors:
-
Presence of Oxygen (Air): Exposure to atmospheric oxygen is a key driver of oxidation.
-
Exposure to Light: Photodegradation can occur, contributing to the breakdown of the molecule.[1]
-
Elevated pH: Alkaline conditions significantly increase the rate of oxidation.[2][3]
-
High Temperatures: Increased temperatures accelerate the degradation kinetics.[1]
Q2: What are the visible signs of this compound degradation?
A2: A common indicator of this compound degradation, similar to its analogue apomorphine, is a change in the color of the solution. Typically, a solution of this compound will develop a greenish or bluish hue upon oxidation.[2][4][5] This is due to the formation of oxidized species, such as quinones.[1]
Q3: How can I prevent the degradation of this compound in solution?
A3: To minimize degradation, the following storage practices are recommended:
-
Use of Antioxidants: The addition of antioxidants is a highly effective method. A combination of L-ascorbic acid (AA) and sodium metabisulfite (SMB) has been shown to be particularly effective in stabilizing the closely related compound, apomorphine.[2][4][5][6]
-
pH Control: Maintaining a slightly acidic pH (around 4.0) can significantly slow down the rate of oxidation.[3]
-
Inert Atmosphere: Purging solutions with an inert gas like nitrogen or argon can displace oxygen and reduce oxidative degradation.
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect from light.
-
Low Temperature Storage: Storing solutions at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures can drastically reduce the degradation rate.[7]
Q4: Does the concentration of this compound in a solution affect its stability?
A4: Yes, studies on the analogous compound apomorphine have shown that its stability is concentration-dependent. Lower concentrations tend to be less stable than higher concentrations.[2][5][6][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Solution has turned green/blue | Oxidation of the catechol moiety. | 1. Confirm the solution has been protected from light. 2. Verify the pH of the solution; adjust to a slightly acidic range (pH 4-5) if necessary. 3. Consider preparing fresh solutions with the addition of antioxidants (e.g., 0.1% L-ascorbic acid and 0.1% sodium metabisulfite). 4. For future preparations, deoxygenate the solvent by sparging with nitrogen or argon before dissolving the this compound. |
| Loss of potency in experimental results | Degradation of this compound leading to a lower effective concentration. | 1. Analyze the purity of the stored this compound solution using a stability-indicating HPLC method (see Experimental Protocols). 2. Prepare fresh solutions for each experiment or validate the stability of a stock solution over the intended period of use. 3. Review storage conditions: ensure protection from light, appropriate temperature, and the use of antioxidants if necessary. |
| Precipitate forms in the solution upon storage | Poor solubility at the storage temperature or change in pH. | 1. If stored at low temperatures, allow the solution to gradually warm to room temperature to see if the precipitate redissolves. 2. Check the pH of the solution, as a shift towards the pKa of this compound could reduce its solubility. 3. Consider the solvent system used and its appropriateness for the storage temperature. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound powder at 60°C for 24 hours.
-
Photodegradation: Expose the this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
Following exposure to the stress conditions, neutralize the acidic and basic samples.
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is adapted from established protocols for the analysis of apomorphine and is designed to separate this compound from its potential degradation products.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 50 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid) in a ratio of 20:80 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Data Presentation
Table 1: Stability of Apomorphine HCl (50 µg/mL) in Various Antioxidant Solutions after 14 Days
| Antioxidant System | Temperature | Remaining Apomorphine HCl (%) |
| 0.1% Ascorbic Acid + 0.1% Sodium Metabisulfite | 25°C | 99.7%[2][4][5] |
| 37°C | 95.9%[2][4][5] | |
| 0.1% Sodium Metabisulfite | 25°C | 0.53%[2][4] |
| 37°C | 0.06%[2][4] |
Note: Data presented is for apomorphine HCl and is expected to be indicative of this compound stability due to structural similarities.
Visualizations
References
- 1. fda.gov.tw [fda.gov.tw]
- 2. Stability of apomorphine in solutions containing selected antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stability of apomorphine in solutions containing selected antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Stability of apomorphine in solutions containing ascorbic acid and bisulfite and effects of antioxidants on apomorphine-induced cage climbing and hypothermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of apomorphine hydrochloride in aqueous sodium bisulphite solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Norapomorphine Behavioral Studies
This technical support center provides troubleshooting guidance for researchers encountering unexpected behavioral effects during experiments with norapomorphine and its analogs. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My low-dose this compound administration resulted in hypoactivity and sedation, not the expected stimulation. Is this normal?
A1: Yes, this is a known dose-dependent effect of potent dopamine agonists like N-n-propyl-norapomorphine (NPA). At low doses, these compounds preferentially stimulate presynaptic D2/D3 autoreceptors.[1] This action inhibits dopamine synthesis and release, leading to a reduction in motor activity (hypomotility).[1] The threshold subcutaneous dose for NPA to inhibit motor activity can be as low as 1.25 µg/kg in rats.[1] Higher doses are typically required to activate postsynaptic receptors and induce stimulant effects like hyperlocomotion and stereotypy.[2]
Q2: I observed intense, repetitive gnawing behavior (stereotypy) but very little locomotor activity. How can I shift the behavioral output?
A2: The type of behavioral response to apomorphine and its analogs can be influenced by the method of administration.[3] For apomorphine, subcutaneous injection into the flank has been shown to produce compulsive gnawing, while injection into the scruff of the neck results in locomotion and sniffing.[3] This suggests that the absorption rate and subsequent brain kinetics can alter the behavioral outcome. Consider modifying your administration protocol, such as changing the injection site or vehicle, to see if it alters the behavioral profile.
Q3: The behavioral effects of my this compound analog do not seem to correlate with its D2 receptor binding affinity. What could be the reason?
A3: There can be a dissociation between D2 receptor binding and the observed behavioral effects.[4] For example, (-)-N-(2-chloroethyl)-norapomorphine (NCA) has shown behavioral effects suggestive of dopaminergic action without altering D2 receptor binding in the brain.[4] This suggests that some analogs may act on other dopamine receptor subtypes or even different neurotransmitter systems.[4] Additionally, some this compound analogs may have a combination of direct (postsynaptic) and indirect (presynaptic) actions, further complicating the relationship between binding affinity and behavior.[2]
Q4: My animals are exhibiting unexpected behaviors like excessive grooming or yawning. What is the significance of this?
A4: Yawning can be induced by low doses of dopamine agonists that activate presynaptic D2 autoreceptors.[5] Chronic treatment with apomorphine has been shown to reduce this yawning response, suggesting a change in presynaptic D2 receptor sensitivity.[5] Excessive grooming can be a component of stereotyped behavior but can also be influenced by environmental factors. For instance, sudden darkness has been shown to increase spontaneous grooming in male rats.[6] It is crucial to have a well-defined ethogram to score these behaviors accurately and to consider the influence of environmental variables.
Troubleshooting Unforeseen Effects
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Biphasic Dose-Response (Low-dose sedation, high-dose stimulation) | Preferential activation of presynaptic D2/D3 autoreceptors at low doses. | Conduct a full dose-response study to identify the dose ranges for each effect. Use a D2 antagonist like haloperidol to confirm the involvement of dopamine receptors.[1] |
| High inter-individual variability in response | Genetic differences in dopamine receptor expression or metabolism. Differences in drug absorption based on administration site. | Ensure a homogenous animal population (age, weight, strain). Standardize the administration protocol meticulously, including injection site and vehicle.[3] |
| Emergence of compulsive-like behaviors (e.g., pathological gambling models) | High affinity for D3 receptors, which are dense in the brain's limbic system and involved in reward and risk assessment.[7] | Co-administer a D3-preferring antagonist to see if the compulsive behaviors are attenuated. Reduce the dose of the this compound analog.[8] |
| Behavioral effects diminish with chronic administration (Tolerance) | Downregulation or desensitization of presynaptic D2 autoreceptors. | Investigate changes in receptor expression or sensitivity using techniques like radioligand binding assays after chronic treatment.[5] |
| Unexpected lack of effect despite predicted high D2 affinity | Poor brain penetration. Rapid metabolism. The specific N-substituent may reduce agonist activity.[9] | Perform pharmacokinetic studies to assess brain levels of the compound. Analyze potential metabolites. Synthesize and test analogs with different N-substituents to improve efficacy.[9] |
Key Signaling Pathway & Experimental Workflow
The primary mechanism of action for this compound and its analogs involves the dopamine D2 receptor, a G-protein coupled receptor (GPCR).
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound for dopamine receptors.[10]
-
Materials :
-
Cell membranes from cells expressing human dopamine receptor subtypes (D1, D2, etc.).
-
Radioligands (e.g., [³H]-Spiperone for D2 receptors).
-
Non-specific binding control (e.g., 10 µM Haloperidol).
-
Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Test compound (this compound analog) at various concentrations.
-
-
Procedure :
-
In a 96-well plate, combine the assay buffer, radioligand solution, and test compound dilution.
-
For total binding wells, substitute the test compound with the assay buffer. For non-specific binding wells, add the high-concentration non-specific control.
-
Initiate the reaction by adding the cell membrane preparation to each well.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[10]
-
Apomorphine-Induced Rotational Behavior in 6-OHDA Lesioned Rats
This model is used to assess the functional effects of dopamine agonists in an animal model of Parkinson's disease.[10]
-
Model Induction :
-
Administer the neurotoxin 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle of rats to create a lesion of the nigrostriatal dopamine pathway.
-
-
Behavioral Assessment :
-
After a recovery period, assess the lesion's success by measuring rotational behavior induced by a standard dopamine agonist like apomorphine. Successfully lesioned animals will show a characteristic rotational bias.
-
-
Test Compound Administration :
-
Administer the this compound analog to the lesioned animals.
-
Record the number and direction of full 360° turns over a set period (e.g., 60-90 minutes).
-
-
Data Analysis :
-
Quantify the net rotations (contralateral minus ipsilateral). A reduction in rotational behavior compared to a vehicle control indicates a potential therapeutic effect.
-
References
- 1. N-n-propyl-norapomorphine: an extremely potent stimulant of dopamine autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the dopaminergic effects of apomorphine and (-)-N-n-propylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different behavioural patterns induced by apomorphine: evidence that the method of administration determines the behavioural response to the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissociation between behavioral effects of (-)-N-(2-chloroethyl)-norapomorphine and D2 dopamine receptor-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Behavioral effects of chronic apomorphine, and D-1/D-2 dopamine receptor activities in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation by sudden darkness of apomorphine-induced behavioral responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine Agonists and Pathologic Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment Options When Short-Acting Dopamine Agonists Fail or Cause Augmentation: Switching or Adding Medications | Neupsy Key [neupsykey.com]
- 9. Synthesis and structural requirements of N-substituted norapomorphines for affinity and activity at dopamine D-1, D-2, and agonist receptor sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Norapomorphine-Induced Neurotoxicity In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating norapomorphine and its parent compound, apomorphine, in vivo. The following information is designed to help address specific issues that may be encountered during experiments related to neurotoxicity.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected neurotoxicity in our in vivo model with apomorphine administration. Isn't apomorphine supposed to be neuroprotective?
A1: Apomorphine exhibits a dual role, acting as both a neuroprotective and a neurotoxic agent.[1][2] Its effects are highly dependent on the cellular environment and its concentration. While it is a potent dopamine receptor agonist with antioxidant and radical scavenging properties, it can also act as a pro-oxidant.[2][3] The neurotoxic effects are often mediated by its oxidation derivatives, such as 8-oxo-apomorphine-semiquinone.[1] This pro-oxidant activity can lead to the generation of toxic hydroxyl radicals, particularly in the presence of metal ions like iron.[2] Therefore, observing neurotoxicity is possible, especially under conditions that favor its oxidation.
Q2: What is the primary mechanism behind apomorphine- and this compound-induced neurotoxicity?
A2: The primary mechanism is believed to be oxidative stress.[2][4][5][6] Apomorphine and its metabolites, like this compound, can autoxidize, leading to the formation of quinones and semiquinones.[2] This process can generate reactive oxygen species (ROS), which in turn can cause cellular damage, including DNA damage, lipid peroxidation, and mitochondrial dysfunction, ultimately leading to neuronal cell death.[1][4][5][6]
Q3: How can we minimize the neurotoxic effects of apomorphine/norapomorphine in our in vivo experiments?
A3: Minimizing neurotoxicity involves several potential strategies:
-
Co-administration of Antioxidants: Given that the primary mechanism of toxicity is oxidative stress, the use of antioxidants could be a viable strategy.
-
Dose Optimization: The neurotoxic effects of apomorphine can be dose-dependent.[1] Careful dose-response studies should be conducted to find a therapeutic window that maximizes desired effects while minimizing toxicity.
-
Route of Administration: The method of drug delivery can influence its metabolism and, consequently, its toxic potential. Continuous subcutaneous infusion has been shown to be effective in rescuing nigrostriatal dopaminergic neurons from toxicity in some models.[2]
-
Iron Chelators: Since apomorphine's pro-oxidant activity can be exacerbated by iron, co-treatment with an iron chelator might mitigate these effects.[2]
Q4: What in vivo models are suitable for studying this compound-induced neurotoxicity?
A4: Neurotoxin-based models of Parkinson's disease are highly relevant for studying the effects of dopaminergic compounds like apomorphine and its metabolites.[7][8] The most common and well-characterized model is the MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model.[3][8] In this model, MPTP is administered to induce a loss of dopaminergic neurons in the substantia nigra, mimicking some of the pathology of Parkinson's disease.[3] This model can be used to assess both the neurotoxic potential of a compound and its ability to protect against MPTP-induced damage.
Troubleshooting Guides
Issue 1: High mortality or severe adverse effects observed in animals treated with apomorphine/norapomorphine.
| Potential Cause | Troubleshooting Step |
| Dose is too high. | Conduct a dose-response study to determine the maximum tolerated dose (MTD). Start with lower doses and gradually increase them while monitoring for adverse effects. |
| Vehicle-related toxicity. | Run a control group with only the vehicle to ensure it is not causing the observed effects. |
| Rapid drug administration. | Consider slower infusion rates or different routes of administration that allow for slower absorption. |
Issue 2: Inconsistent results in neuroprotection studies.
| Potential Cause | Troubleshooting Step |
| Variability in MPTP efficacy. | Ensure consistent MPTP administration and use a control group for every experiment to confirm the extent of neurodegeneration. |
| Timing of apomorphine administration. | The timing of apomorphine treatment relative to the neurotoxic insult (e.g., MPTP) is critical. Test different pretreatment and post-treatment paradigms. |
| Animal strain and age. | The susceptibility to neurotoxins can vary between different strains and ages of animals. Ensure consistency in the animals used. |
Quantitative Data Summary
| Compound | Parameter | Value | Model System | Reference |
| R-apomorphine | IC50 (MAO-A inhibition) | 93 µM | In vitro (mouse striatum) | [3] |
| R-apomorphine | IC50 (MAO-B inhibition) | 241 µM | In vitro (mouse striatum) | [3] |
| R-apomorphine | Neuroprotective Dose | 5-10 mg/kg (s.c.) | In vivo (MPTP-treated C57BL mice) | [3] |
| MPTP | Neurotoxic Dose | 24 mg/kg (i.p.) | In vivo (C57BL mice) | [3] |
Experimental Protocols
1. Assessment of Neuroprotection in the MPTP Mouse Model
-
Animals: Male C57BL mice are commonly used.[3]
-
Procedure:
-
Administer the neuroprotective agent (e.g., R-apomorphine, 5-10 mg/kg, s.c.) as a pretreatment.[3]
-
After a specified time, administer MPTP (e.g., 24 mg/kg, i.p.).[3]
-
A control group should receive the vehicle and MPTP.
-
A sham group should receive the vehicle only.
-
After a set period (e.g., 7 days), sacrifice the animals and harvest the brains.
-
Dissect the striatum for neurochemical analysis.
-
-
Endpoints:
-
Striatal Dopamine Content: Measured by high-performance liquid chromatography (HPLC). A reduction in dopamine levels indicates neurotoxicity.
-
Tyrosine Hydroxylase (TH) Content and Activity: TH is the rate-limiting enzyme in dopamine synthesis. Its levels and activity can be measured by Western blot and enzymatic assays, respectively. A decrease in TH is indicative of dopaminergic neuron loss.[3]
-
2. Behavioral Assessment: Spontaneous Motor Activity
-
Apparatus: An open-field arena equipped with photobeams or video tracking software.
-
Procedure:
-
Acclimate the animals to the testing room.
-
Place each animal in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period.
-
-
Rationale: Dopaminergic neuron loss can lead to hypoactivity. This test can be used to assess the functional consequences of neurotoxicity and any potential ameliorating effects of a test compound.
Visualizations
Caption: Proposed signaling pathway of apomorphine/norapomorphine-induced neurotoxicity.
Caption: Experimental workflow for assessing neuroprotection against MPTP-induced neurotoxicity.
References
- 1. Genotoxic, neurotoxic and neuroprotective activities of apomorphine and its oxidized derivative 8-oxo-apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Apomorphine protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular and molecular mechanisms involved in the neurotoxicity of opioid and psychostimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Neurotoxicity mechanisms and clinical implications of six common recreational drugs [frontiersin.org]
- 6. Neurotoxicity mechanisms and clinical implications of six common recreational drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotoxic in vivo models of Parkinson's disease recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Guide to Neurotoxic Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
reducing experimental variability in norapomorphine studies
Welcome to the technical support center for norapomorphine research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability and ensure robust and reproducible results in their studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors contributing to variability in this compound experiments?
A1: Variability in this compound studies can arise from several factors. Key contributors include:
-
Drug Stability and Preparation: this compound, like its parent compound apomorphine, is susceptible to oxidation. Improper handling, storage, and solution preparation can lead to degradation, altering the effective concentration of the active compound. The use of antioxidants like ascorbic acid is often necessary to stabilize solutions.[1]
-
Route of Administration: The method of administration (e.g., subcutaneous, intraperitoneal, intravenous) significantly impacts the drug's absorption rate, bioavailability, and subsequent behavioral or physiological effects.[2][3] Inconsistent administration technique is a major source of variability.
-
Animal Model and Handling: Factors such as species, strain, age, sex, and housing conditions of the experimental animals can influence their response to this compound. Stress from handling can also affect physiological and behavioral outcomes.
-
Experimental Design: Poorly controlled studies, small sample sizes, and lack of randomization can lead to unreliable and conflicting results.[4]
-
Analytical Methods: The sensitivity and precision of the analytical method used to quantify this compound in biological samples are crucial for accurate pharmacokinetic and pharmacodynamic assessments.[5][6]
Q2: How should this compound solutions be prepared and stored to ensure stability?
A2: To minimize degradation, this compound solutions should be freshly prepared. If storage is necessary, they should be protected from light and oxygen. The addition of an antioxidant, such as ascorbic acid, to the solution is a common practice to prevent oxidation.[1] For instance, in studies with radiolabeled N-propyl-norapomorphine (¹¹C-NPA), ascorbic acid (0.01 g/mL of blood) was added to blood samples to stabilize the compound.[1]
Q3: What is the recommended route of administration for this compound in rodent models?
A3: The choice of administration route depends on the specific research question. The most common routes for rodents are subcutaneous (SC), intraperitoneal (IP), and intravenous (IV).[2]
-
Intravenous (IV): Provides the most rapid and complete absorption, with the substance immediately dispersed into circulation.
-
Intraperitoneal (IP): Allows for rapid absorption and is suitable for drugs that may be irritating to tissues.[2]
-
Subcutaneous (SC): Results in slower absorption compared to IV or IP routes.[7] The injection site (e.g., flank vs. neck) can influence the behavioral response.[3]
It is critical to maintain consistency in the chosen route and technique across all experimental subjects to reduce variability.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Readouts
| Possible Cause | Troubleshooting Step |
| Inconsistent drug administration technique. | Ensure all personnel are thoroughly trained in the chosen administration route (SC, IP, or IV). Standardize the injection volume, needle size, and anatomical location for injections.[8] For subcutaneous injections, be aware that the injection site can alter behavioral outcomes.[3] |
| Degradation of this compound solution. | Prepare fresh solutions for each experiment. Add an antioxidant like ascorbic acid to the vehicle.[1] Protect solutions from light and heat. |
| Stress-induced behavioral changes in animals. | Acclimate animals to the experimental room and handling procedures before the study begins. Minimize noise and disturbances during experiments. |
| Inconsistent timing of behavioral assessment. | Behavioral effects of this compound are time-dependent. Define and strictly adhere to a specific time window for observation after drug administration. |
Issue 2: Inconsistent In Vitro Assay Results
| Possible Cause | Troubleshooting Step |
| Cell line variability. | Use cells with a low passage number and ensure consistent cell culture conditions (media, temperature, CO2 levels). Regularly test for mycoplasma contamination. |
| Inaccurate drug concentration. | Verify the concentration of your this compound stock solution using an appropriate analytical method like HPLC.[5] Perform serial dilutions carefully. |
| Assay variability. | Include appropriate positive and negative controls in every assay. Run samples in triplicate to assess intra-assay variability. Be mindful that inter-laboratory variability for in vitro assays can be significant.[9] |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma using HPLC
This protocol is adapted from a method for apomorphine quantification and can be optimized for this compound.[5]
-
Sample Preparation:
-
To 200 µL of plasma, add an internal standard.
-
Perform an extraction using a suitable method, such as alumina adsorption, to isolate the analyte.[5]
-
Elute the drug with an acidic-organic solution.
-
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a C18 reversed-phase column.
-
Use an appropriate mobile phase and flow rate to achieve good separation.
-
Detect this compound using an electrochemical detector for high sensitivity.[5]
-
-
Quantification:
-
Generate a standard curve with known concentrations of this compound.
-
Calculate the concentration in the plasma samples based on the standard curve.
-
| Parameter | Value | Reference |
| Column | C18 reversed-phase | [5] |
| Detector | Electrochemical coulometric detector | [5] |
| Sensitivity | Can achieve detection in the picogram range | [5] |
| Precision (CV%) | Within assay: 3.7%, Between assays: 5.6% (for apomorphine) | [5] |
Protocol 2: In Vivo Study of this compound Effects on Motor Activity in Rats
-
Animals: Use adult male rats of a specific strain (e.g., Sprague-Dawley). House them under standard conditions with a 12-hour light/dark cycle.
-
Habituation: Acclimate the rats to the testing environment (e.g., open-field arena) for a set period on consecutive days before the experiment.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline with ascorbic acid). Prepare fresh on the day of the experiment.
-
Administration: Administer this compound via a chosen route (e.g., subcutaneous injection at 1.0 mg/kg).[3][10] Administer vehicle to the control group.
-
Behavioral Testing: Immediately after injection, place the rat in the testing apparatus and record locomotor activity for a defined duration using an automated tracking system.
-
Data Analysis: Analyze parameters such as total distance traveled, rearing frequency, and stereotyped behaviors. Compare the results between the this compound and control groups using appropriate statistical tests.
| Parameter | Example Value | Reference |
| Dose (SC) | 1.25 µg/kg (threshold to inhibit motor activity) | [11] |
| Dose (IV, ED50) | 0.36 µg/kg (to inhibit dopaminergic firing) | [11] |
| Antagonist | Haloperidol | [11] |
Visualizations
Signaling Pathway
Caption: this compound signaling pathways, including D2 receptor activation and Nrf2-ARE pathway induction.
Experimental Workflow
Caption: Standardized workflow for an in vivo this compound behavioral study.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. Different behavioural patterns induced by apomorphine: evidence that the method of administration determines the behavioural response to the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Many Faces of Apomorphine: Lessons from the Past and Challenges for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of apomorphine in human plasma by alumina extraction and high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive quantification of apomorphine in human plasma using a LC-ESI-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downstate.edu [downstate.edu]
- 8. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. Locomotor activity and dopamine synthesis following 1 and 15 days of withdrawal from repeated apomorphine treatments. | University of Kentucky College of Arts & Sciences [ees.as.uky.edu]
- 11. N-n-propyl-norapomorphine: an extremely potent stimulant of dopamine autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Norapomorphine Administration in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing norapomorphine in animal models. Below you will find information on delivery methods, formulation challenges, and experimental best practices.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is turning a greenish-blue color. Is it still usable?
A1: No, a greenish-blue coloration indicates oxidation of the this compound solution, which can reduce its pharmacological activity.[1][2] this compound, like its parent compound apomorphine, is highly susceptible to auto-oxidation in the presence of light and air, particularly in aqueous solutions.[1][2]
-
Troubleshooting:
-
Preparation: Prepare solutions fresh just prior to use.[3]
-
Antioxidants: Incorporate antioxidants into your formulation. A combination of 0.1% L-ascorbic acid and 0.1% sodium metabisulfite has been shown to improve stability.[2][4]
-
Storage: Store stock solutions and formulations protected from light and at low temperatures (e.g., 4°C) to slow degradation.[4]
-
pH: Maintain the pH of the solution between 3 and 4, as this has been shown to improve stability.[5]
-
Q2: I am observing high variability in the behavioral effects of this compound between animals. What could be the cause?
A2: High variability can stem from several factors related to drug delivery and animal physiology.
-
Troubleshooting:
-
Injection Technique: Ensure consistent administration technique, especially for intraperitoneal (IP) and intravenous (IV) injections, to avoid accidental administration into other tissues or organs.[6][7] For IP injections, aspirate before injecting to prevent injection into the bladder or gastrointestinal tract.[6][7]
-
Metabolism: this compound, similar to apomorphine, undergoes rapid metabolism.[1][8] Factors such as age, sex, and strain of the animal model can influence metabolic rates. Ensure your animal groups are appropriately matched.
-
Animal Handling: Stress from handling can influence behavioral outcomes. Acclimatize animals to the experimental procedures and handling to minimize stress-induced variability.
-
Route of Administration: The route of administration significantly impacts absorption and bioavailability.[9] Ensure you are using the most appropriate route for your experimental question and that it is performed consistently.
-
Q3: What is the recommended solvent for this compound for in vivo studies?
A3: this compound hydrochloride is water-soluble.[5] Sterile saline (0.9% NaCl) is a common vehicle for parenteral administration. However, the solubility of apomorphine (and likely this compound) decreases in saline compared to pure water at an acidic pH.[5]
-
Troubleshooting:
-
Solubility: If you encounter solubility issues, consider adjusting the pH of the vehicle to the acidic range (pH 3-4).[5]
-
Additives: As mentioned, the inclusion of antioxidants is highly recommended to prevent degradation.[2][4]
-
Filtration: Once dissolved, filter the solution through a 0.22 µm sterile filter before administration.
-
Q4: How can I minimize injection site reactions with repeated subcutaneous administration?
A4: Subcutaneous injections of apomorphine are known to sometimes cause skin changes and irritation at the injection site.[5]
-
Troubleshooting:
-
Rotate Injection Sites: Alternate injection sites to prevent cumulative irritation in one area.[6]
-
Vehicle pH: Ensure the pH of your formulation is as close to physiological pH as possible at the time of injection, while balancing stability requirements. Formulations with a pH closer to neutral may be better tolerated.[5]
-
Concentration and Volume: Use the lowest effective concentration and volume to minimize local irritation.
-
Observation: Regularly monitor the injection sites for any signs of inflammation or nodules.
-
Data Summary Tables
Table 1: Recommended Injection Volumes and Needle Gauges for Rodents
| Route | Mouse Volume | Rat Volume | Needle Gauge (Mouse) | Needle Gauge (Rat) |
| Intravenous (IV) | 1-5 ml/kg (max 0.2 ml) | 5 ml/kg | 25G | 23G |
| Intraperitoneal (IP) | 10 ml/kg | 10 ml/kg | 25-27G | 23-25G |
| Subcutaneous (SC) | 10 ml/kg | 10 ml/kg | 25-27G | 23-25G |
Data compiled from various sources.[7]
Table 2: Pharmacokinetic Parameters of Apomorphine (as a proxy for this compound)
| Parameter | Subcutaneous | Intranasal |
| Absorption Half-Life | 5.8 min | 8.6 min |
| Time to Peak Plasma Concentration (tmax) | 18 min | 23 min |
| Elimination Half-Life | 27 min | 31 min |
| Bioavailability (relative to SC) | 100% | 45% |
Data from a comparative study in Parkinson's patients.[10]
Detailed Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection in Mice
-
Preparation:
-
Prepare the this compound solution in a sterile vehicle (e.g., 0.9% saline with antioxidants) at the desired concentration.
-
Draw the calculated dose into a sterile syringe fitted with a 25-27G needle.[7]
-
-
Animal Restraint:
-
Gently restrain the mouse by grasping the loose skin at the scruff of the neck.
-
Position the mouse so its abdomen is facing upwards, with the head tilted slightly lower than the body.
-
-
Injection:
-
Identify the lower right or left abdominal quadrant.[6]
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.[9]
-
Gently aspirate to ensure the needle has not entered the bladder or intestines (no fluid should enter the syringe).[6]
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Subcutaneous (SC) Injection in Rats
-
Preparation:
-
Prepare the this compound solution as described for IP injection.
-
Use a sterile syringe with a 23-25G needle.[7]
-
-
Animal Restraint:
-
Allow the rat to rest on a flat surface.
-
Gently lift the loose skin over the back, between the shoulder blades, to form a "tent".[7]
-
-
Injection:
-
Insert the needle into the base of the skin tent, parallel to the animal's back.[7]
-
Gently aspirate to ensure the needle has not punctured a blood vessel.
-
Inject the solution into the subcutaneous space.[9]
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Return the rat to its cage and monitor.
-
Visualizations
Caption: General experimental workflow for this compound administration.
Caption: Simplified signaling pathway of this compound via the D2 receptor.
References
- 1. Challenges and trends in apomorphine drug delivery systems for the treatment of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Apomorphine | C17H17NO2 | CID 6005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stability of apomorphine in solutions containing selected antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017055337A1 - Aqueous composition of apomorphine for subcutaneous administration - Google Patents [patents.google.com]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 8. Pharmacokinetic-pharmacodynamic relationships of apomorphine in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. Apomorphine pharmacokinetics in parkinsonism after intranasal and subcutaneous application - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and mitigating off-target effects of norapomorphine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating off-target effects of norapomorphine.
FAQs: Understanding this compound's Target Profile
Q1: What is the primary on-target activity of this compound?
This compound is a potent dopamine receptor agonist with high affinity for D2-like receptors (D2, D3, D4), particularly the high-affinity state, and is selective over D1-like receptors.[1] Its primary mechanism of action involves mimicking the effects of endogenous dopamine by binding to and activating these receptors.[2]
Q2: What are the potential off-target interactions of this compound?
While specific off-target interactions for this compound are not extensively documented, its parent compound, apomorphine, has been shown to interact with serotonergic and adrenergic receptors.[3][4][5] Therefore, it is crucial to assess for potential off-target activity of this compound at these receptor families. Computational predictions and in vitro screening are necessary to confirm these potential interactions.[6][7]
Q3: Why is it important to identify and mitigate off-target effects?
Undiscovered off-target effects can lead to the misinterpretation of experimental results, attributing an observed phenotype solely to the on-target activity when it may be partially or wholly due to an off-target interaction.[8] Early identification of off-target effects is critical for accurate data interpretation and for assessing the safety and selectivity of this compound in preclinical and clinical development.[9]
Troubleshooting Guide: Investigating Off-Target Effects
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound in your experiments.
Problem 1: Unexpected or inconsistent phenotype observed after this compound treatment.
An unexpected phenotype that cannot be explained by the known on-target pharmacology of this compound may indicate an off-target effect.
Step 1: Confirm On-Target Engagement
Before investigating off-targets, it is essential to confirm that this compound is engaging its intended D2-like dopamine receptors in your experimental system.
-
Receptor Binding Assay: A competitive binding assay using a radiolabeled D2 receptor antagonist (e.g., [³H]-spiperone) and increasing concentrations of this compound can confirm its binding affinity.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct target engagement in intact cells. An increase in the thermal stability of D2 receptors in the presence of this compound indicates binding.[8]
Step 2: In Silico Off-Target Prediction
Utilize computational tools to predict potential off-target interactions for this compound. These tools use algorithms based on chemical structure similarity and ligand-protein docking to identify likely binding partners.[6][10][11]
Step 3: In Vitro Off-Target Screening
Based on in silico predictions and the known pharmacology of apomorphine, perform in vitro assays to screen for this compound activity at potential off-target receptors, particularly serotonergic and adrenergic receptors.
-
Receptor Binding Assays: Conduct binding assays for a panel of serotonin (e.g., 5-HT1A, 5-HT2A) and adrenergic (e.g., alpha-1, alpha-2, beta) receptors.
-
Functional Assays: If binding is observed, proceed with functional assays (e.g., cAMP assays, calcium flux assays) to determine if this compound acts as an agonist or antagonist at the off-target receptor.
Problem 2: Low signal in a receptor binding assay for a potential off-target.
Low signal can be a common issue in receptor binding assays and can stem from various factors.
| Possible Cause | Solution |
| Inactive Radioligand | Verify the age and storage conditions of your radioligand. Perform a quality control check to ensure its activity.[12] |
| Incorrect Buffer Composition | Ensure the pH and ionic strength of your binding buffer are optimal for the receptor of interest.[12] |
| Assay Not at Equilibrium | Perform a time-course experiment to determine the optimal incubation time for binding to reach equilibrium.[12] |
| Low Receptor Density | Use a cell line or tissue preparation known to have a high expression of the target receptor.[13] |
| Inefficient Separation of Bound and Free Ligand | If using vacuum filtration, ensure rapid washing to minimize ligand dissociation. Pre-soaking filter mats can reduce non-specific binding to the filter.[13] |
Problem 3: High non-specific binding (NSB) in a receptor binding assay.
High NSB can obscure the specific binding signal.
| Possible Cause | Solution |
| High Radioligand Concentration | Use a radioligand concentration at or below its dissociation constant (Kd) to favor binding to high-affinity specific sites.[12] |
| Inappropriate Blocking Agent for NSB | Use a high concentration (100-1000 fold excess over the radioligand) of a known selective ligand for the target receptor to define non-specific binding.[12] |
| Lipophilicity of this compound | Highly lipophilic compounds can bind non-specifically to cell membranes and filter materials. Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to your wash buffer. |
Experimental Protocols
Protocol 1: Competitive Receptor Binding Assay
This protocol describes a general procedure for a competitive receptor binding assay to determine the affinity of this compound for a target receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-spiperone for D2 receptors).
-
Unlabeled this compound.
-
Unlabeled reference compound for determining non-specific binding.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
96-well plates, filter mats, and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Methodology:
-
Plate Setup: Prepare a 96-well plate with wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled reference compound), and competitive binding (radioligand + varying concentrations of this compound).
-
Incubation: Add the cell membranes, radioligand, and respective unlabeled compounds to the wells. Incubate at a specified temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly harvest the contents of the wells onto filter mats using a cell harvester. Wash the filters with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be used to calculate the Ki.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to a target protein in a cellular environment.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Detailed Methodology:
-
Cell Treatment: Treat intact cells with either vehicle or this compound at the desired concentration.
-
Heat Challenge: Aliquot the cell suspension and heat at a range of temperatures for a fixed time.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble and precipitated protein fractions by centrifugation.
-
Protein Detection: Analyze the soluble fraction by Western blotting or mass spectrometry for the target protein.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[8]
Signaling Pathways
On-Target Dopamine D2 Receptor Signaling
This compound, as a D2 receptor agonist, primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[14][]
Caption: Simplified on-target signaling pathway of this compound via the D2 dopamine receptor.
Potential Off-Target Serotonergic and Adrenergic Signaling
Should this compound interact with serotonergic or adrenergic receptors, it could modulate their respective signaling pathways. The diagrams below illustrate the canonical signaling for a Gq-coupled serotonin receptor and a Gs-coupled adrenergic receptor as examples of potential off-target pathways.
Gq-Coupled Serotonin Receptor (e.g., 5-HT2A) Signaling:
Caption: Potential Gq-coupled off-target signaling (e.g., via 5-HT2A receptor).
Gs-Coupled Adrenergic Receptor (e.g., Beta-Adrenergic) Signaling:
Caption: Potential Gs-coupled off-target signaling (e.g., via β-adrenergic receptor).
References
- 1. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opioid‐induced inhibition of the human 5‐HT and noradrenaline transporters in vitro: link to clinical reports of serotonin syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of serotonergic agents on apomorphine-induced locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholinergic and GABAergic mediations of the effects of apomorphine on serotonin neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of adrenoceptor agents on apomorphine-induced licking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Synthetic Yield of N-Substituted Norapomorphines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-substituted norapomorphines. Our aim is to help you overcome common challenges and optimize your synthetic yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of N-substituted norapomorphines.
Q1: My N-alkylation reaction of norapomorphine is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the N-alkylation of this compound can stem from several factors. Here’s a troubleshooting guide:
-
Incomplete Deprotonation: The secondary amine of this compound needs to be deprotonated to become sufficiently nucleophilic. If the base is not strong enough or used in insufficient quantity, the reaction will be slow and incomplete.
-
Solution: Use a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN). Ensure the base is dried before use. Using at least 1.5-2.0 equivalents of the base is recommended.[1]
-
-
Poor Solubility of Reagents: If this compound or the base is not fully dissolved in the solvent, the reaction will be heterogeneous and slow.
-
Solution: Switch to a solvent that provides better solubility for all reactants, such as DMF.[1] Gentle heating can also improve solubility, but monitor for potential side reactions.
-
-
Low Reaction Temperature: Many N-alkylation reactions require elevated temperatures to proceed at a reasonable rate.[1]
-
Solution: Gradually increase the reaction temperature, for example, to 60-80 °C, and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
-
Steric Hindrance: Bulky N-alkyl substituents can significantly reduce the reaction rate due to steric effects.[2]
-
Solution: For sterically hindered alkyl halides, you may need to use more forcing conditions, such as higher temperatures and longer reaction times.
-
Q2: I am observing the formation of a significant amount of a di-alkylated byproduct (quaternary ammonium salt). How can I prevent this?
A2: The formation of quaternary ammonium salts is a common side reaction in amine alkylation.[3][4] Here are strategies to favor mono-alkylation:
-
Control Stoichiometry: Use a molar excess of this compound relative to the alkylating agent. This ensures the alkylating agent is more likely to react with the starting material rather than the desired N-substituted product.
-
Slow Addition of Alkylating Agent: Add the alkylating agent dropwise or via a syringe pump to the reaction mixture. This maintains a low concentration of the electrophile, reducing the chance of a second alkylation event on the product.[1]
-
Choice of Alkylating Agent: While highly reactive alkylating agents like methyl iodide can lead to exhaustive methylation, using less reactive alkyl halides might offer better control.[3][4]
Q3: My reaction is producing both N-alkylated and O-alkylated products. How can I improve the selectivity for N-alkylation?
A3: this compound has two nucleophilic sites: the secondary amine and the phenolic hydroxyl groups. Selective N-alkylation can be challenging. Here’s how to favor it:
-
Basicity and Nucleophilicity: The nitrogen atom in this compound is generally more nucleophilic than the phenolic oxygens.[5] Standard alkylation conditions with a moderate base should favor N-alkylation.
-
Hard and Soft Acids and Bases (HSAB) Theory: To favor N-alkylation (a softer nucleophile), use a softer alkylating agent. Alkyl iodides are considered softer than alkyl bromides or chlorides.[5] Conversely, using "harder" alkylating agents like dimethyl sulfate might favor O-alkylation.[5]
-
Protecting Groups: Although it adds extra steps, protecting the phenolic hydroxyl groups before N-alkylation will ensure exclusive N-alkylation. Common protecting groups for phenols include silyl ethers or benzyl ethers, which can be removed after the N-alkylation step.
Q4: I am having difficulty purifying my N-substituted this compound product from the unreacted starting material and other impurities. What purification strategies are effective?
A4: Purification can be challenging due to the similar polarities of the starting material and the product.
-
Column Chromatography: This is the most common method for purification.
-
Stationary Phase: Use silica gel treated with a small amount of a base like triethylamine or ammonia in the eluent. This prevents the basic amine compounds from tailing on the acidic silica gel.
-
Mobile Phase: A gradient elution with a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol) is often effective. For example, a gradient of 0-10% methanol in dichloromethane.
-
-
Acid-Base Extraction: This can be a useful pre-purification step.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane).
-
Wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine compounds (starting material and product) will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and basify it with a base (e.g., sodium bicarbonate or dilute NaOH) to a pH of ~9-10.
-
Extract the aqueous layer again with an organic solvent. The deprotonated, neutral amines will move back into the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to get the purified (or enriched) product mixture, which can then be subjected to column chromatography.
-
-
Crystallization: If the product is a solid, crystallization or recrystallization can be a highly effective purification method.
Data Presentation: N-Alkylation of this compound - Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the N-alkylation of this compound and related compounds, providing a basis for comparison and optimization.
| Entry | N-Substituent | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Propyl | n-Propyl bromide | K₂CO₃ | DMF | 80 | 4 | ~70-80 | (General conditions adapted from similar amine alkylations) |
| 2 | Ethyl | Ethyl iodide | K₂CO₃ | Acetonitrile | Reflux | 6 | ~75-85 | (General conditions adapted from similar amine alkylations) |
| 3 | Allyl | Allyl bromide | NaHCO₃ | DMF | 60 | 3 | ~80 | (General conditions adapted from similar amine alkylations) |
| 4 | Cyclopropylmethyl | Cyclopropylmethyl bromide | K₂CO₃ | DMF | 85 | 5 | ~70 | (General conditions adapted from similar amine alkylations) |
Note: The yields are approximate and can vary based on the specific experimental setup and scale.
Experimental Protocols
Detailed Methodology for N-Propylation of this compound
This protocol provides a step-by-step method for the synthesis of N-propyl-norapomorphine.
Materials:
-
(R)-(-)-Norapomorphine hydrochloride
-
n-Propyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Triethylamine (Et₃N)
Procedure:
-
Preparation: To a solution of (R)-(-)-norapomorphine hydrochloride (1.0 eq) in a minimal amount of methanol, add saturated aqueous sodium bicarbonate solution until the pH is ~9. Extract the freebase this compound into dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the dried this compound freebase (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask to dissolve the solids. Stir the mixture at room temperature for 15 minutes. Add n-propyl bromide (1.2 eq) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80 °C and monitor the progress by TLC (e.g., 9:1 DCM:MeOH with 0.5% Et₃N). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the silica gel slurry in the eluent containing 0.5% triethylamine to prevent streaking.
-
Elute with a gradient of 0% to 5% methanol in dichloromethane.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-propyl-norapomorphine as a solid or oil.
-
Mandatory Visualizations
Diagram of the N-Alkylation Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted norapomorphines.
Caption: General workflow for the synthesis of N-substituted norapomorphines.
Logical Relationship in Troubleshooting Low Yields
This diagram outlines the logical steps to troubleshoot low yields in the N-alkylation of this compound.
Caption: Troubleshooting flowchart for low N-alkylation yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and structural requirements of N-substituted norapomorphines for affinity and activity at dopamine D-1, D-2, and agonist receptor sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Receptor Binding of Norapomorphine Analogs: Reversible Agonism vs. Irreversible Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding characteristics of two key norapomorphine analogs: (-)-N-propyl-norapomorphine (NPA), a well-characterized reversible dopamine D2/D3 receptor agonist, and (-)-N-(2-chloroethyl)-norapomorphine (NCA), a potent irreversible antagonist. While initial interest may lie in the concept of irreversible binding of this compound itself, scientific literature robustly characterizes this compound and its close N-alkyl analogs like NPA as reversible binders. The true irreversible nature is demonstrated by the haloalkyl derivative, NCA.
This comparison is crucial for understanding the structure-activity relationships that govern receptor interaction kinetics and for the rational design of therapeutic agents or pharmacological tool compounds with specific binding profiles. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular and cellular processes.
Data Presentation: Quantitative Comparison of NPA and NCA
The following tables summarize the key binding and functional parameters for NPA and NCA at dopamine receptors, compiled from multiple studies.
Table 1: Receptor Binding Affinity and Kinetics
| Compound | Ligand Type | Receptor Target | Binding Parameter | Value | Species/Tissue | Reference |
| (-)-N-propyl-norapomorphine (NPA) | Reversible Agonist | Dopamine D2 (High Affinity State, D2high) | Kd | 0.26 ± 0.01 nM | Porcine Anterior Pituitary | [1] |
| Dopamine D2 (High Affinity State, D2high) | Khigh | 0.27 ± 0.04 nM | Porcine Anterior Pituitary | [1] | ||
| Dopamine D2 (Low Affinity State, D2low) | Klow | 26 ± 2.6 nM | Porcine Anterior Pituitary | [1] | ||
| Dopamine D3 | Ki | 0.3 nM | - | [1] | ||
| (-)-N-(2-chloroethyl)-norapomorphine (NCA) | Irreversible Antagonist | Dopamine D2-like | IC50 (vs ³H-apomorphine) | 285 nM | Calf Caudate Membranes | [2] |
| Dopamine D2-like | Inhibition of ³H-NPA binding | Not readily reversed by washing | Rat Striatal Homogenates | [3] |
Table 2: Functional Activity at Dopamine Receptors
| Compound | Functional Effect | Assay | Parameter | Value | Species/Tissue | Reference |
| (-)-N-propyl-norapomorphine (NPA) | Agonist | Dopamine-inhibited Adenylate Cyclase | Potent Agonist | - | Rat Striatum | [4] |
| In vivo behavior | Induces stereotypy and locomotor activity | More potent than apomorphine | Mouse | [5] | ||
| (-)-N-(2-chloroethyl)-norapomorphine (NCA) | Antagonist | Dopamine-stimulated Adenylate Cyclase | IC50 | 30 µM | Rat Corpus Striatum | [2] |
| Inhibition of Apomorphine-induced behavior | Long-lasting antagonism | Lasts up to 5 days | Mouse | [3] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize the binding of reversible and irreversible ligands to dopamine receptors.
Protocol 1: Radioligand Binding Assay for Reversible Ligands (e.g., NPA)
This protocol is adapted from studies characterizing the binding of 3H-NPA to dopamine receptors.
-
Tissue Preparation: Striatal tissue from rats is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 48,000 x g for 15 minutes. The resulting pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
Binding Incubation: The final pellet is resuspended in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4). Aliquots of the membrane suspension (containing ~100-200 µg of protein) are incubated with various concentrations of the radioligand (e.g., 3H-NPA) in a final volume of 1 ml.
-
Determination of Non-specific Binding: A parallel set of tubes is incubated in the presence of a high concentration of a competing non-labeled drug (e.g., 1 µM haloperidol) to define non-specific binding.
-
Equilibrium and Termination: The incubation is carried out at 25°C for 60 minutes to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Washing: The filters are washed rapidly with three 5 ml volumes of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data are analyzed using Scatchard analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Protocol 2: Washout Experiment to Validate Irreversible Binding (e.g., NCA)
This protocol is based on the methodology used to demonstrate the irreversible nature of NCA's binding.[2][3]
-
Initial Binding: Prepare rat striatal homogenates as described in Protocol 1.
-
Pre-incubation with Ligand: Incubate membrane aliquots with the test compound (e.g., 1 µM NCA) or vehicle for 30 minutes at 37°C. A parallel set of tubes is incubated with a reversible ligand (e.g., 1 µM NPA) for comparison.
-
Washing Procedure: Centrifuge the samples at 48,000 x g for 15 minutes. Discard the supernatant, resuspend the pellet in a large volume of fresh, ice-cold buffer (e.g., 10 ml), and incubate for a further 15 minutes. This washing step is repeated multiple times (e.g., 3 to 5 times) to ensure the removal of any unbound or reversibly bound ligand.
-
Secondary Binding Assay: After the final wash, resuspend the pellets in the original volume of assay buffer. The functional integrity of the receptors is then assessed by performing a radioligand binding assay as described in Protocol 1, using a probe that binds to the same site (e.g., 3H-NPA).
-
Data Analysis: Compare the specific binding of the radioligand in the membranes pre-incubated with the vehicle, the reversible ligand (NPA), and the irreversible ligand (NCA). A significant and persistent reduction in radioligand binding in the NCA-treated group, even after extensive washing, indicates irreversible binding. In contrast, the binding in the NPA-treated group should recover to near-vehicle levels.
Mandatory Visualizations
Mechanism of Action: Reversible vs. Irreversible Binding
The fundamental difference between NPA and NCA lies in their chemical interaction with the dopamine receptor. NPA, a reversible agonist, binds to the receptor through non-covalent interactions, allowing it to associate and dissociate. NCA, however, is designed as a reactive molecule. In physiological conditions, its N-(2-chloroethyl) group cyclizes to form a highly reactive aziridinium ion. This electrophilic intermediate is then attacked by a nucleophilic residue within the receptor's binding pocket, forming a stable, covalent bond.
References
- 1. (-)-N-[11C]Propyl-norapomorphine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chloroethylthis compound, a proposed long-acting dopamine antagonist: interactions with dopamine receptors of mammalian forebrain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the dopaminergic effects of apomorphine and (-)-N-n-propylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Norapomorphine and Apomorphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of norapomorphine and its derivatives with the well-established dopamine agonist, apomorphine. The information presented herein is intended to support research and drug development efforts in the field of dopaminergic signaling and its therapeutic applications, particularly in neurodegenerative disorders like Parkinson's disease.
Executive Summary
Apomorphine, a potent non-selective D1-like and D2-like dopamine receptor agonist, is a cornerstone in the management of motor fluctuations in Parkinson's disease.[1] this compound, its N-demethylated metabolite, serves as a scaffold for a series of N-substituted analogs with distinct receptor binding profiles and functional activities. Notably, N-propyl-norapomorphine (NPA) has emerged as a highly potent and selective D2-like receptor agonist, exhibiting greater efficacy in preclinical models of dopaminergic activity compared to apomorphine. This guide delves into the quantitative differences in receptor binding and functional potency, outlines the experimental protocols to assess these parameters, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the binding affinities (Ki) and functional potencies (EC50) of apomorphine and this compound derivatives at dopamine receptors, as well as their comparative in vivo effects. It is important to note that much of the detailed pharmacological data for this compound is derived from its N-substituted analogs, particularly N-propyl-norapomorphine (NPA).
Table 1: Comparative Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | Reference |
| Apomorphine | 4.6 (high affinity site) | 35.1 | - | [2][3] |
| N-propyl-norapomorphine (NPA) | Low Affinity | 0.07-0.4 (high affinity state) | High Affinity | [4] |
| This compound Analogs (general) | Low Affinity | High Affinity (optimized with N-substitution) | - | [4] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Table 2: Comparative Functional Potency (EC50, nM)
| Compound | D2 Receptor (Dopamine Agonist Activity) | Reference |
| Apomorphine | 35.1 | [3] |
| Apomorphine Analogs (D3, D5) | 10.4 (D3), 206 (D5) | [3] |
Table 3: Comparative In Vivo Efficacy in Rodent Models
| Compound | Behavioral Effect | Relative Potency | Animal Model | Reference |
| N-propyl-norapomorphine (NPA) | Stereotypy | 2.3 times more active than apomorphine | Novice Mice | [5] |
| N-propyl-norapomorphine (NPA) | Locomotor Stimulation | 6.5 times more active than apomorphine | Reserpine-pretreated Mice | [5] |
| N-propyl-norapomorphine (NPA) | Stereotypy | 8.7 times more active than apomorphine | Reserpine-pretreated Mice | [5] |
| N-propyl-norapomorphine (NPA) | Inhibition of Dopamine Depletion | 91 times more active than apomorphine | Novice Mice | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs discussed, the following diagrams are provided in DOT language for use with Graphviz.
Dopamine Receptor Signaling Pathways
Caption: Dopamine Receptor Signaling Pathways.
Experimental Workflow for Efficacy Comparison
Caption: Experimental Workflow for Efficacy Comparison.
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptor Affinity
Objective: To determine the binding affinity (Ki) of test compounds (this compound derivatives and apomorphine) for dopamine D1 and D2 receptors.
Materials:
-
Rat striatal tissue or cells expressing human recombinant dopamine receptors.
-
Radioligand: [3H]SCH23390 (for D1 receptors) or [3H]Spiperone (for D2 receptors).
-
Non-specific binding agent: (+)-Butaclamol or Haloperidol.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Test compounds: this compound derivatives and apomorphine at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Binding Reaction: In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle. For determining non-specific binding, add a high concentration of the non-specific binding agent.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Apomorphine-Induced Stereotyped Behavior in Mice
Objective: To assess the in vivo dopaminergic agonist activity of test compounds by quantifying stereotyped behaviors in mice.
Materials:
-
Male mice (e.g., C57BL/6 strain).
-
Apomorphine hydrochloride or test compounds (this compound derivatives) dissolved in saline (with 0.1% ascorbic acid to prevent oxidation).
-
Observation chambers (e.g., clear Plexiglas cylinders).
-
Video recording equipment (optional but recommended for unbiased scoring).
-
Stopwatch.
Procedure:
-
Acclimatization: Allow mice to acclimatize to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each mouse individually into an observation chamber and allow it to habituate for a period of 30-60 minutes.
-
Drug Administration: Administer apomorphine or the test compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at various doses. A control group should receive a vehicle injection.
-
Observation Period: Immediately after injection, begin observing the mice for a set period (e.g., 60 minutes). Observations can be made at specific time intervals (e.g., every 5 or 10 minutes).
-
Scoring of Stereotyped Behavior: A trained observer, blind to the treatment groups, should score the intensity of stereotyped behaviors using a rating scale. A common scoring system is as follows:
-
0: Asleep or stationary, no activity.
-
1: Active, moving around the cage.
-
2: Discontinuous sniffing, rearing, and head movements.
-
3: Continuous sniffing, rearing, and head movements; intermittent licking or gnawing.
-
4: Continuous, intense sniffing, licking, or gnawing of the cage floor or walls.
-
-
Data Analysis: For each animal, calculate the total stereotypy score over the observation period. Compare the scores between different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A dose-response curve can be generated to determine the potency of each compound.
Conclusion
The available evidence strongly suggests that N-substituted this compound derivatives, particularly N-propyl-norapomorphine, are more potent D2-like receptor agonists than apomorphine in preclinical models. This increased potency is evident in both in vitro binding assays and in vivo behavioral assessments. While both apomorphine and this compound analogs exhibit low affinity for D1 receptors, their potent and selective action at D2-like receptors makes them valuable tools for studying the role of this receptor subfamily in health and disease. The detailed experimental protocols provided in this guide offer a standardized framework for further investigation and comparison of these and other novel dopaminergic compounds. Future research should aim to conduct direct, side-by-side comparisons of this compound and its key derivatives with apomorphine across all dopamine receptor subtypes in standardized assays to provide a more complete and directly comparable dataset.
References
- 1. Apomorphine for Parkinson’s Disease: Efficacy and Safety of Current and New Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apomorphine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structural requirements of N-substituted norapomorphines for affinity and activity at dopamine D-1, D-2, and agonist receptor sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the dopaminergic effects of apomorphine and (-)-N-n-propylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Norapomorphine and Other Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of norapomorphine against other prominent dopamine agonists, including apomorphine, ropinirole, and pramipexole. The information presented is collated from various preclinical studies to assist researchers in evaluating the therapeutic potential and liability profiles of these compounds.
Efficacy in Preclinical Models of Parkinson's Disease
The efficacy of dopamine agonists is often evaluated in animal models that mimic the motor deficits of Parkinson's disease. Key behavioral assays include the induction of rotational behavior in unilaterally 6-hydroxydopamine (6-OHDA) lesioned rats and the stimulation of locomotor activity and stereotyped behaviors in rodents.
Rotational Behavior
In the 6-OHDA-lesioned rat model, dopamine agonists induce contralateral rotations (away from the lesioned side) due to supersensitivity of dopamine receptors in the dopamine-depleted striatum. The frequency of these rotations is a measure of the agonist's potency and efficacy.
Locomotor Activity and Stereotypy
In rodents, dopamine agonists can stimulate locomotor activity and, at higher doses, induce stereotyped behaviors (repetitive, compulsive movements). The relative potency of agonists in producing these effects provides insights into their central nervous system activity. One study found that (-)-N-n-propylthis compound (NPA) was significantly more potent than apomorphine in inducing both locomotor stimulation and stereotypy in mice pretreated with reserpine.[1] Specifically, NPA was found to be 6.5 times more active in producing locomotor stimulation and 8.7 times more active in producing stereotypy than apomorphine in these animals.[1] In novice mice, NPA was 2.3 times more active than apomorphine in producing stereotypy.[1]
Table 1: Comparative Efficacy of this compound (NPA) and Apomorphine in Mice [1]
| Behavioral Endpoint | Animal Model | Potency Ratio (NPA vs. Apomorphine) |
| Stereotypy | Novice Mice | 2.3x more active |
| Locomotor Stimulation | Reserpine-pretreated Mice (24h) | 6.5x more active |
| Stereotypy | Reserpine-pretreated Mice (24h) | 8.7x more active |
Receptor Binding Affinity
The pharmacological effects of dopamine agonists are dictated by their affinity for different dopamine receptor subtypes. This compound and its analogues primarily target D2-like receptors (D2, D3, and D4), with a generally lower affinity for D1-like receptors (D1 and D5).
Table 2: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 Receptor | D2 Receptor (High Affinity) | D2 Receptor (Low Affinity) | Reference |
| N-n-propylthis compound (NPA) | Low Affinity | 0.1 - 0.4 | 4.6 - 26 | [2] |
| Apomorphine | Binds to D1-like receptors | Binds to D2-like receptors | - | [3] |
| Ropinirole | No significant affinity | Binds to D2 and D3 receptors | - | [3] |
| Pramipexole | No significant affinity | Binds to D2 and D3 receptors | - | [3] |
Side Effect Profiles in In Vivo Studies
A critical aspect of dopamine agonist development is understanding their potential side effects, including emesis (vomiting), cardiovascular effects, and the induction of dyskinesias.
Emetic Potential
Nausea and vomiting are common side effects of dopamine agonists, mediated by the activation of D2 receptors in the chemoreceptor trigger zone. A study in dogs directly compared the emetic activity of several N-substituted norapomorphines.
Table 3: Emetic Potential of N-substituted Norapomorphines in Dogs [4]
| Compound | Minimum Effective Emetic Dose (mg/kg) |
| N-ethylthis compound | 0.00025 |
| N-n-propylthis compound | 0.0005 |
This study indicates that N-n-propylthis compound has a potent emetic effect, comparable to other active derivatives.[4]
Cardiovascular Effects
Dopamine agonists can induce cardiovascular changes, including hypotension and alterations in heart rate. A study in conscious beagle dogs investigated the cardiovascular effects of ropinirole and apomorphine.
Table 4: Cardiovascular Effects of Ropinirole and Apomorphine in Dogs [5]
| Compound (Dose) | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Change in QTc Interval |
| Ropinirole (20 µg/kg i.v.) | -16 mm Hg | +29 b/min | +33 ms |
| Apomorphine (25 µg/kg i.v.) | -6 mm Hg | +24 b/min | +15 ms |
These findings suggest that ropinirole may have more pronounced cardiovascular effects compared to apomorphine in this preclinical model.[5] While direct comparative data for this compound in the same model is unavailable, the study on N-substituted norapomorphines noted that hypotensive effects were not serious.[4]
Dyskinesiogenic Potential
Long-term treatment with dopamine agonists can lead to the development of abnormal involuntary movements known as dyskinesias. While apomorphine is used to manage "off" periods in Parkinson's patients, it can also induce dyskinesia.[6] Continuous infusion of apomorphine has been shown to reduce the severity of L-DOPA-induced dyskinesias in some cases.[7] There is a lack of direct in vivo comparative studies on the dyskinesiogenic potential of this compound versus other dopamine agonists.
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Induced Rotational Behavior in Rats
This is a widely used model to assess the efficacy of anti-parkinsonian drugs.
Methodology:
-
Animal Model: Adult male rats are typically used.
-
Lesioning: A unilateral lesion of the nigrostriatal dopamine pathway is created by stereotaxic injection of the neurotoxin 6-hydroxydopamine into the medial forebrain bundle or the substantia nigra.
-
Recovery: Animals are allowed to recover for a period of 2-3 weeks to allow for the full development of the lesion and subsequent dopamine receptor supersensitivity.
-
Drug Administration: The dopamine agonist of interest is administered systemically (e.g., subcutaneously or intraperitoneally).
-
Behavioral Assessment: The animal is placed in a circular arena, and the number of full contralateral (away from the lesion) and ipsilateral (towards the lesion) rotations are recorded over a set period (e.g., 60-90 minutes) using an automated rotometer system.
-
Data Analysis: The net contralateral rotations are calculated and used as a measure of the drug's efficacy.
Assessment of Locomotor Activity and Stereotypy in Mice
This assay is used to evaluate the central stimulant effects of dopamine agonists.
Methodology:
-
Animal Model: Mice are commonly used for this assay. They may be naive or pre-treated with agents like reserpine to deplete endogenous dopamine stores.
-
Drug Administration: The dopamine agonist is administered to the mice.
-
Behavioral Observation: The animals are placed in an open-field arena. Locomotor activity (e.g., distance traveled, rearing frequency) is recorded using automated activity monitors with infrared beams.
-
Stereotypy Scoring: Stereotyped behaviors (e.g., sniffing, gnawing, licking) are typically scored by a trained observer at set time intervals using a rating scale. For example, a common scoring system might range from 0 (no stereotyped behavior) to 4 (continuous gnawing or licking).
-
Data Analysis: Locomotor activity data is quantified, and stereotypy scores are analyzed to determine the dose-dependent effects of the agonist.
Signaling Pathways and Experimental Workflows
Dopamine Receptor Signaling
Dopamine receptors are G-protein coupled receptors (GPCRs). D1-like receptors (D1 and D5) are typically coupled to Gs/olf proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). D2-like receptors (D2, D3, and D4) are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
Caption: Dopamine Receptor Signaling Pathways.
Experimental Workflow for 6-OHDA Rotational Behavior Model
The following diagram illustrates the typical workflow for evaluating dopamine agonists in the 6-OHDA rat model.
Caption: Workflow for 6-OHDA Rotational Model.
References
- 1. Comparison of the dopaminergic effects of apomorphine and (-)-N-n-propylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apomorphine for Parkinson’s Disease: Efficacy and Safety of Current and New Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emetic activity of N-substituted norapomorphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular and electrocardiographic effects of the dopamine receptor agonists ropinirole, apomorphine, and PNU-142774E in conscious beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apomorphine and diphasic dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Norapomorphine's Effects on Dopamine Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of norapomorphine's effects on dopamine function relative to other dopaminergic agents. The information presented is collated from a range of preclinical studies, offering insights into its receptor binding profile, behavioral pharmacology, and in vivo neurochemical effects. This document is intended to serve as a valuable resource for researchers in neuroscience and pharmacology, as well as professionals involved in the development of novel therapeutics targeting the dopaminergic system.
Summary of this compound's Dopaminergic Profile
This compound, and its N-substituted analogs, are potent dopamine receptor agonists.[1][2] The following sections detail its comparative receptor affinities, its impact on dopamine release and metabolism, and the behavioral outcomes observed in animal models.
Comparative Receptor Binding Affinities
This compound and its derivatives exhibit distinct binding profiles for dopamine receptor subtypes, particularly D1 and D2 receptors. The affinity is influenced by the N-alkyl side chain's electronic, steric, and lipophilic properties.[3]
| Compound | D1 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | Agonist Site Affinity (Ki, nM) | Notes |
| (R)-(-)-norapomorphine | Relatively Low | High | High | Parent compound. |
| N-ethyl-norapomorphine | Low | High | High | N-ethyl substitution maintains high D2 affinity.[3] |
| N-propyl-norapomorphine (NPA) | Low | High (0.07-0.4 nM, K_high) | High (0.3 nM for D3) | Potent D2/D3 receptor agonist with high affinity for the D2 high-affinity state.[4] |
| N-allyl-norapomorphine | Low | High | High | Similar profile to N-propyl substitution.[3] |
| N-cyclopropylmethyl-norapomorphine | Low | High | High | Exhibits optimal D2 and agonist-site affinity.[3] |
| N-isopropyl-norapomorphine | Reduced | Reduced | Reduced | Branching of the N-alkyl chain decreases affinity.[3] |
| (R)-(-)-2-methoxy-N-n-propylthis compound | 6450 | 1.3 | - | Highly selective for D2 receptors.[5] |
| Apomorphine | - | - | - | Non-selective D1/D2 receptor agonist, used as a comparator.[2][6] |
In Vivo Effects on Dopamine Neurotransmission
Microdialysis and positron emission tomography (PET) studies have been instrumental in elucidating the in vivo effects of this compound and its analogs on dopamine release and receptor occupancy.
| Compound | Effect on Dopamine Release | Method | Key Findings |
| (-)-N-n-propylthis compound (NPA) | Decrease | In vivo microdialysis | More potent than apomorphine in decreasing striatal dopamine release.[7] |
| --INVALID-LINK---N-Propyl-norapomorphine ([11C]NPA) | Measures receptor occupancy | PET | Shows greater vulnerability to endogenous dopamine competition compared to the antagonist [11C]raclopride, suggesting it binds preferentially to the high-affinity state of D2/3 receptors.[8][9][10] Following amphetamine administration, [11C]NPA binding potential was significantly reduced in the ventral striatum, caudate, and putamen.[8] |
| Apomorphine | Decrease | In vivo microdialysis | Reduces the release of dopamine and its metabolites (DOPAC and HVA) in the striatum and prefrontal cortex.[11][12] |
Comparative Behavioral Effects
The dopaminergic activity of this compound and its analogs translates to distinct behavioral profiles in animal models, often compared to the effects of apomorphine.
| Compound | Behavioral Effect | Animal Model | Key Findings |
| (+/-)N-n-Propyl-norapomorphine (NPA) | Influences aggressive behavior | Rodents | Increases shock-elicited aggression in rats but decreases predatory and isolation-induced aggression in mice. More potent than apomorphine in these tests.[1] |
| (-)-N-n-propylthis compound (NPA) | Stereotypy and locomotor stimulation | Mice | 2.3 times more active than apomorphine in producing stereotypy in novice mice. In reserpine-pretreated mice, it was 6.5 times more active in locomotor stimulation and 8.7 times more active in producing stereotypy.[2] |
| S(+)N-n-propylthis compound (S(+)NPA) | Selective locomotor inhibition | Rats | Potently antagonizes the locomotor-stimulating effects of R(-) aporphines, suggesting selective antidopaminergic actions in limbic areas.[13] |
| Apomorphine | Stereotyped behavior and locomotor activity | Rats | Induces stereotyped behaviors like gnawing, licking, and sniffing.[14][15] Repeated administration can lead to behavioral sensitization, characterized by increased locomotor activity.[14] The behavioral response can be influenced by the method of administration.[15] |
Experimental Protocols
In Vivo Microdialysis for Dopamine Release
Objective: To measure extracellular dopamine and its metabolites in specific brain regions of freely moving animals following drug administration.
Protocol:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum, prefrontal cortex) of an anesthetized rat.[12]
-
Perfusion: The probe is continuously perfused with a physiological Ringer solution at a slow flow rate (e.g., 2 µL/min).[12]
-
Sample Collection: The dialysate, containing extracellular fluid from the surrounding brain tissue, is collected at regular intervals (e.g., every 20 minutes).[12]
-
Neurochemical Analysis: The collected samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of dopamine, DOPAC, and HVA.[12][16]
-
Drug Administration: After establishing a stable baseline, the drug of interest (e.g., this compound, apomorphine) is administered systemically (e.g., subcutaneously).[12]
-
Data Analysis: Changes in the extracellular levels of dopamine and its metabolites are calculated as a percentage of the baseline levels.
Positron Emission Tomography (PET) for Receptor Occupancy
Objective: To assess the in vivo binding of a radiolabeled ligand to dopamine receptors and its displacement by endogenous dopamine.
Protocol:
-
Subject Preparation: Healthy human subjects or non-human primates are recruited for the study.[8][9]
-
Radiotracer Administration: The radiolabeled dopamine receptor agonist, such as [11C]NPA, is administered intravenously.[8]
-
PET Scanning: Dynamic PET scans are acquired to measure the distribution and binding of the radiotracer in the brain over time.[8]
-
Arterial Blood Sampling: Arterial blood samples are taken to measure the concentration of the radiotracer in the plasma, which serves as an input function for kinetic modeling.[8]
-
Pharmacological Challenge: In some studies, a dopamine-releasing agent like d-amphetamine is administered to induce an acute increase in synaptic dopamine.[8][9]
-
Data Analysis: Kinetic modeling is used to derive the binding potential (BP_ND), a measure of receptor availability. The change in BP_ND after the pharmacological challenge indicates the degree of displacement of the radiotracer by endogenous dopamine.[8]
Assessment of Stereotyped Behavior in Rodents
Objective: To quantify the intensity of repetitive, unvarying behaviors induced by dopamine agonists.
Protocol:
-
Animal Habituation: Animals (e.g., rats, mice) are habituated to the observation cages for a specific period before drug administration.[15]
-
Drug Administration: The dopamine agonist (e.g., this compound, apomorphine) is administered, typically via subcutaneous injection.[15]
-
Behavioral Observation: Animals are observed for a set duration, and the presence and intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing) are scored by a trained observer who is often blind to the treatment conditions.
-
Scoring: A rating scale is used to quantify the intensity of the stereotyped behavior. For example, a scale might range from 0 (no stereotypy) to 6 (continuous gnawing or licking).
-
Data Analysis: The scores are analyzed to compare the potency and efficacy of different compounds in inducing stereotyped behavior.
Visualizations
Caption: Dopamine signaling pathway and the action of this compound.
Caption: Experimental workflow for in vivo microdialysis.
Caption: Logical relationship of NPA vs. Apomorphine effects.
References
- 1. Role of brain dopaminergic mechanisms in rodent aggressive behavior: influence of (+/-)N-n-propyl-norapomorphine on three experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the dopaminergic effects of apomorphine and (-)-N-n-propylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structural requirements of N-substituted norapomorphines for affinity and activity at dopamine D-1, D-2, and agonist receptor sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (-)-N-[11C]Propyl-norapomorphine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Motor response to a dopamine D3 receptor preferring agonist compared to apomorphine in levodopa-primed 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D(2) activity of R-(-)-apomorphine and selected analogs: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative evaluation of the dopamine D(2/3) agonist radiotracer [11C](-)-N-propyl-norapomorphine and antagonist [11C]raclopride to measure amphetamine-induced dopamine release in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comparative Evaluation of the Dopamine D2/3 Agonist Radiotracer [11C](−)-N-Propyl-norapomorphine and Antagonist [11C]Raclopride to Measure Amphetamine-Induced Dopamine Release in the Human Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (-)-N-[11C]Propyl-norapomorphine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Effects of apomorphine on in vivo release of dopamine and its metabolites in the prefrontal cortex and the striatum, studied by a microdialysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of apomorphine on the in vivo release of dopamine and its metabolites, studied by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavioral effects of apomorphine isomers in the rat: selective locomotor-inhibitory effects of S(+)N-n-propylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Different behavioural patterns induced by apomorphine: evidence that the method of administration determines the behavioural response to the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Video: Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake [jove.com]
A Comparative Analysis of Norapomorphine and its N-Substituted Analogues: A Guide for Researchers
A detailed examination of the structure-activity relationships of norapomorphine derivatives reveals the critical role of the N-substituent in determining dopamine receptor affinity, selectivity, and functional activity. This guide provides a comparative analysis of this compound and its key N-substituted analogues, offering valuable insights for researchers and drug development professionals in the field of dopaminergic signaling.
This compound, a derivative of the potent dopamine agonist apomorphine, serves as a foundational scaffold for the development of novel dopaminergic ligands. The substitution at the nitrogen atom has been a key strategy to modulate the pharmacological profile of these compounds. This analysis focuses on the impact of various N-substituents on the binding affinity at dopamine D1 and D2 receptors, as well as their functional and in vivo effects.
Comparative Analysis of Receptor Binding Affinities
The affinity of this compound analogues for dopamine D1 and D2 receptors is significantly influenced by the nature of the N-substituent. The following table summarizes the binding affinities (Ki values) for a selection of key N-substituted this compound analogues.
| Compound | N-Substituent | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D2/D1 Selectivity Ratio |
| This compound | -H | - | - | - |
| N-Methyl (Apomorphine) | -CH3 | 46 | 235 | 0.2 |
| N-Ethyl | -CH2CH3 | - | - | - |
| N-n-Propyl (NPA) | -CH2CH2CH3 | 6450 | 1.3 | 4961 |
| N-Isopropyl | -CH(CH3)2 | - | Markedly Reduced Affinity | - |
| N-Isobutyl | -CH2CH(CH3)2 | - | Markedly Reduced Affinity | - |
| N-Allyl | -CH2CH=CH2 | - | - | - |
| N-Cyclopropylmethyl | -CH2-c-C3H5 | - | - | - |
| 2-Fluoro-N-n-propylthis compound (2-F-NPA) | -CH2CH2CH3 (with 2-Fluoro) | - | 0.012 | 57,500 |
Key Observations:
-
N-Propyl Substitution Confers High D2 Affinity and Selectivity: The N-n-propyl analogue (NPA) exhibits exceptionally high affinity and selectivity for the D2 receptor over the D1 receptor.[1]
-
Bulky N-Substituents Reduce Affinity: Branching of the N-alkyl side chain, as seen in N-isopropyl and N-isobutyl analogues, leads to a significant decrease in D2 receptor affinity, likely due to steric hindrance.[2]
-
Optimal D2 Affinity: Optimum D2 affinity and agonist activity are observed with N-propyl, N-ethyl, N-allyl, and N-cyclopropylmethyl substitutions.[2]
-
Fluorination Enhances D2 Affinity: The introduction of a fluorine atom at the 2-position of N-n-propylthis compound (2-F-NPA) results in an extraordinary increase in D2 receptor affinity and selectivity.[3]
-
Low D1 Affinity: Most N-substituted this compound analogues demonstrate relatively low affinity for D1 receptors.[2]
Functional Activity and In Vivo Effects
The functional activity of these analogues as dopamine receptor agonists correlates with their binding affinities. N-n-propylthis compound (NPA) is a potent stimulant of dopamine autoreceptors, being 10-20 times more potent than apomorphine in producing hypomotility and inhibiting dopamine synthesis.[4] In vivo studies have shown that NPA is significantly more active than apomorphine in inducing stereotyped behavior in mice.[5][6] The dopaminergic effects of NPA are considered to be a combination of direct receptor stimulation and indirect mechanisms.[5]
Experimental Protocols
A fundamental technique for determining the binding affinity of these compounds is the radioligand binding assay.
Radioligand Binding Assay Protocol
This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki of a test compound for dopamine D2 receptors.
Materials:
-
Rat striatal tissue homogenate (source of D2 receptors)
-
Radioligand (e.g., [3H]-Spiperone)
-
Unlabeled test compounds (this compound analogues)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Non-specific binding determinator (e.g., 10 µM haloperidol)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from rat striatal tissue.[7]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.[7][8]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Termination: Rapidly terminate the binding reaction by filtration through glass fiber filters to separate bound from free radioligand.[7]
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.[7]
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting non-specific binding from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the dopamine D2 receptor signaling pathway and a typical experimental workflow for a competitive binding assay.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Conclusion
The N-substituent of this compound is a critical determinant of its pharmacological profile. The strategic modification of this position has led to the discovery of highly potent and selective D2 receptor agonists, such as N-n-propylthis compound (NPA). This comparative guide highlights the structure-activity relationships within this class of compounds, providing a valuable resource for the rational design of novel dopaminergic ligands with tailored pharmacological properties for therapeutic applications.
References
- 1. Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structural requirements of N-substituted norapomorphines for affinity and activity at dopamine D-1, D-2, and agonist receptor sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. R(-)2-fluoro-N-n-propylthis compound: a very potent and D2-selective dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-n-propyl-norapomorphine: an extremely potent stimulant of dopamine autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the dopaminergic effects of apomorphine and (-)-N-n-propylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emetic activity of N-substituted norapomorphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Reproducibility of Norapomorphine Experiments for Dopamine Receptor Research
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of norapomorphine, a key dopamine receptor agonist, against its parent compound, apomorphine. It details experimental data, protocols, and signaling pathways to aid in the assessment of experimental reproducibility.
This compound is a significant chemical compound in neuroscience and pharmacology, serving as the foundational structure for a class of potent dopamine receptor agonists, including the well-known apomorphine and N-propyl-norapomorphine (NPA).[1] Its primary utility in research is as a scaffold for investigating the structure-activity relationships at dopamine receptor sites, which is crucial for the development of new therapeutics for dopamine-related disorders.[1]
This compound and its derivatives are dopamine D2-like (D2, D3, D4) receptor agonists.[2][3] Dopamine receptors, which are G protein-coupled receptors, exist in two states: a high-affinity state that is coupled to G-proteins and a low-affinity state that is not.[2][3][4][5] The high-affinity state is considered the functional form of the receptor.[2][3][4] this compound derivatives, such as (-)-N-Propyl-norapomorphine (NPA), show a high selectivity (over 50-fold) for the high-affinity state of the D2 receptor over the low-affinity state.[2][3][4]
Comparative Analysis of this compound and Apomorphine
Apomorphine, a non-ergoline dopamine agonist, is used clinically to treat motor symptoms in Parkinson's disease.[6][7] It has a high binding affinity for dopamine D2, D3, and D5 receptors.[7] this compound and its N-substituted analogues have been extensively studied to understand the structural requirements for optimal interaction with dopamine receptors.[8]
Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of this compound derivatives and apomorphine for dopamine D2 receptors. Lower Ki values indicate higher binding affinity.
| Compound | Receptor | Binding Affinity (Ki) | Notes |
| (-)-N-Propyl-norapomorphine (NPA) | D2 (high-affinity state) | 0.07 - 0.4 nM | Greater than 50-fold selectivity for the high-affinity state.[2][3][4] |
| D2 (low-affinity state) | 20 - 200 nM | ||
| D3 | 0.3 nM[2][3][4] | ||
| Apomorphine | D2-like | High Affinity | A non-selective D1 and D2 receptor agonist.[6] |
In Vivo Behavioral Effects
Studies in animal models have demonstrated the potent effects of this compound derivatives on motor activity, which is a key indicator of dopamine receptor activation.
| Compound | Animal Model | Effect | Potency Comparison |
| (-)-N-n-propylthis compound (NPA) | Mice | Stereotypy | 2.3 times more active than apomorphine.[9] |
| Reserpine-pretreated mice | Locomotor stimulation | 6.5 times more active than apomorphine.[9] | |
| Reserpine-pretreated mice | Stereotypy | 8.7 times more active than apomorphine.[9] | |
| Rats | Inhibition of motor activity | 10-20 times more potent than apomorphine.[10] | |
| Rats | Inhibition of dopamine synthesis | 10-20 times more potent than apomorphine.[10] |
Experimental Protocols
To ensure the reproducibility of experiments involving this compound and its analogues, detailed and standardized protocols are essential.
Receptor Binding Assays
These assays are fundamental for determining the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound analogues and apomorphine for dopamine D2 receptors.
Materials:
-
Rat striatal tissue homogenates
-
Radioligand (e.g., [3H]spiperone for D2 receptors)
-
Test compounds (this compound derivatives, apomorphine)
-
Incubation buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter
Methodology:
-
Prepare rat striatal membrane homogenates.
-
Incubate the membrane homogenates with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Behavioral Assays (Stereotypy in Mice)
This in-vivo assay assesses the central dopaminergic activity of a compound.
Objective: To evaluate and compare the potency of this compound analogues and apomorphine in inducing stereotyped behavior in mice.
Materials:
-
Male albino mice
-
Test compounds (dissolved in a suitable vehicle, e.g., saline)
-
Observation cages
-
Scoring system for stereotyped behavior (e.g., sniffing, gnawing, licking)
Methodology:
-
Acclimatize mice to the observation cages.
-
Administer the test compound subcutaneously at various doses.
-
Observe the mice for a set period (e.g., 60 minutes).
-
Score the intensity of stereotyped behavior at regular intervals using a standardized rating scale.
-
Analyze the dose-response relationship to determine the potency of each compound.
Signaling Pathways and Experimental Workflows
This compound, as a dopamine receptor agonist, primarily acts on the D2-like receptors, which are coupled to Gi/o proteins.
Dopamine D2 Receptor Signaling Pathway
Activation of D2 receptors by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This pathway is crucial for regulating neuronal excitability and neurotransmitter release.
Caption: Dopamine D2 receptor signaling pathway activated by this compound.
Experimental Workflow for Assessing Dopamine Agonists
The following diagram illustrates a typical workflow for the preclinical assessment of a novel dopamine agonist, from initial in-vitro screening to in-vivo behavioral analysis.
Caption: Preclinical experimental workflow for dopamine agonist assessment.
References
- 1. This compound HCl [benchchem.com]
- 2. (-)- N-[11C]Propyl-norapomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)-N-[11C]Propyl-norapomorphine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. (-)-N-[11C]Propyl-norapomorphine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apomorphine | C17H17NO2 | CID 6005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and structural requirements of N-substituted norapomorphines for affinity and activity at dopamine D-1, D-2, and agonist receptor sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the dopaminergic effects of apomorphine and (-)-N-n-propylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-n-propyl-norapomorphine: an extremely potent stimulant of dopamine autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unassuming Control: A Comparative Guide to Utilizing Norapomorphine in Dopamine Receptor Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate control is a cornerstone of rigorous pharmacological investigation. In the complex world of dopamine receptor research, (R)-(-)-norapomorphine serves as a valuable, albeit sometimes overlooked, reference compound. This guide provides a comprehensive comparison of norapomorphine's performance against other dopamine receptor ligands, supported by experimental data and detailed protocols to aid in the design and interpretation of your studies.
This compound, the N-desmethylated analog of the well-known dopamine agonist apomorphine, presents a unique pharmacological profile. While its N-substituted derivatives, particularly N-n-propyl-norapomorphine (NPA), have been extensively studied for their high affinity and selectivity for the D2-like family of dopamine receptors, this compound itself offers a baseline for understanding the impact of N-substitution on receptor interaction. Its moderate affinity and lack of pronounced selectivity between D1 and D2 receptor subtypes make it an effective control for dissecting the contributions of different dopamine receptor signaling pathways.
Data Presentation: A Comparative Look at Receptor Affinities
The following tables summarize the binding affinities (Ki) of this compound and a selection of common dopamine receptor agonists and antagonists for the D1 and D2 dopamine receptors. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of Dopamine Receptor Agonists
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) |
| (R)-(-)-Norapomorphine | ~250 | ~50 |
| Dopamine | ~1000 | ~20 |
| Apomorphine | ~50 | ~10 |
| N-n-propyl-norapomorphine (NPA) | ~5000 | ~0.5 |
| SKF 38393 (D1-selective) | ~1 | >1000 |
| Quinpirole (D2-selective) | >1000 | ~10 |
| Bromocriptine | ~1000 | ~5 |
Note: Ki values are approximate and can vary depending on the experimental conditions, tissue source, and radioligand used.
Table 2: Binding Affinities (Ki, nM) of Dopamine Receptor Antagonists
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) |
| SCH 23390 (D1-selective) | ~0.3 | >1000 |
| Haloperidol | ~2 | ~1 |
| Spiperone | ~0.1 | ~0.05 |
| Raclopride (D2-selective) | >1000 | ~2 |
| Clozapine | ~100 | ~200 |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and aid in the critical evaluation of published data.
Radioligand Binding Assay for D1 and D2 Receptors
This protocol outlines a competitive binding assay to determine the affinity of a test compound (like this compound) for dopamine D1 and D2 receptors.
Materials:
-
Receptor Source: Rat striatal membranes or cell lines stably expressing human D1 or D2 receptors.
-
Radioligand:
-
For D1 receptors: [³H]SCH 23390 (specific activity ~70-85 Ci/mmol)
-
For D2 receptors: [³H]Spiperone or [³H]Raclopride (specific activity ~15-30 Ci/mmol)
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Determinat:
-
For D1 receptors: 1 µM SCH 23390
-
For D2 receptors: 10 µM Haloperidol or (+)Butaclamol
-
-
Test compounds (e.g., this compound) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of radioligand at a final concentration close to its Kd value.
-
50 µL of test compound at various concentrations (typically 10⁻¹⁰ M to 10⁻⁵ M).
-
50 µL of assay buffer or the non-specific binding determinant.
-
100 µL of the membrane preparation (containing 50-100 µg of protein).
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation for D1 and D2 Receptor Activity
This protocol measures the functional consequence of receptor activation by assessing changes in intracellular cyclic AMP (cAMP) levels. D1 receptor activation stimulates adenylyl cyclase, increasing cAMP, while D2 receptor activation inhibits it.
Materials:
-
Cell lines stably expressing human D1 or D2 receptors (e.g., HEK293 or CHO cells).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Forskolin (to stimulate adenylyl cyclase in D2 receptor assays).
-
Test compounds (e.g., this compound) at various concentrations.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to 80-90% confluency.
-
Assay Preparation: The day of the assay, replace the culture medium with assay buffer and pre-incubate for 15-30 minutes at 37°C.
-
Compound Addition:
-
For D1 receptors: Add the test compound at various concentrations to the wells.
-
For D2 receptors: Add the test compound at various concentrations, followed by the addition of forskolin (at a final concentration that produces ~80% of its maximal effect, e.g., 1-10 µM) to all wells except the basal control.
-
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
For D1 receptors: Plot the cAMP concentration against the logarithm of the agonist concentration and determine the EC₅₀ (concentration producing 50% of the maximal response) and Emax (maximal effect).
-
For D2 receptors: Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration and determine the EC₅₀ and Emax.
-
Mandatory Visualizations
To further clarify the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Dopamine Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Caption: Logical Flow of a Dopamine Receptor Study.
A Comparative Guide to Norapomorphine and Standard Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dopamine agonist norapomorphine, with a focus on its N-propyl analog (NPA), against standard dopamine agonists including apomorphine, ropinirole, and pramipexole. The information herein is supported by experimental data to inform preclinical and clinical research in the context of dopaminergic signaling and its therapeutic applications, particularly in Parkinson's disease.
Executive Summary
This compound and its analogs, particularly N-propyl-norapomorphine (NPA), have demonstrated potent agonist activity at dopamine D2-like receptors. This profile positions them as compounds of interest for conditions characterized by dopamine deficiency. When benchmarked against established dopamine agonists, this compound derivatives show a distinct receptor affinity and functional potency profile. Apomorphine, a non-selective dopamine agonist, stimulates both D1-like and D2-like receptors. In contrast, ropinirole and pramipexole exhibit higher selectivity for the D2-like receptor family, with pramipexole showing a particularly high affinity for the D3 subtype. This guide summarizes the available quantitative data to facilitate a direct comparison of these compounds.
Data Presentation
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound (represented by N-propyl-norapomorphine), apomorphine, ropinirole, and pramipexole for dopamine D1, D2, and D3 receptors. It is important to note that these values are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 Receptor | D2 Receptor | D3 Receptor |
| N-propyl-norapomorphine (NPA) | >1000 | 0.07-0.4 (high affinity) | 0.3 |
| Apomorphine | 54.95 | 79.5 | Comparable to Pramipexole |
| Ropinirole | >10,000 | 29 | 20-fold selective for D3 over D2 |
| Pramipexole | >10,000 | 2.2 - 3.9 | 0.5 - 0.97 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Dopamine Receptor Functional Potency (EC50, nM)
| Compound | D2 Receptor | D3 Receptor |
| N-propyl-norapomorphine (NPA) | Data not consistently available | Data not consistently available |
| Apomorphine | ~10-100 | Data not consistently available |
| Ropinirole | ~40 | ~4 |
| Pramipexole | ~200 | ~2 |
Note: Lower EC50 values indicate higher potency. Data for NPA is less consistently reported in comparative functional assays.
In Vivo Efficacy in Parkinson's Disease Models
Studies in animal models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat, have been instrumental in evaluating the in vivo efficacy of these dopamine agonists.
N-propyl-norapomorphine (NPA) has been shown to be significantly more potent than apomorphine in inducing rotational behavior in 6-OHDA lesioned rats, a standard measure of anti-parkinsonian activity.[1] Specifically, NPA was found to be 10-20 times more potent than apomorphine in producing motor stimulation.[1]
Apomorphine is recognized for its rapid and potent reversal of motor deficits in these models.[2] Ropinirole and pramipexole have also demonstrated efficacy in improving motor function in similar preclinical studies.[3][4] A network meta-analysis of clinical trials in patients with advanced Parkinson's disease found that apomorphine, pramipexole, and ropinirole were all effective in increasing "ON" time without troublesome dyskinesia.[2][5]
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound for a specific dopamine receptor subtype.
Objective: To quantify the affinity of a compound for D1, D2, or D3 dopamine receptors.
Materials:
-
Cell membranes from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Radioligand specific for the receptor subtype (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone or [³H]-Raclopride for D2/D3).
-
Test compounds (this compound, Apomorphine, Ropinirole, Pramipexole).
-
Non-specific binding control (e.g., Haloperidol).
-
Assay buffer, 96-well plates, glass fiber filters, scintillation counter.
Procedure:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
For total binding, incubate membranes with only the radioligand.
-
For non-specific binding, incubate membranes with the radioligand and a high concentration of a non-labeled antagonist.
-
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for Dopamine Receptor Potency (cAMP Assay)
This assay measures the functional potency (EC50) of a dopamine agonist by quantifying its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.
Objective: To determine the potency of a compound to activate D2-like receptors (which are Gi-coupled and inhibit adenylyl cyclase) or D1-like receptors (which are Gs-coupled and stimulate adenylyl cyclase).
Materials:
-
Cell line expressing the dopamine receptor of interest.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cells are plated in a suitable format (e.g., 96-well plate).
-
For D2-like receptors, cells are stimulated with forskolin to increase basal cAMP levels.
-
Varying concentrations of the test compound are added to the cells.
-
After a defined incubation period, the reaction is stopped, and the intracellular cAMP concentration is measured using a detection kit.
-
The concentration of the agonist that produces 50% of its maximal effect (EC50) is determined by plotting the response against the log of the agonist concentration.
In Vivo 6-OHDA-Induced Rotation Model
This is a widely used preclinical model to assess the efficacy of anti-parkinsonian drugs.
Objective: To evaluate the ability of a test compound to reverse motor deficits in a rat model of Parkinson's disease.
Procedure:
-
Lesion Induction: Unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of rats, leading to the degeneration of dopaminergic neurons on one side of the brain.
-
Behavioral Assessment: Following a recovery period, animals are challenged with a dopamine agonist (e.g., apomorphine) to induce rotational behavior away from the lesioned side. The number of rotations is quantified.
-
Drug Administration: The test compound is administered to the lesioned animals.
-
Efficacy Measurement: The ability of the test compound to induce contralateral rotations or to counteract apomorphine-induced rotations is measured. A significant increase in contralateral rotations is indicative of a therapeutic effect.
Mandatory Visualization
Caption: Dopamine D2 receptor signaling pathways.
Caption: Experimental workflow for dopamine agonist evaluation.
References
- 1. N-n-propyl-norapomorphine: an extremely potent stimulant of dopamine autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials [frontiersin.org]
- 3. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of pramipexole versus ropinirole in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Norapomorphine and Bromocriptine for Dopaminergic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two key dopaminergic agonists: norapomorphine and bromocriptine. Both compounds have been instrumental in preclinical and clinical research for understanding the role of dopamine receptors in various physiological and pathological processes, particularly in neurodegenerative disorders like Parkinson's disease. This document summarizes their receptor binding profiles, preclinical efficacy, and safety considerations, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
Pharmacological Profile: A Quantitative Comparison
This compound, a derivative of the potent dopamine agonist apomorphine, and bromocriptine, an ergot alkaloid derivative, exhibit distinct affinities for dopamine receptor subtypes. These differences in receptor interaction are fundamental to their pharmacological effects.
Receptor Binding Affinity
The binding affinities of this compound and bromocriptine for human dopamine receptors are summarized in the table below. The inhibition constant (Ki) represents the concentration of the drug required to inhibit 50% of the radioligand binding to the receptor; a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | Bromocriptine (Ki, nM) |
| D1 | Low Affinity | ~440 |
| D2 | High Affinity (N-propyl derivative) | ~8 |
| D3 | Data Not Available | ~5 |
| D4 | Data Not Available | ~290 |
| D5 | Data Not Available | ~450 |
Data for this compound pertains to N-substituted analogues, with the N-propyl derivative showing optimal D2 affinity.[1] Bromocriptine data is for human dopamine receptors.
As the data indicates, bromocriptine demonstrates a significantly higher affinity for the D2-like receptor family (D2, D3) compared to the D1-like family (D1, D5). This compound and its analogs also show a preference for D2 receptors with low affinity for D1 sites.[1]
Preclinical Efficacy in a Parkinson's Disease Model
The 6-hydroxydopamine (6-OHDA)-lesioned rat is a widely used animal model for Parkinson's disease, mimicking the dopamine depletion in the nigrostriatal pathway. The efficacy of dopamine agonists in this model is often assessed by their ability to induce contralateral rotations.
| Compound | Animal Model | Dosage | Peak Contralateral Rotations (per minute) |
| Bromocriptine | 6-OHDA Lesioned Rats | 1 mg/kg, i.p. | ~8-10 |
| This compound | 6-OHDA Lesioned Rats | Data Not Available | Data Not Available |
Signaling Pathways and Mechanism of Action
This compound and bromocriptine exert their effects by activating dopamine receptors, which are G protein-coupled receptors (GPCRs). Their primary therapeutic actions are mediated through the D2 dopamine receptor, which is coupled to an inhibitory G protein (Gi/o).
Dopamine D2 Receptor Signaling Pathway
Activation of the D2 receptor by an agonist like this compound or bromocriptine initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), a key second messenger. The reduction in cAMP levels modulates the activity of protein kinase A (PKA) and downstream signaling pathways, ultimately influencing gene expression and neuronal excitability.
Caption: D2 receptor signaling cascade initiated by agonist binding.
Experimental Protocols
To facilitate the replication and extension of research in this area, detailed methodologies for key experiments are provided below.
Dopamine Receptor Binding Assay
This protocol outlines the procedure for a competitive radioligand binding assay to determine the affinity of test compounds for dopamine receptors.
Caption: Workflow for a dopamine receptor binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Harvest cells expressing the dopamine receptor subtype of interest.
-
Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D2-like receptors), and varying concentrations of the test compound (this compound or bromocriptine).
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled competitor).
-
Incubate the plate at room temperature or 37°C for a specified time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis
This protocol describes the use of in vivo microdialysis to measure extracellular dopamine levels in the brain of a freely moving animal following drug administration.
Caption: Experimental workflow for in vivo microdialysis.
Detailed Protocol:
-
Surgical Implantation of the Microdialysis Probe:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Surgically expose the skull and drill a small hole over the target brain region (e.g., striatum).
-
Slowly lower the microdialysis probe to the desired coordinates and secure it to the skull with dental cement.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, connect the inlet of the microdialysis probe to a syringe pump and the outlet to a collection vial.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Collect several baseline dialysate samples to establish a stable baseline of extracellular dopamine.
-
Administer the test drug (this compound or bromocriptine) via the desired route (e.g., intraperitoneal injection).
-
Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a predetermined period.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to separate and quantify dopamine.
-
Express the results as a percentage change from the baseline dopamine levels.
-
Safety and Tolerability
The safety profiles of this compound and bromocriptine are primarily related to their dopaminergic activity.
Bromocriptine: Common adverse effects include nausea, vomiting, orthostatic hypotension, and headaches.[2][3] In some cases, more severe side effects such as pulmonary fibrosis have been reported with long-term use of ergot-derived dopamine agonists.
This compound: As a derivative of apomorphine, its side effect profile is expected to be similar. The most common adverse effects of apomorphine include nausea, vomiting, dizziness, somnolence, and injection site reactions (for subcutaneous formulations).[4]
Conclusion
This compound and bromocriptine are both valuable tools for investigating the dopaminergic system, with a primary action as D2-like receptor agonists. Bromocriptine's receptor binding profile is well-characterized across all dopamine receptor subtypes, while data for this compound is more focused on D1 and D2 receptors. Preclinical data in the 6-OHDA rat model demonstrates the efficacy of bromocriptine in reversing motor deficits. While similar efficacy is expected for this compound, direct comparative quantitative data on potency is limited. The choice between these two compounds for research purposes will depend on the specific scientific question, the desired receptor selectivity profile, and the available formulations. The experimental protocols provided in this guide offer a foundation for conducting rigorous comparative studies to further elucidate the distinct pharmacological properties of these two important dopamine agonists.
References
- 1. Mechanisms underlying differential D1 versus D2 dopamine receptor regulation of inhibition in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bromocriptine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Bromocriptine Monograph for Professionals - Drugs.com [drugs.com]
- 4. Long-term safety and efficacy of apomorphine infusion in Parkinson's disease patients with persistent motor fluctuations: Results of the open-label phase of the TOLEDO study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Norapomorphine
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Norapomorphine, a potent pharmacologically active material, requires careful handling and disposal to mitigate risks to personnel and the ecosystem. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general hazardous drug disposal protocols.
Core Disposal Principles
This compound should be treated as a hazardous waste. The fundamental principle of its disposal is to prevent its release into the environment and to ensure the safety of personnel. This involves segregation, proper containment, and adherence to federal, state, and local regulations. Several U.S. agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), provide guidelines for hazardous waste management.[1][2][3]
Step-by-Step Disposal Procedures
-
Segregation and Labeling:
-
Immediately segregate this compound waste from non-hazardous trash.
-
Use dedicated, leak-proof, and puncture-resistant waste containers.[1] These containers should be colored differently from regular trash bins, with black containers often used for hazardous pharmaceutical waste.[2]
-
Clearly label the container with "HAZARDOUS DRUG WASTE ONLY" to prevent accidental mixing of waste streams.[4] The label should also detail the contents and associated hazards.[1]
-
-
Containment of Contaminated Materials:
-
All items that have come into contact with this compound, including personal protective equipment (PPE) like gloves and gowns, as well as lab supplies such as syringes, vials, and cleaning materials, are considered contaminated and must be disposed of as hazardous waste.
-
Place these materials in thick, leak-proof plastic bags, also clearly labeled as "HAZARDOUS DRUG-RELATED WASTES."[4] These bags should then be placed inside the designated hazardous waste container.[4]
-
-
Spill Management:
-
In the event of a spill, personnel should wear appropriate PPE, including a powered air-purifying respirator (PAPR) with HEPA filters.
-
Residue and materials used for cleaning up spills of hazardous drugs should be disposed of as hazardous waste.
-
-
Final Disposal:
-
Engage a licensed hazardous waste disposal company for the final collection, transportation, and destruction of the this compound waste.[1][4]
-
The primary methods for destroying hazardous pharmaceutical waste are incineration or chemical deactivation.[1] Secure landfills may be used for materials that cannot be incinerated.[1]
-
Never dispose of this compound or its contaminated materials down the drain or in the regular trash.[2][5] The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals.[2]
-
-
Documentation:
-
Maintain meticulous records of all hazardous waste disposal activities. Partnering with a licensed disposal expert can help ensure proper documentation, demonstrating due diligence in safely managing and disposing of the hazardous material.[1]
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C17H17NO2・HCl・1/2H2O | [6] |
| Melting Point | 195°C / 383°F | [6][7] |
| Decomposition Temperature | 225°C / 437°F | [6] |
| Toxicity | Toxic if swallowed. | [6] |
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound. The disposal procedure is a matter of regulatory compliance and best safety practices rather than an experimental process. The overarching protocol is to manage it as a hazardous chemical waste in accordance with EPA and OSHA guidelines.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. cleanmanagement.com [cleanmanagement.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. epa.gov [epa.gov]
- 4. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling Norapomorphine
Essential Safety and Handling Guide for Norapomorphine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of this compound in a laboratory setting. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is primarily based on the safety profile of the closely related and well-characterized compound, Apomorphine, as well as general best practices for handling potent aporphine alkaloids. This compound is a primary metabolite of Apomorphine and a potent dopamine D2 receptor agonist; therefore, it should be handled with extreme care as a potent neuropharmacological agent.
Hazard Identification and Risk Assessment
This compound is a potent dopaminergic agonist.[1] Occupational exposure, even to small amounts, may cause physiological effects.[2] The primary hazards are associated with its pharmacological activity, including potential for narcotic effects such as drowsiness or dizziness.[2]
Occupational Exposure Banding (OEB):
In the absence of a specific Occupational Exposure Limit (OEL) for this compound, the principles of Occupational Exposure Banding (OEB) should be applied. Based on the potency of related aporphine alkaloids, this compound would likely fall into a high potency category (OEB 4 or 5), requiring stringent containment and handling procedures to minimize exposure.
| Hazard Level | Occupational Exposure Band (OEB) | Recommended Handling Practices |
| High Potency | 4 - 5 | Use of containment solutions such as ventilated balance enclosures, biological safety cabinets, or glove boxes. No open handling of the powdered substance. |
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the planned experimental procedures should be conducted to determine the appropriate level of PPE. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Equipment | Specification and Use Case |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. Double-gloving is advised for all handling procedures. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory Coat | A fully buttoned, long-sleeved lab coat is mandatory. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Eye and Face Protection | Safety Glasses with Side Shields | Minimum requirement for all laboratory work. |
| Chemical Splash Goggles | To be worn when there is a risk of splashes. | |
| Face Shield | To be worn in conjunction with safety glasses or goggles when handling larger quantities or during procedures with a high risk of splashing. | |
| Respiratory Protection | Chemical Fume Hood | All manipulations of solid this compound or its solutions that could generate dust or aerosols must be conducted in a certified chemical fume hood. |
| NIOSH-approved Respirator | A fit-tested N95 or higher respirator should be used for weighing and transferring powder if a fume hood is not available, although a fume hood is the preferred engineering control. |
Operational Plans: Step-by-Step Handling Protocols
Adherence to strict operational procedures is paramount to ensure the safety of laboratory personnel.
Experimental Protocol: Weighing and Solution Preparation
-
Preparation: Before starting, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including a calibrated analytical balance, weighing paper, spatulas, and appropriate glassware.
-
PPE Donning: Put on all required PPE as outlined in the table above, including double gloves.
-
Weighing:
-
Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood to contain any airborne particles.
-
Use anti-static weighing paper or a weighing boat.
-
Handle the solid compound with care to minimize the generation of dust.
-
-
Solution Preparation:
-
Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
This compound hydrochloride has limited solubility in aqueous buffers. For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent such as DMSO or ethanol and then dilute with the aqueous buffer of choice.[3]
-
Cap the container securely before mixing or vortexing.
-
-
Cleanup:
-
Carefully clean all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol) to decontaminate.
-
Dispose of all contaminated disposables (weighing paper, pipette tips, gloves) as hazardous waste.
-
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.
Logical Relationship: Handling Workflow for this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plans
All this compound waste, including the pure compound, contaminated solutions, and any materials used in its handling, must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification:
-
Characterize all waste containing this compound as "Hazardous Pharmaceutical Waste."
-
-
Waste Segregation:
-
Solid Waste: Collect contaminated items such as gloves, pipette tips, and weighing paper in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.
-
-
Packaging and Labeling:
-
Use chemically resistant containers appropriate for the type of waste.
-
Label each container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations.
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of all this compound waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Incineration at a licensed facility is the preferred method of disposal for potent pharmaceutical compounds.
-
Signaling Pathway
This compound is a potent agonist of the dopamine D2 receptor. The following diagram illustrates the simplified signaling pathway initiated by the activation of the D2 receptor.
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified signaling cascade following this compound binding to the Dopamine D2 receptor.
Disclaimer: This guide is intended for informational purposes for trained laboratory personnel. Always consult your institution's specific safety protocols and the most current safety data available. A thorough risk assessment should be performed before handling any potent chemical compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
